Methyl 2-(bromomethyl)-5-cyanobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-4-7(6-12)2-3-8(9)5-11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNPQXWVXHPIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421551-82-8 | |
| Record name | Methyl 2-(bromomethyl)-5-cyanobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Methyl 2-(bromomethyl)-5-cyanobenzoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-5-cyanobenzoate is a versatile bifunctional molecule that has garnered significant interest as a key building block in the synthesis of a variety of heterocyclic compounds, particularly those with pharmaceutical relevance. Its structure, featuring a reactive benzylic bromide and a synthetically malleable cyano group, makes it an ideal starting material for the construction of complex molecular architectures. This guide provides an in-depth overview of its properties, a detailed synthesis protocol, and a practical application in the synthesis of isoindolinone derivatives, which are prevalent scaffolds in many biologically active molecules.
Core Properties and Identification
The fundamental properties of this compound are summarized below. While a definitive melting point is not consistently reported in the literature, its physical state as a solid at room temperature is well-established.
| Property | Value | Source(s) |
| CAS Number | 421551-82-8 | [1][2] |
| Molecular Formula | C₁₀H₈BrNO₂ | [1][3][4] |
| Molecular Weight | 254.08 g/mol | [1][3][4] |
| Physical Form | Solid | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
| Boiling Point | No data available | [1] |
Synthesis of this compound
The synthesis of the title compound is typically achieved through the radical bromination of the corresponding methyl-substituted precursor, Methyl 5-cyano-2-methylbenzoate. This reaction selectively functionalizes the benzylic position, providing the desired product in good yield.
Reaction Pathway: Radical Bromination
The transformation relies on the generation of a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine source to yield the final product. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose as it provides a low, controlled concentration of bromine, minimizing side reactions. A radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), is employed to initiate the reaction upon thermal decomposition.
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system designed for reproducibility and high yield.
Materials:
-
Methyl 5-cyano-2-methylbenzoate (8.9 g)
-
N-bromosuccinimide (NBS) (9.5 g)
-
2,2'-azobis(isobutyronitrile) (AIBN) (0.83 g)
-
(Trifluoromethyl)benzene (200 mL)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add Methyl 5-cyano-2-methylbenzoate (8.9 g), N-bromosuccinimide (9.5 g), and 2,2'-azobis(isobutyronitrile) (0.83 g).
-
Add (trifluoromethyl)benzene (200 mL) to the mixture.
-
Protect the reaction mixture with a nitrogen atmosphere.
-
Heat the mixture to 80°C and stir for 6 hours.
-
Upon completion of the reaction (monitored by TLC or GC-MS), pour the mixture into water.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Application in the Synthesis of Bioactive Molecules: Preparation of 6-Cyano-2-substituted-isoindolin-1-ones
This compound is an excellent precursor for the synthesis of isoindolinone derivatives, which are core structures in a variety of pharmacologically active compounds. The benzylic bromide readily undergoes nucleophilic substitution with primary amines, followed by an intramolecular cyclization to form the isoindolinone ring.
Reaction Pathway: N-Alkylation and Intramolecular Cyclization
The reaction proceeds via an initial SN2 reaction where the primary amine displaces the bromide ion. The resulting secondary amine then undergoes a base-mediated intramolecular cyclization, with the nitrogen atom attacking the ester carbonyl group to form the five-membered lactam ring of the isoindolinone.
Caption: Synthesis of 6-Cyano-2-substituted-isoindolin-1-ones.
Detailed Experimental Protocol: Synthesis of 6-Cyano-2-benzylisoindolin-1-one
This protocol provides a robust method for the synthesis of a representative isoindolinone derivative.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
To this stirred suspension, add benzylamine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse immediately with plenty of water and seek medical advice (P305+P351+P338).[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles relevant to drug discovery. Its straightforward synthesis and predictable reactivity make it an important tool for medicinal chemists and researchers in the pharmaceutical sciences. The protocols provided in this guide offer a solid foundation for the synthesis and application of this key intermediate.
References
-
abcr Gute Chemie. AB510627 | CAS 421551-82-8. [Link]
Sources
A Technical Guide to Methyl 2-(bromomethyl)-5-cyanobenzoate (CAS 421551-82-8): Properties, Synthesis, and Handling for Research Applications
Introduction
Methyl 2-(bromomethyl)-5-cyanobenzoate is a bifunctional organic compound of significant interest to the chemical research community, particularly those in medicinal chemistry and materials science. As a substituted toluene derivative, it incorporates three key functional groups: a reactive benzyl bromide, an electron-withdrawing cyano group, and a methyl ester. This unique combination makes it a versatile synthetic building block for the construction of more complex molecular architectures. The benzyl bromide moiety serves as a potent electrophile for alkylation reactions, while the cyano and ester groups can undergo a variety of chemical transformations or serve to modulate the electronic properties of a target molecule.
This guide provides a comprehensive technical overview of this compound, covering its fundamental physicochemical properties, a detailed synthesis protocol with mechanistic insights, its applications as a synthetic intermediate, and crucial safety and handling procedures. The information is curated for researchers, chemists, and drug development professionals who require a reliable and in-depth understanding of this valuable reagent.
Physicochemical Properties and Molecular Structure
The identity and purity of a chemical reagent are paramount for reproducible and reliable experimental outcomes. This compound is identified by the CAS Registry Number 421551-82-8.[1][2][3][4] Its structural and chemical properties are summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 421551-82-8 | [1][2][3][4] |
| Molecular Formula | C₁₀H₈BrNO₂ | [2][3][4] |
| Molecular Weight | 254.08 g/mol | [2][3][4] |
| Exact Mass | 252.97384 Da | [3] |
| Common Synonyms | 2-Bromomethyl-5-cyano-benzoic acid methyl ester | [1][3][4] |
| SMILES | O=C(OC)C1=CC(C#N)=CC=C1CBr | [2] |
| InChIKey | TWNPQXWVXHPIJV-UHFFFAOYSA-N | [3] |
| Category | Organic Building Block, Bromide, Ester | [2] |
Synthesis and Mechanistic Rationale
The preparation of this compound is efficiently achieved through the radical bromination of its methyl-substituted precursor, Methyl 5-cyano-2-methylbenzoate. This transformation is a cornerstone reaction in organic synthesis, valued for its selectivity at the benzylic position.
Synthetic Pathway Overview
The most common synthesis involves the reaction of Methyl 5-cyano-2-methylbenzoate with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN).[1] The reaction is typically conducted in a non-polar solvent under inert conditions to prevent side reactions.
Caption: Synthesis workflow for this compound.
Mechanistic Insight: The Rationale for Radical Bromination
The choice of NBS and AIBN is deliberate and grounded in the principles of free-radical chemistry.
-
Expertise & Experience: The benzylic C-H bond is significantly weaker than other sp³ C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical. This inherent weakness makes it the preferred site for hydrogen abstraction.
-
Causality: AIBN serves as a thermal radical initiator. Upon heating to around 80 °C, it decomposes to form two cyanopropyl radicals and nitrogen gas. These initiator radicals then abstract a hydrogen atom from the benzylic methyl group of the starting material, forming a resonance-stabilized benzyl radical.
-
Trustworthiness: NBS is employed as the bromine source because it maintains a low, constant concentration of molecular bromine (Br₂) in the reaction mixture. This is critical to avoid competitive and undesirable electrophilic aromatic bromination of the benzene ring. The benzyl radical reacts with this trace Br₂ to form the desired product and a bromine radical, which continues the chain reaction.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[1] It represents a self-validating system for the synthesis of the title compound.
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 5-cyano-2-methylbenzoate (8.9 g).
-
Reagent Addition: Add N-bromosuccinimide (9.5 g) and 2,2'-azobis(isobutyronitrile) (0.83 g).
-
Solvent and Inerting: Add (trifluoromethyl)benzene (200 mL) to the flask. Purge the system with nitrogen gas to create an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6 hours under the nitrogen atmosphere.
-
Workup: Upon completion, allow the mixture to cool to room temperature and pour it into water.
-
Extraction: Separate the organic layer. Dry the collected organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, which can be further purified if necessary.
Applications in Synthetic Chemistry
Core Reactivity as an Electrophile
The primary utility of this compound stems from the reactivity of its benzyl bromide group. It is an excellent electrophile that readily participates in nucleophilic substitution reactions (S_N2), allowing for the covalent attachment of the 2-(methoxycarbonyl)-4-cyanobenzyl moiety to a wide range of nucleophiles.
This reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where such frameworks are often required.[5]
Caption: General reactivity profile with various nucleophiles.
Safety, Handling, and Storage
Trustworthiness: While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, the chemical structure, containing a benzyl bromide and a nitrile, suggests significant hazards. Data from closely related compounds, such as 2-(bromomethyl)benzonitrile and other acrid reagents, should be used to inform handling procedures.[6] These related compounds are classified as corrosive, toxic if swallowed, inhaled, or in contact with skin, and cause severe skin and eye irritation.[6]
Hazard Identification
-
Acute Toxicity: Likely toxic if swallowed, inhaled, or in contact with skin.
-
Corrosivity/Irritation: Expected to cause severe skin burns and serious eye damage.[6] May cause respiratory irritation.[7]
Recommended Handling Procedures
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][9] Ensure eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[7][9]
-
Safe Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe dust.[6] Wash hands and face thoroughly after handling.[6]
Storage Conditions
-
Requirements: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[9]
-
Specific Conditions: For long-term stability, store under an inert atmosphere at 2-8°C.[2]
-
Security: Store locked up in a designated area for toxic chemicals.[6]
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[6]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower.[6] Call a POISON CENTER or doctor.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6]
Conclusion
This compound is a highly valuable and reactive intermediate in modern organic synthesis. Its defined molecular structure and weight, coupled with a straightforward and scalable synthesis, make it an attractive building block for creating novel compounds. The electrophilic nature of its benzyl bromide group allows for predictable and efficient alkylation reactions. However, its utility is matched by its significant potential hazards, necessitating strict adherence to safety and handling protocols. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this versatile reagent into their synthetic programs.
References
- Methyl 2-(broMoMethyl)
- 421551-82-8|Methyl 2-(bromomethyl)
- 421551-82-8 methyl 2-(bromomethyl)
- SAFETY DATA SHEET - Methyl 2-(Cyanomethyl)
- SAFETY DATA SHEET - Benzoic acid, 2-bromo-, methyl ester. Fisher Scientific.
- SAFETY DATA SHEET - Methyl 2-chloro-5-cyanobenzo
- SAFETY DATA SHEET - 2-(bromomethyl)benzonitrile. Sigma-Aldrich.
- This compound CAS#: 421551-82-8.
- Methyl 2-bromo-5-cyanobenzo
- Methyl 2-bromo-5-cyanobenzo
- Methyl 2-(bromomethyl)
- Methyl 2-bromo-5-cyanobenzo
- 1022980-69-3|Methyl 2-(bromomethyl)
- Methyl 2-amino-5-cyanobenzo
- Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
- Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Inform
Sources
- 1. This compound | 421551-82-8 [chemicalbook.com]
- 2. 421551-82-8|this compound|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. chemwhat.com [chemwhat.com]
- 5. chemimpex.com [chemimpex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-cyanobenzoate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Intermediate
Methyl 2-(bromomethyl)-5-cyanobenzoate is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its strategic placement of a reactive bromomethyl group, an electron-withdrawing cyano group, and a methyl ester on a benzene ring makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and, most importantly, its application as a key intermediate in the development of cutting-edge therapeutics, particularly in the realm of targeted cancer therapy. The presence of the benzylic bromide allows for facile nucleophilic substitution, while the cyano and ester groups offer multiple avenues for further chemical modification, enabling the construction of diverse compound libraries for drug discovery and lead optimization.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the cornerstone of scientific research. This section provides the definitive nomenclature and key identifiers for this compound.
IUPAC Name and Synonyms
-
IUPAC Name: this compound[1]
-
Common Synonyms:
Chemical Identifiers
| Identifier | Value |
| CAS Number | 421551-82-8[1][2] |
| Molecular Formula | C₁₀H₈BrNO₂[1][2] |
| Molecular Weight | 254.08 g/mol [1][2] |
| MDL Number | MFCD18251143[2] |
| InChI Key | TWNPQXWVXHPIJV-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)C#N)CBr |
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of a compound is crucial for its handling, storage, and application in chemical synthesis.
Physicochemical Data
| Property | Value | Source |
| Physical Form | White solid | [3] |
| Boiling Point | 388.2 ± 37.0 °C at 760 mmHg (Predicted) | [4] |
| Flash Point | 188.6 ± 26.5 °C (Predicted) | [4] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [4] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Spectroscopic Analysis (Predicted)
While experimental spectra are the gold standard, predicted spectroscopic data provides valuable insight for structural confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.
-
A singlet for the benzylic protons (-CH₂Br) around 4.5-4.8 ppm.
-
Aromatic protons will appear in the range of 7.5-8.2 ppm, showing characteristic splitting patterns (doublets and a doublet of doublets) due to their coupling.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon skeleton.
-
The methyl ester carbon will appear around 53 ppm.
-
The benzylic carbon will be in the range of 30-35 ppm.
-
The nitrile carbon will be around 117 ppm.
-
Aromatic carbons will be observed between 128 and 140 ppm, with the carbonyl carbon of the ester appearing downfield around 165 ppm.
-
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a radical bromination of the corresponding methyl-substituted precursor. This method is efficient and scalable for laboratory and industrial production.
Synthetic Pathway
The most common synthetic route involves the free-radical bromination of Methyl 5-cyano-2-methylbenzoate.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is based on established chemical literature and provides a reliable method for the synthesis of the title compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-cyano-2-methylbenzoate in a suitable solvent such as (trifluoromethyl)benzene.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN).
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for several hours under an inert atmosphere (e.g., nitrogen).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Separate the organic layer and wash it with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a key intermediate for the synthesis of high-value molecules, particularly in the pharmaceutical industry. Its benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles such as amines, phenols, and thiols.
Role as a Key Intermediate for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[5][6] Several approved PARP inhibitors, including Olaparib and Talazoparib, feature complex heterocyclic scaffolds that can be constructed using intermediates derived from or structurally related to this compound.[5][7][8]
The bromomethyl group serves as a crucial handle for coupling the benzoate moiety to other parts of the target molecule. For instance, it can be used to alkylate a nitrogen or oxygen atom within a heterocyclic core, forming a key carbon-nitrogen or carbon-oxygen bond in the final drug substance. While the exact synthetic routes are often proprietary, the general strategy involves the reaction of a bromomethyl-functionalized aromatic with a nucleophilic partner.
Caption: General nucleophilic substitution reaction.
Safety and Handling
As a reactive chemical intermediate, proper handling and storage of this compound are essential to ensure laboratory safety.
Hazard Identification
-
Signal Word: Danger[2]
-
Hazard Statements:
-
Causes severe skin burns and eye damage.[2]
-
May cause respiratory irritation.
-
Harmful if swallowed.
-
-
GHS Pictograms:
-
Corrosion
-
Health Hazard
-
Precautionary Measures
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere.[2]
Conclusion
This compound has established itself as a pivotal building block in modern organic synthesis, particularly for the development of novel pharmaceuticals. Its unique combination of reactive functional groups provides a versatile platform for the construction of complex molecular frameworks. The insights provided in this technical guide underscore its importance for researchers and professionals in the field of drug discovery and development, offering a comprehensive understanding of its properties, synthesis, and applications. As the demand for innovative therapeutics continues to grow, the utility of such key intermediates will undoubtedly expand, paving the way for future scientific advancements.
References
-
ChemBK. 2-broMo-5-cyanobenzoic acid Methyl ester. [Link]
-
PubMed Central (PMC). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]
- Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
- Google Patents.
-
PubMed Central (PMC). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. [Link]
-
PubMed Central (PMC). A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice. [Link]
-
National Center for Biotechnology Information. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]
- Google Patents. US10100017B2 - Processes for preparing olaparib.
- Google Patents. WO2017215166A1 - Synthesis of parpinhibitor talazoparib.
- Google Patents. WO2018038680A1 - Processes for preparing olaparib.
-
ResearchGate. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. [Link]
-
ResearchGate. Synthesis of Olaparib Derivatives and Their Antitumor Activities. [Link]
-
PubMed Central (PMC). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. [Link]
Sources
- 1. This compound | 421551-82-8 [chemicalbook.com]
- 2. 421551-82-8|this compound|BLD Pharm [bldpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
- 8. A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 2-(bromomethyl)-5-cyanobenzoate" safety data sheet and handling
An In-Depth Technical Guide to the Safe Handling of Methyl 2-(bromomethyl)-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reagent
This compound (CAS No: 421551-82-8) is a versatile organic building block frequently employed in the synthesis of complex molecules within pharmaceutical and agrochemical research.[1][2] Its structure, featuring a reactive benzyl bromide moiety, a nitrile group, and a methyl ester, makes it a valuable intermediate. However, the very features that impart its synthetic utility also necessitate a rigorous and informed approach to its handling. As a benzylic bromide, it is a potent alkylating agent and lachrymator, posing significant health and safety risks if not managed correctly.
This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound. The information herein is synthesized from safety data for the compound and its close structural analogs to provide a robust framework for laboratory professionals.
Section 1: Hazard Identification and Classification
The primary hazards associated with this compound are derived from its reactivity as an alkylating agent and its corrosive nature. While a specific, comprehensive toxicological profile has not been fully investigated for this exact compound, data from structurally similar chemicals provides a strong basis for hazard assessment.[3]
GHS Hazard Classification (Inferred)
Based on analogous compounds like other brominated benzoic acid esters, the following GHS classifications are anticipated.[4][5][6]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Signal Word: Danger
Hazard Pictograms:
Key Health Hazards:
-
Corrosivity and Irritation: The compound is expected to be highly corrosive. Direct contact can cause severe burns to the skin and serious, potentially irreversible damage to the eyes, including blindness.[3][5] It is a lachrymator, meaning it will cause irritation and tearing upon exposure to vapors.[3]
-
Toxicity: It is presumed to be toxic if swallowed, inhaled, or absorbed through the skin. Systemic effects may occur following exposure.
-
Sensitization: While not explicitly documented, related compounds can be sensitizers. Repeated exposure may lead to an allergic reaction in some individuals.
Section 2: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory, combining engineering controls with appropriate PPE. The primary goal is to prevent any direct contact with the substance.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][7]
-
Ventilation: The laboratory should be well-ventilated to minimize background concentrations of any fugitive emissions.[8]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the chemical is handled.[3][8]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the final barrier between the researcher and the chemical.[9]
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (minimum 8 mil thickness). Double-gloving is recommended. | Provides a barrier against skin contact. Inspect gloves before use and wash hands after removal.[10] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and prevents severe eye damage. Standard safety glasses are insufficient.[5] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if work is performed within a fume hood. For spill cleanup or emergency situations, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Ensures respiratory safety if engineering controls fail or are unavailable. |
Section 3: Safe Handling, Storage, and Experimental Workflow
Adherence to strict protocols is essential for mitigating the risks associated with this compound.
Storage:
-
Container: Keep the container tightly closed and properly labeled.[5]
-
Conditions: Store in a refrigerated (2-8°C), dry, and well-ventilated area designated for hazardous chemicals.[3][11] The compound should be stored under an inert atmosphere.[11]
-
Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[3][5]
-
Incompatibilities: Segregate from incompatible materials such as bases, amines, and strong reducing agents.[3]
Experimental Workflow Diagram:
Caption: Workflow for safe handling of this compound.
Protocol for Weighing and Dispensing:
-
Preparation: Before retrieving the compound, ensure all PPE is correctly worn and the fume hood sash is at the appropriate height.
-
Tare Container: Place a clean, tared weighing vessel on the analytical balance inside the fume hood.
-
Transfer: Carefully retrieve the reagent container from storage. Inside the fume hood, use a clean, dedicated spatula to transfer the desired amount of the solid to the weighing vessel. Avoid creating dust. Do not smell or taste the chemical.[10]
-
Seal and Store: Immediately and securely close the main reagent container. Wipe it down with a damp cloth to remove any external contamination before returning it to its designated storage location.
-
Proceed: The weighed compound is now ready for use in the subsequent synthetic step within the fume hood.
Section 4: Emergency Procedures
Immediate and correct action is critical in the event of an exposure or spill.
First-Aid Measures:
-
General Advice: In all cases of exposure, immediately call a poison center or doctor.[3]
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[3][5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[3][5]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][12]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[3][5] Ingestion of corrosive materials can lead to perforation of the esophagus or stomach.[3]
Spill and Leak Response:
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or ventilation is inadequate.
-
Control: If safe to do so, prevent further spread. Do not allow the chemical to enter drains.[3]
-
Neutralize/Absorb: For small spills, cover with a compatible absorbent material (e.g., vermiculite, dry sand).
-
Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose: Dispose of the waste container according to institutional and local regulations.
Emergency Response Flowchart:
Caption: Decision tree for emergency response procedures.
Section 5: Disposal Considerations
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
-
Waste Containers: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Compatibility: Do not mix with incompatible waste streams.
-
Disposal: The waste must be disposed of through an approved hazardous waste disposal plant.[3] Do not empty into drains or the environment.[3]
References
-
University of California, Riverside, Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
-
PubChem, Compound Summary for Methyl 2-(bromomethyl)benzoate. [Link]
-
Honeywell International Inc., Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]
-
PubChemLite, Compound Summary for this compound. [Link]
-
PubChem, Compound Summary for Methyl 3-bromo-5-cyanobenzoate. [Link]
-
University of North Carolina at Chapel Hill, Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
Cintas, Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]
-
Kalstein EU, Safety in the Handling of Laboratory Reagents. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Methyl 3-bromo-5-cyanobenzoate | C9H6BrNO2 | CID 21942615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. thesafetygeek.com [thesafetygeek.com]
- 8. fishersci.com [fishersci.com]
- 9. kalstein.eu [kalstein.eu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. 421551-82-8|this compound|BLD Pharm [bldpharm.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to the Solubility and Stability Characterization of Methyl 2-(bromomethyl)-5-cyanobenzoate
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 2-(bromomethyl)-5-cyanobenzoate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals. It outlines detailed experimental protocols, the scientific rationale behind methodological choices, and robust analytical techniques for data acquisition and interpretation. By following the procedures within this guide, researchers can generate reliable physicochemical data essential for process development, formulation, and regulatory compliance.
Introduction
This compound is a substituted aromatic compound featuring ester, nitrile, and benzylic bromide functional groups. These characteristics make it a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Understanding its fundamental physicochemical properties—namely solubility and stability—is not merely an academic exercise. It is a critical prerequisite for its effective use in any synthetic or manufacturing process. Inconsistent solubility can lead to poor reaction yields and purification challenges, while uncharacterized instability can result in the formation of unknown impurities, compromising the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides the necessary protocols to systematically evaluate these properties. We will explore a multi-solvent approach to solubility profiling and detail a forced degradation study to probe the compound's intrinsic stability under various stress conditions, a practice essential for developing stability-indicating analytical methods.[1][2]
Chemical Properties Overview
A summary of the basic properties of this compound is essential before commencing any experimental work.
| Property | Value | Source |
| CAS Number | 1031927-03-3 | [3] |
| Molecular Formula | C₉H₆BrNO₂ | |
| Molecular Weight | 240.06 g/mol | |
| Physical Form | Solid | |
| Storage | Sealed in dry, room temperature |
Solubility Profiling
The solubility of an intermediate dictates the choice of reaction solvents, purification methods, and potentially, formulation strategies. The presence of a polar ester and nitrile group, a nonpolar benzene ring, and a reactive bromomethyl group suggests a nuanced solubility profile.
Theoretical Considerations: "Like Dissolves Like"
The principle of "like dissolves like" provides a predictive framework.[4]
-
Polar Solvents: The ester and nitrile functionalities are expected to impart some degree of solubility in polar solvents. Polar aprotic solvents like Acetone, Acetonitrile (ACN), and Ethyl Acetate are likely to be effective. Polar protic solvents like Methanol and Ethanol may also be suitable, though the potential for solvolysis with the bromomethyl group should be considered, especially at elevated temperatures.
-
Non-Polar Solvents: The benzene ring suggests potential solubility in non-polar solvents such as Toluene or Hexanes.
-
Aqueous Solubility: Solubility in water is expected to be very low due to the predominantly hydrophobic nature of the molecule.
Experimental Protocol: Qualitative Solubility Assessment
This initial screening provides a rapid assessment across a range of common laboratory solvents.
Methodology:
-
Preparation: Aliquot approximately 10 mg of this compound into separate, clearly labeled 2 mL glass vials.
-
Solvent Addition: To each vial, add 1.0 mL of a single solvent from the list in Table 2.
-
Mixing: Cap the vials and vortex for 1-2 minutes at room temperature.[5]
-
Observation: Visually inspect for the presence of undissolved solid material against a dark background.
-
Mechanical Agitation (If Needed): If the compound has not dissolved, sonicate the vial in a water bath for up to 5 minutes.[5]
-
Thermal Treatment (If Needed): If the solid persists, warm the vial to approximately 37-40°C for 5-10 minutes and observe any changes.[5] Note any reactivity (e.g., color change).
-
Classification: Classify the solubility based on visual observation as "Freely Soluble," "Sparingly Soluble," or "Insoluble" at ~10 mg/mL.
Data Presentation:
| Solvent Class | Solvent | Qualitative Solubility (~10 mg/mL) | Observations |
|---|---|---|---|
| Polar Aprotic | Acetonitrile | ||
| Acetone | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Dichloromethane (DCM) | |||
| Polar Protic | Methanol | ||
| Ethanol | |||
| Water | |||
| Non-Polar | Toluene |
| | Hexanes | | |
Workflow for Solubility Assessment
The logical flow of the solubility determination process is crucial for systematic characterization.
Stability Assessment and Forced Degradation
Forced degradation studies are a regulatory requirement and a scientific necessity in drug development.[2] They are designed to deliberately stress a compound to identify likely degradation pathways and products, which is essential for developing stability-indicating analytical methods.[1][6][7] The goal is not complete destruction, but rather to achieve a target degradation of 10-20%, which is sufficient to prove the analytical method's ability to separate degradants from the parent peak.[6]
Protocol for Forced Degradation Studies
A stock solution of this compound (e.g., 1 mg/mL in Acetonitrile) should be prepared. This stock will be subjected to the stress conditions outlined below. A control sample (unstressed stock solution) should be stored at 4°C and analyzed alongside the stressed samples.
3.1.1 Hydrolytic Degradation
-
Acidic Conditions: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Basic Conditions: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours. The benzylic bromide and ester groups are particularly susceptible to base hydrolysis, so harsh conditions may not be needed.
-
Neutral Conditions: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Heat at 60°C for 24 hours.
3.1.2 Oxidative Degradation
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
3.1.3 Thermal Degradation
-
Solid State: Place approximately 10 mg of the solid compound in an oven at 80°C for 48 hours. After stressing, dissolve in a known volume of diluent for analysis.
-
Solution State: Heat the stock solution at 60°C for 24 hours.
3.1.4 Photolytic Degradation
-
Expose the stock solution in a photostable, transparent container to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A dark control (wrapped in aluminum foil) should be run in parallel.
Analytical Methodology: Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is the cornerstone of any stability study. Its purpose is to resolve the parent compound from all process-related impurities and degradation products. Reverse-phase HPLC (RP-HPLC) is a suitable starting point for a molecule of this polarity.[8][9]
Proposed Starting HPLC Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure sharp peak shape for any acidic or basic species. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | Start at 30% B, linear to 95% B over 20 min, hold 5 min, return to 30% B | A gradient is essential to elute both the parent compound and any potential degradation products, which may have significantly different polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic ring should provide strong chromophoric activity at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | |
Structural Elucidation of Degradants
If significant degradation is observed (>5%), identifying the structure of the major degradants is crucial.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to obtain the molecular weight of degradation products, providing initial clues to their identity (e.g., hydrolysis of the ester or nitrile).
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguous structure elucidation of organic molecules.[10][11] If a degradant can be isolated via preparative HPLC, ¹H and ¹³C NMR spectra can confirm its structure.[12][13] For example, the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a carboxylic acid proton in the ¹H NMR spectrum would confirm ester hydrolysis.
Workflow for Stability Assessment
Conclusion
The experimental frameworks detailed in this guide provide a robust and scientifically sound approach to characterizing the solubility and stability of this compound. A thorough understanding of solubility across a range of solvents is paramount for optimizing reaction conditions and purification strategies. Concurrently, a comprehensive stability assessment via forced degradation is indispensable for anticipating potential degradation pathways, developing reliable analytical methods, and ensuring the quality and consistency of synthetic processes. The application of these methodologies will equip researchers and developers with the critical data needed to confidently advance their projects from the laboratory to larger-scale applications.
References
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- BioProcess International. (n.d.).
- wikiHow. (n.d.). How to Determine Solubility.
- Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development.
- Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Biological Archives.
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- JoVE. (2015). Determining the Solubility Rules of Ionic Compounds.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
- SIELC Technologies. (n.d.). Separation of Benzoic acid,4-(bromomethyl)-,methylester on Newcrom R1 HPLC column.
- Solubility of Things. (n.d.).
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutical dosage forms.
- Sigma-Aldrich. (n.d.).
- Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy.
- International Journal of Pharmacy and Technology. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF CIS-BROMOBENZOATE BY RP-HPLC IN PURE AND PHARMACEUTICAL DOSAGE FORM.
- PubChem. (n.d.). Methyl 2-(bromomethyl)
- ChemicalBook. (2025).
- Benchchem. (n.d.).
- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- MSU Chemistry. (n.d.). NMR Spectroscopy.
- A Level Organic Chemistry. (2022). NMR Spectroscopy.
- Sigma-Aldrich. (n.d.).
- PubChem. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 2-bromo-5-cyanobenzoate | 1031927-03-3 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Separation of Benzoic acid,4-(bromomethyl)-,methylester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(bromomethyl)-5-cyanobenzoate
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-(bromomethyl)-5-cyanobenzoate, a key intermediate in the synthesis of various pharmaceutical and research compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide also outlines standardized experimental protocols for data acquisition, ensuring scientific rigor and reproducibility.
Introduction
This compound (C₁₀H₈BrNO₂) is a substituted aromatic compound with a molecular weight of 254.08 g/mol .[1] Its structure, featuring a bromomethyl group, a cyano group, and a methyl ester on a benzene ring, makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for monitoring its transformations in chemical reactions.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound give rise to a unique spectroscopic fingerprint. Understanding the expected signals in ¹H NMR, ¹³C NMR, IR, and MS is crucial for its unambiguous identification.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂Br | ~4.9 | Singlet | 2H |
| -OCH₃ | ~3.9 | Singlet | 3H |
| Aromatic-H | 7.5 - 8.2 | Multiplet | 3H |
Interpretation:
-
-CH₂Br (Bromomethyl protons): The two protons on the carbon adjacent to the bromine atom are expected to appear as a singlet around 4.9 ppm. The downfield shift is due to the deshielding effect of the electronegative bromine atom.
-
-OCH₃ (Methyl ester protons): The three protons of the methyl ester group are chemically equivalent and do not have any neighboring protons, thus they appear as a sharp singlet at approximately 3.9 ppm.
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and multiplicities depend on their positions relative to the electron-withdrawing cyano and methyl ester groups, and the bromomethyl group. They are expected to show complex splitting patterns (doublets, doublet of doublets) due to coupling with each other.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₂Br | ~30-40 |
| -OCH₃ | ~52 |
| Aromatic-C | 110-140 |
| -C≡N | ~115-120 |
| C=O | ~165 |
Interpretation:
-
-CH₂Br: The carbon of the bromomethyl group is expected to resonate at a relatively upfield region for a substituted alkyl carbon.
-
-OCH₃: The methyl ester carbon typically appears around 52 ppm.
-
Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region. The carbons attached to the substituents will have different chemical shifts compared to the carbons bearing hydrogen atoms.
-
-C≡N: The carbon of the cyano group is expected in the range of 115-120 ppm.
-
C=O: The carbonyl carbon of the methyl ester is the most deshielded and will appear furthest downfield, typically around 165 ppm.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | ~2230 |
| C=O (Ester) | ~1720 |
| C-O (Ester) | ~1250 |
| C-Br (Alkyl Halide) | ~600-700 |
| Aromatic C=C | ~1600, 1480 |
| Aromatic C-H | ~3000-3100 |
Interpretation:
-
C≡N Stretch: A sharp, medium intensity absorption band around 2230 cm⁻¹ is a characteristic signal for a nitrile group.
-
C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is indicative of the carbonyl group of the ester.
-
C-O Stretch: The C-O single bond stretch of the ester will appear as a strong band in the fingerprint region, around 1250 cm⁻¹.
-
C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the lower frequency region of the spectrum.
-
Aromatic C=C and C-H Stretches: The presence of the benzene ring will be confirmed by C=C stretching vibrations in the 1480-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Ion | m/z (mass-to-charge ratio) |
| [M]⁺ (Molecular Ion) | ~253 and 255 (due to ⁷⁹Br and ⁸¹Br isotopes) |
| [M-Br]⁺ | ~174 |
| [M-OCH₃]⁺ | ~222 and 224 |
| [M-COOCH₃]⁺ | ~194 and 196 |
Interpretation:
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).
-
Fragmentation Pattern: The molecule can fragment in various ways upon ionization. Common fragments include the loss of a bromine radical, the loss of the methoxy group, or the loss of the entire methyl ester group. These fragment ions will provide further confirmation of the molecular structure. PubChem predicts a monoisotopic mass of 252.97385 Da.[2]
Experimental Protocol for MS Data Acquisition
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation:
-
An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer can be used.
-
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and major fragment ions.
-
Correlate the observed m/z values with the expected masses of the parent molecule and its fragments.
-
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation and characterization of this compound. This guide serves as a practical resource for scientists, enabling them to confidently identify this important synthetic intermediate and ensure the quality and integrity of their research.
References
- ChemicalBook. This compound | 421551-82-8.
- BLD Pharm. 421551-82-8|this compound.
- PubChemLite. This compound (C10H8BrNO2).
- BenchChem. A Spectroscopic Guide: Comparing Methyl 2- amino-5-bromobenzoate and Its Precursor, 2.
- BenchChem. An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-5-bromobenzoate.
- BenchChem. Cross-referencing NMR data of Methyl 2-amino-5-bromobenzoate with literature values.
Sources
The Strategic Intermediate: A Technical Guide to Methyl 2-(bromomethyl)-5-cyanobenzoate
Introduction: The Unseen Architect in Modern Drug Synthesis
In the intricate world of pharmaceutical development, the journey from a promising concept to a life-saving therapeutic is paved with meticulously designed chemical intermediates. These molecules, often unsung heroes, are the critical building blocks upon which complex active pharmaceutical ingredients (APIs) are constructed. Methyl 2-(bromomethyl)-5-cyanobenzoate (CAS No: 421551-82-8) has emerged as a pivotal intermediate, valued for its precisely arranged functional groups that offer a unique combination of reactivity and selectivity. This guide provides an in-depth exploration of this versatile molecule, from its synthesis and chemical properties to its strategic application in the synthesis of cutting-edge therapeutics. For researchers and drug development professionals, a thorough understanding of this intermediate is not merely academic; it is a gateway to innovation and efficiency in the competitive landscape of drug discovery.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of a chemical intermediate begins with its fundamental properties. The structural features of this compound are key to its utility.
| Property | Value | Reference |
| CAS Number | 421551-82-8 | [1] |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage | Inert atmosphere, 2-8°C | [1] |
The molecule's power lies in the trifecta of its functional groups: the reactive benzylic bromide, the electron-withdrawing cyano group, and the methyl ester. The benzylic bromide is a potent electrophile, primed for nucleophilic substitution reactions. The cyano and methyl ester groups, both electron-withdrawing, modulate the reactivity of the aromatic ring and the benzylic position, influencing reaction pathways and providing handles for further synthetic transformations.[2][3]
Synthesis and Mechanistic Insights
The most common and efficient synthesis of this compound is achieved through the free-radical bromination of its precursor, Methyl 5-cyano-2-methylbenzoate.[4] This reaction is a classic example of benzylic bromination, a cornerstone of organic synthesis.
The Wohl-Ziegler Bromination: A Controlled Radical Process
The Wohl-Ziegler reaction utilizes N-bromosuccinimide (NBS) as a source of bromine radicals, initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often with the aid of light or heat.[5] The reaction proceeds via a free-radical chain mechanism.
Mechanism of Benzylic Bromination:
Caption: Free-radical mechanism of benzylic bromination.
The selectivity for the benzylic position is a direct consequence of the stability of the resulting benzylic radical, which is resonance-stabilized by the adjacent benzene ring.[5] The electron-withdrawing cyano and ester groups have a nuanced effect; while they can destabilize a full carbocation at the benzylic position, their influence on the radical intermediate is less pronounced, allowing the reaction to proceed efficiently.[3]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for benzylic bromination and should be performed by qualified chemists with appropriate safety precautions.[3]
Materials:
-
Methyl 5-cyano-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-cyano-2-methylbenzoate (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a high-intensity incandescent light bulb.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to afford this compound as a white solid.
Expected Yield: 85-95%
Characterization and Spectroscopic Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate. The following are the expected spectroscopic data for this compound.
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.9-8.1 ppm (m, 2H, Ar-H)
-
δ ~7.5-7.7 ppm (m, 1H, Ar-H)
-
δ ~4.9 ppm (s, 2H, -CH₂Br)
-
δ ~3.9 ppm (s, 3H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃):
-
δ ~165 ppm (C=O)
-
δ ~135-140 ppm (Ar-C)
-
δ ~130-134 ppm (Ar-CH)
-
δ ~118 ppm (-CN)
-
δ ~112 ppm (Ar-C)
-
δ ~53 ppm (-OCH₃)
-
δ ~30 ppm (-CH₂Br)
Infrared (IR) (KBr, cm⁻¹):
-
~2230 cm⁻¹ (C≡N stretch)
-
~1725 cm⁻¹ (C=O ester stretch)
-
~1250 cm⁻¹ (C-O ester stretch)
-
~680 cm⁻¹ (C-Br stretch)
Mass Spectrometry (MS):
-
Expected [M]+ at m/z 253 and 255 (characteristic isotopic pattern for bromine).
Applications in Drug Synthesis: A Key Building Block for Niraparib
The strategic importance of this compound is exemplified by its role as a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[1][6]
The Crucial N-Alkylation Step
In the synthesis of Niraparib, this compound participates in a crucial N-alkylation reaction with an indazole-carboxamide derivative. This reaction forms the core structure of the final drug molecule.
Reaction Scheme: Niraparib Synthesis
Caption: N-alkylation in the synthesis of a Niraparib precursor.
This reaction is a classic example of a nucleophilic substitution (SN2) reaction. The nitrogen atom of the indazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the bromide leaving group. The presence of the electron-withdrawing cyano and ester groups on the benzene ring can influence the reaction rate, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack.[2]
Conclusion: An Indispensable Tool for the Modern Chemist
This compound is more than just a chemical intermediate; it is a testament to the power of thoughtful molecular design. Its unique combination of reactive and modulating functional groups makes it an invaluable tool for medicinal chemists and process development scientists. The ability to reliably synthesize this compound and understand its reactivity is crucial for the efficient production of life-saving drugs like Niraparib. As the demand for complex and innovative pharmaceuticals continues to grow, the strategic importance of well-designed intermediates like this compound will only increase, solidifying its place in the arsenal of modern organic synthesis.
References
-
Andrieux, C. P.; Le Gorande, A.; Saveant, J. M. Electron Transfer and Bond Breaking. Examples of Passage from a Sequential to a Concerted Mechanism in the Electrochemical Reductive Cleavage of Arylmethyl Halides. J. Am. Chem. Soc.1992 , 114 (17), 6892–6904. [Link]
- Google Patents. A kind of synthetic method for preparing Niraparib. CN107235957A.
- Google Patents. A novel synthetic method for preparing an anticancer medicine Niraparib. CN106632244A.
-
Khan Academy. Effect of an electron withdrawing group in a benzyl cation. [Link]
-
Supporting Information - Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
PubMed. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). [Link]
-
Royal Society of Chemistry. Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]
-
Royal Society of Chemistry. Supporting Information - [Title not available]. [Link]
-
Chemistry LibreTexts. Benzylic Bromination of Aromatic Compounds. [Link]
-
Wiley-VCH. Supporting Information - [Title not available]. [Link]
Sources
- 1. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Methyl 5-cyano-2-methylbenzoate | C10H9NO2 | CID 9989736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
"Methyl 2-(bromomethyl)-5-cyanobenzoate" commercial availability and suppliers
Starting Research Phase
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The Strategic Utility of Methyl 2-(bromomethyl)-5-cyanobenzoate in Complex Molecule Synthesis: A Technical Guide for Researchers
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis and drug discovery, the identification and application of versatile building blocks are paramount to the efficient construction of complex molecular architectures. Methyl 2-(bromomethyl)-5-cyanobenzoate, a seemingly unassuming substituted toluene derivative, represents one such pivotal intermediate. Its unique constellation of reactive functional groups—a benzylic bromide, a nitrile, and a methyl ester—offers a powerful toolkit for the synthetic chemist. This guide provides an in-depth exploration of the potential research applications of this compound, with a particular focus on its strategic deployment in the synthesis of high-value compounds, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.
Core Molecular Attributes and Reactivity Profile
This compound (C₁₀H₈BrNO₂) is a crystalline solid at room temperature.[1] Its utility in synthesis is primarily dictated by the predictable reactivity of its functional groups.
| Property | Value | Source |
| CAS Number | 421551-82-8 | [2] |
| Molecular Formula | C₁₀H₈BrNO₂ | [2] |
| Molecular Weight | 254.08 g/mol | [2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
The key to its synthetic potential lies in the orthogonal reactivity of its functional moieties:
-
Benzylic Bromide: The bromomethyl group is a potent electrophile, rendering the molecule highly susceptible to nucleophilic substitution reactions. This functionality is the primary anchor point for introducing the substituted benzoyl scaffold into a target molecule.
-
Nitrile and Methyl Ester: These electron-withdrawing groups can be hydrolyzed, reduced, or participate in cyclization reactions to construct heterocyclic systems. Their relative positions on the aromatic ring offer specific regiochemical control in subsequent synthetic transformations.
Strategic Application in the Synthesis of PARP Inhibitors
A significant and compelling application of this compound is in the construction of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapeutics that exploit deficiencies in DNA repair mechanisms in tumor cells, particularly in cancers with BRCA mutations.[3] Many PARP inhibitors feature complex, polycyclic scaffolds, and their synthesis often relies on a convergent approach where key fragments are assembled in the later stages.
The Rationale for its Use in PARP Inhibitor Synthesis
The general structure of many PARP inhibitors, such as Rucaparib and its analogues, contains a substituted benzyl moiety attached to a heterocyclic core.[4] this compound is an ideal precursor for this benzyl fragment. The bromomethyl group allows for facile attachment to a pre-formed heterocyclic system, while the cyano and ester groups can be elaborated to form or modify adjacent rings, contributing to the final tricyclic or tetracyclic core of the inhibitor.
Hypothetical Synthetic Workflow: Construction of a PARP Inhibitor Core
The following proposed synthetic pathway illustrates the potential utility of this compound in the synthesis of a key intermediate for a PARP inhibitor. This workflow is based on established synthetic strategies for this class of molecules.[5]
Step 1: Nucleophilic Substitution
The synthesis commences with the alkylation of a suitable nucleophile, such as a primary or secondary amine integrated into a heterocyclic core, with this compound. This reaction forges the critical carbon-nitrogen bond and appends the substituted benzyl group to the heterocyclic scaffold.
-
Reactants: Heterocyclic amine (Nu-H), this compound, and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent: A polar aprotic solvent such as acetonitrile or DMF.
-
Rationale: The benzylic bromide is highly reactive towards nucleophilic attack, and the use of a mild base prevents unwanted side reactions.
Step 2: Intramolecular Cyclization
Following the initial alkylation, the nitrile and/or the methyl ester can be leveraged to construct an adjacent ring. For instance, the nitrile can be hydrolyzed to a carboxylic acid, which can then undergo an intramolecular amidation with a suitably positioned amine on the heterocyclic core to form a lactam.
-
Reaction: Hydrolysis of the nitrile to a carboxylic acid (e.g., using aqueous acid or base), followed by amide bond formation (e.g., using a coupling agent like EDCI or by thermal condensation).
-
Rationale: This intramolecular cyclization is a key step in forming the polycyclic core of the PARP inhibitor. The regiochemistry of the initial building block dictates the structure of the resulting fused ring system.
Step 3: Further Functional Group Manipulation
The resulting polycyclic intermediate can then be further modified to install the final functionalities required for biological activity. This may involve reduction of the ester, modification of the aromatic ring, or other transformations.
Figure 1: A conceptual workflow for the synthesis of a PARP inhibitor core utilizing this compound.
Broader Synthetic Potential: Accessing Diverse Heterocyclic Systems
Beyond its application in the synthesis of PARP inhibitors, the unique functionality of this compound makes it a valuable precursor for a range of other heterocyclic systems.
Synthesis of Isoindolinone Derivatives
The reaction of this compound with primary amines can lead to the formation of isoindolinone derivatives.[6] This reaction likely proceeds through an initial N-alkylation followed by an intramolecular cyclization where the amine attacks the ester carbonyl. Isoindolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.
Figure 2: A generalized reaction pathway for the synthesis of isoindolinones.
Experimental Protocols: A Practical Guide
While specific reaction conditions will vary depending on the substrate and desired product, the following provides a general protocol for a key transformation involving this compound.
General Procedure for N-Alkylation
-
To a solution of the amine (1.0 eq.) in anhydrous acetonitrile (0.1 M) is added potassium carbonate (2.0 eq.).
-
This compound (1.1 eq.) is added, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant.[1] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block for organic synthesis. Its strategic application in the construction of complex molecules, particularly in the synthesis of PARP inhibitors, highlights its importance in modern drug discovery. The orthogonal reactivity of its functional groups provides chemists with a powerful tool for the efficient and regioselective synthesis of diverse heterocyclic scaffolds. As the demand for novel and complex bioactive molecules continues to grow, the utility of such well-designed synthetic intermediates will undoubtedly increase.
References
-
Method of preparing poly(ADP-ribose) polymerases inhibitors. (n.d.). PubChem. Retrieved from [Link]
- Ma, C., et al. (2008). Method of preparing poly(ADP-ribose) polymerases inhibitors. U.S. Patent No. 7,323,562. Washington, DC: U.S. Patent and Trademark Office.
-
Ma, C., et al. (2006). Method of preparing poly(adp-ribose) polymerases inhibitors. WIPO Patent Application WO/2006/033003. Retrieved from [Link]
-
Sun, T., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 227, 113898. Retrieved from [Link]
- Poly (adp-ribose) polymerase inhibitor. (2014). European Patent No. EP2799435A1.
-
This compound. (n.d.). PubChemLite. Retrieved from [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). National Institutes of Health. Retrieved from [Link]
-
Poly (ADP-Ribosyl) Polymerase 1 Inhibitors: A Patent Review. (2017). Recent Patents on Anti-Cancer Drug Discovery, 12(2), 143-163. Retrieved from [Link]
-
Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. (2020). Molecules, 25(18), 4259. Retrieved from [Link]
-
Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. (2025). ResearchGate. Retrieved from [Link]
-
Methyl 2-bromo-5-cyanobenzoate. (n.d.). PubChemLite. Retrieved from [Link]
-
Methyl 2-amino-5-cyanobenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. (2024). International Journal of Molecular Sciences, 25(23), 13038. Retrieved from [Link]
-
Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (2010). Letters in Organic Chemistry, 7(2), 136-141. Retrieved from [Link]
-
Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia. (2022). Cell, 185(13), 2303-2319.e16. Retrieved from [Link]
-
Methyl 2-(bromomethyl)benzoate. (n.d.). PubChem. Retrieved from [Link]
-
Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. (2024). Odesa I. I. Mechnikov National University. Retrieved from [Link]
-
Methyl 2-bromobenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. (2017). Organic Letters, 19(18), 4786-4789. Retrieved from [Link]
Sources
- 1. Methyl 2-bromo-5-cyanobenzoate | 1031927-03-3 [sigmaaldrich.com]
- 2. 421551-82-8|this compound|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7323562B2 - Method of preparing poly(ADP-ribose) polymerases inhibitors - Google Patents [patents.google.com]
- 6. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of Methyl 2-(bromomethyl)-5-cyanobenzoate in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of drug discovery and development, the efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds, in particular, form the core of a vast array of pharmaceuticals due to their ability to engage in diverse biological interactions. Methyl 2-(bromomethyl)-5-cyanobenzoate has emerged as a highly valuable and versatile starting material for the synthesis of a range of nitrogen-containing heterocycles. Its unique trifunctional nature—a reactive benzylic bromide, an electron-withdrawing cyano group, and a methyl ester—provides a powerful handle for medicinal chemists to construct elaborate molecular frameworks. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this reagent, complete with detailed protocols for the synthesis of key heterocyclic systems. The inherent reactivity of the bromomethyl group allows for facile nucleophilic substitution, initiating cascades that lead to the formation of fused ring systems of significant therapeutic interest.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily centered around the high reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily undergoing SN2 reactions with a variety of nucleophiles. The presence of the electron-withdrawing cyano and methyl ester groups on the aromatic ring further activates the benzylic position towards nucleophilic attack. This predictable reactivity allows for the strategic formation of key carbon-heteroatom bonds, which serve as the foundation for subsequent intramolecular cyclization reactions to build the desired heterocyclic core.
Application Protocol I: Synthesis of 7-Cyanoisoquinolin-1(2H)-ones via Reaction with Primary Amines
Isoquinolin-1(2H)-one scaffolds are prevalent in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including anticancer and antiviral properties. The following protocol details a robust method for the synthesis of 2-substituted-7-cyanoisoquinolin-1(2H)-ones starting from this compound and a primary amine.
Causality of Experimental Design
This synthesis proceeds via a two-step, one-pot sequence: an initial N-alkylation followed by an intramolecular cyclization. The choice of a suitable base is critical; a non-nucleophilic base such as diisopropylethylamine (DIPEA) is employed to facilitate the initial SN2 reaction between the primary amine and the benzylic bromide without competing in the nucleophilic substitution. The subsequent intramolecular cyclization is promoted by heating, which provides the necessary activation energy for the nucleophilic attack of the newly formed secondary amine onto the methyl ester, leading to the formation of the isoquinolinone ring system with the concomitant elimination of methanol. Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve both the starting materials and intermediates.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 7-cyanoisoquinolin-1(2H)-ones.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M solution). To this solution, add the primary amine (1.1 eq) followed by diisopropylethylamine (DIPEA, 1.5 eq).
-
N-Alkylation: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting bromide.
-
Intramolecular Cyclization: Upon completion of the initial N-alkylation, heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 12-16 hours. Monitor the formation of the isoquinolinone product by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with additional DCM. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-cyano-2-substituted-isoquinolin-1(2H)-one.
Quantitative Data Summary
| Entry | Primary Amine (R-NH₂) | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 16 | 85 |
| 2 | Cyclohexylamine | 18 | 78 |
| 3 | n-Butylamine | 16 | 82 |
Application Protocol II: Synthesis of 7-Cyano-2H-phthalazin-1-ones via Reaction with Hydrazine
Phthalazinone derivatives are another important class of heterocycles with a broad spectrum of biological activities, including use as anticancer agents and PARP inhibitors.[1] The reaction of this compound with hydrazine provides a direct route to the 7-cyano-2H-phthalazin-1-one core.
Causality of Experimental Design
This transformation is also a two-step, one-pot process. The initial step is the nucleophilic attack of one of the nitrogen atoms of hydrazine on the benzylic bromide. The second, cyclization step involves the attack of the other nitrogen atom of the hydrazine moiety on the methyl ester, leading to the formation of the six-membered phthalazinone ring. Ethanol is a suitable solvent for this reaction, as it readily dissolves the reactants and facilitates the reaction upon heating. The use of hydrazine hydrate provides the nucleophile for the reaction.
Reaction Mechanism Diagram
Caption: Reaction mechanism for phthalazinone synthesis.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 0.2 M solution).
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by flash column chromatography on silica gel to yield the pure 7-cyano-2H-phthalazin-1-one.
Expected Outcome
This protocol is expected to provide the 7-cyano-2H-phthalazin-1-one in good to excellent yields, typically in the range of 80-90%.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of isoquinolinones and phthalazinones. The strategic positioning of the reactive functional groups allows for a wide range of chemical transformations, opening up avenues for the creation of diverse libraries of compounds for drug discovery programs. Further exploration of the reactivity of the cyano and ester functionalities in the synthesized heterocyclic products can lead to even more complex and potentially bioactive molecules.
References
-
Abdellatif, K. R. A., Fadaly, W. A., & Kamel, G. M. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science Review and Letters, 4(14), 474-501. [Link]
Sources
Application Notes and Protocols: Methyl 2-(bromomethyl)-5-cyanobenzoate in Medicinal Chemistry and Drug Design
Abstract
Methyl 2-(bromomethyl)-5-cyanobenzoate has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique trifunctional chemical architecture, featuring a reactive benzylic bromide, an electron-withdrawing cyano group, and a methyl ester, provides a powerful scaffold for the synthesis of a diverse array of complex molecular structures. This guide offers an in-depth exploration of the applications of this compound, providing detailed protocols, mechanistic insights, and strategic considerations for its use in contemporary drug discovery programs. We will delve into its role in the synthesis of targeted therapies, including PARP and kinase inhibitors, highlighting its utility in constructing molecules designed to interact with specific biological pathways.
Introduction: The Strategic Advantage of a Trifunctional Building Block
In the landscape of drug discovery, the efficiency of synthesizing novel chemical entities with desirable pharmacological properties is paramount.[1][2] this compound (MBS) stands out as a strategic starting material due to the orthogonal reactivity of its functional groups. The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions. The cyano and methyl ester groups, while more stable, offer opportunities for a wide range of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. This inherent versatility allows for the rapid generation of molecular diversity from a single, readily accessible starting material.
dot graph "MBS_Structure" { layout=neato; node [shape=plaintext]; edge [arrowhead=none];
} caption: "Chemical Structure of this compound"
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C10H8BrNO2 | [3][4][5] |
| Molecular Weight | 254.08 g/mol | [3][5] |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8°C | [3] |
Core Applications in Medicinal Chemistry: A Gateway to Complex Scaffolds
The primary utility of MBS in medicinal chemistry lies in its role as an electrophilic building block for the introduction of a substituted benzyl moiety. This is a common structural motif in a vast number of biologically active compounds.
Synthesis of PARP Inhibitors: A Case Study in Targeted Cancer Therapy
Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[6][7] Many PARP inhibitors feature a phthalazinone or a related heterocyclic core, which can be efficiently synthesized using MBS.
The synthesis often begins with the alkylation of a suitable nucleophile, such as a hydrazine derivative, with MBS. The resulting intermediate can then undergo intramolecular cyclization to form the core heterocyclic structure. The cyano group on the MBS scaffold can be retained or transformed in subsequent steps to modulate the compound's physicochemical properties and biological activity.
Illustrative Synthetic Pathway:
dot graph "PARP_Inhibitor_Synthesis" { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption: "Generalized workflow for PARP inhibitor synthesis using MBS."
The strategic placement of the cyano group in MBS is particularly noteworthy. It can serve as a synthetic handle for the introduction of additional functional groups or can be hydrolyzed to a carboxylic acid, providing a key interaction point with the target protein. This highlights the importance of considering the downstream synthetic transformations when designing a drug discovery campaign.
Construction of Kinase Inhibitors: Modulating Cellular Signaling
Kinases are a critical class of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[8][9] Small molecule kinase inhibitors have become a major focus of drug development efforts. MBS can be employed in the synthesis of various kinase inhibitor scaffolds. For instance, it can be used to construct substituted quinoline and quinazoline cores, which are prevalent in many approved kinase inhibitors.[10]
A common synthetic strategy involves the reaction of MBS with an aniline or a related amino-heterocycle. The resulting secondary amine can then be acylated and cyclized to form the desired heterocyclic system. The cyano group can be manipulated to fine-tune the inhibitor's potency and selectivity.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a well-equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times, and all procedures should be conducted in a certified fume hood.
General Safety and Handling Precautions
This compound is a reactive chemical and should be handled with care.[11][12][13]
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[13]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[12][13]
-
First Aid:
Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[14]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount |
| Methyl 5-cyano-2-methylbenzoate | 103261-68-3 | 175.18 | 8.9 g |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 9.5 g |
| 2,2'-Azobis(isobutyronitrile) (AIBN) | 78-67-1 | 164.21 | 0.83 g |
| (Trifluoromethyl)benzene | 98-08-8 | 146.11 | 200 mL |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 5-cyano-2-methylbenzoate (8.9 g), N-bromosuccinimide (9.5 g), and 2,2'-azobis(isobutyronitrile) (0.83 g).
-
Add (trifluoromethyl)benzene (200 mL) to the flask.
-
Stir the reaction mixture at 80°C under a nitrogen atmosphere for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford the target product.
Characterization:
The product should be characterized by ¹H NMR spectroscopy. The expected chemical shifts are δ 3.98 (3H, s), 4.96 (2H, s), 7.61 (1H, d, J = 7.9 Hz), 7.77 (1H, dd, J = 7.9, 1.9 Hz), and 8.27 (1H, d, J = 1.9 Hz) in CDCl₃.[14]
Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a general framework for the reaction of MBS with a nucleophile.
Materials:
| Reagent | Amount |
| This compound | 1.0 eq |
| Nucleophile | 1.0 - 1.2 eq |
| Base (e.g., K₂CO₃, Et₃N) | 1.5 - 2.0 eq |
| Solvent (e.g., DMF, ACN) | q.s. |
Procedure:
-
Dissolve the nucleophile and the base in the chosen solvent in a round-bottom flask.
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Advanced Applications and Future Perspectives
The utility of MBS extends beyond its use as a simple alkylating agent. The cyano group can participate in [3+2] cycloaddition reactions to form tetrazoles, which are important pharmacophores in many drugs. Furthermore, the ester can be hydrolyzed to a carboxylic acid, providing a handle for amide bond formation or other derivatizations.
The continued exploration of novel reactions and synthetic strategies involving MBS will undoubtedly lead to the discovery of new and innovative drug candidates. Its accessibility and versatile reactivity make it an indispensable tool in the modern medicinal chemist's arsenal.
dot graph "Future_Perspectives" { layout=neato; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption: "Future synthetic avenues for MBS in drug discovery."
Conclusion
This compound is a powerful and versatile building block that has found widespread application in medicinal chemistry and drug design. Its unique combination of reactive functional groups allows for the efficient synthesis of complex molecular architectures, including those found in targeted therapies such as PARP and kinase inhibitors. The protocols and insights provided in this guide are intended to facilitate the use of this valuable reagent in the ongoing quest for new and improved medicines.
References
-
PubChemLite. (n.d.). This compound (C10H8BrNO2). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). Pharmaceutical composition, methods for treating and uses thereof - Patent US-11666590-B2. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-5-cyanobenzoate | C9H8N2O2 | CID 10058039. Retrieved from [Link]
-
PubMed. (2025). Repression of PRMT activities sensitize homologous recombination-proficient ovarian and breast cancer cells to PARP inhibitor treatment. Retrieved from [Link]
-
bioRxiv. (2025). Repression of PRMT activities sensitize homologous recombination-proficient ovarian and breast cancer cells to PARP inhibitor tr. Retrieved from [Link]
- Google Patents. (n.d.). CN110105193A - A kind of synthetic method of 2- halogen -5- bromobenzoic acid.
- Google Patents. (n.d.). Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
-
MDPI. (n.d.). Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival. Retrieved from [Link]
-
DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Retrieved from [Link]
- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
-
Frontiers. (n.d.). Perspectives on PARP Inhibitor Combinations for Ovarian Cancer. Retrieved from [Link]
-
PubMed. (n.d.). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). WO2005113518A1 - Process for preparing irbesartan.
-
OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]
-
PARP Inhibitor for Ovarian Cancer Therapy. (2022). Retrieved from [Link]
-
Edinburgh Research Explorer. (n.d.). Account. Retrieved from [Link]
- Google Patents. (n.d.). US9108940B2 - Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof.
- Google Patents. (n.d.). US5916596A - Protein stabilized pharmacologically active agents, methods for the preparation thereof and methods for the use thereof.
Sources
- 1. news.umich.edu [news.umich.edu]
- 2. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 3. 421551-82-8|this compound|BLD Pharm [bldpharm.com]
- 4. PubChemLite - this compound (C10H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. eu-opensci.org [eu-opensci.org]
- 8. digibug.ugr.es [digibug.ugr.es]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. This compound | 421551-82-8 [chemicalbook.com]
Alkylation of amines with "Methyl 2-(bromomethyl)-5-cyanobenzoate"
An In-Depth Guide to the N-Alkylation of Amines using Methyl 2-(bromomethyl)-5-cyanobenzoate
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylation in Modern Drug Discovery
The synthesis of complex nitrogen-containing molecules is a cornerstone of medicinal chemistry and pharmaceutical development. Aromatic and heteroaromatic amines are privileged structures, appearing in a vast number of FDA-approved drugs and clinical candidates due to their ability to interact with biological targets like proteins and enzymes.[1][2] The N-alkylation of amines—the formation of a new carbon-nitrogen bond—is a fundamental transformation that allows for the construction of these complex molecular architectures.[3]
This application note provides a detailed technical guide for the N-alkylation of primary and secondary amines using this compound, a versatile and reactive alkylating agent. This reagent is an activated benzyl bromide derivative, featuring an electron-withdrawing cyano group and an ester moiety, which are valuable handles for further synthetic transformations. Understanding the mechanics and practical execution of this reaction is crucial for researchers aiming to synthesize novel compounds for drug discovery pipelines.[4]
Pillar 1: The Underlying Science—Mechanism and Rationale
The alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] This single-step process involves the amine's lone pair of electrons acting as a nucleophile, attacking the electrophilic methylene carbon (the carbon bonded to bromine). Simultaneously, the bromide ion, a good leaving group, is displaced.
Caption: The SN2 mechanism for amine alkylation.
Causality Behind Experimental Choices:
-
The Crucial Role of the Base: During the reaction, one equivalent of hydrobromic acid (HBr) is generated. This acid will readily protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic, effectively halting the reaction.[6] To prevent this, a non-nucleophilic base is added to neutralize the HBr as it forms.[7] Common choices include potassium carbonate (K₂CO₃), a mild inorganic base, or a hindered organic base like N,N-Diisopropylethylamine (DIPEA). The base ensures a constant supply of the free, nucleophilic amine.[7]
-
Solvent Selection—The Key to Reactivity: The choice of solvent has a profound impact on the rate of SN2 reactions.[8]
-
Polar Aprotic Solvents (Recommended): Solvents like Acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are ideal.[9][10] They are polar enough to dissolve the reactants and salts but lack acidic protons. This means they solvate the cation of the base (e.g., K⁺) but leave the amine nucleophile relatively "naked" and highly reactive, significantly accelerating the reaction.[9][11]
-
Polar Protic Solvents (To Avoid): Solvents like water, methanol, or ethanol should be avoided. Their acidic protons form strong hydrogen bonds with the amine's lone pair, creating a "solvent cage" that stabilizes the nucleophile, reduces its reactivity, and slows down the reaction rate dramatically.[8][12]
-
-
The Over-Alkylation Challenge: A significant challenge in amine alkylation is that the product (e.g., a secondary amine formed from a primary amine) is often more nucleophilic than the starting material.[13] This can lead to a "runaway" reaction, producing a mixture of secondary, tertiary, and even quaternary ammonium salts, which complicates purification.[13][14]
-
Mitigation Strategy: One common laboratory strategy to favor mono-alkylation is to use a large excess of the starting amine relative to the alkylating agent. However, this is not always practical if the amine is valuable. A more controlled approach, as detailed in the protocol below, involves the slow addition of the alkylating agent and careful monitoring. For primary amines, specific strategies using amine hydrobromide salts can also promote selective mono-alkylation.[15][16]
-
Pillar 2: A Validated Experimental Protocol
This protocol provides a reliable method for the N-alkylation of a generic secondary amine with this compound. The principles can be adapted for primary amines, though further optimization to control over-alkylation may be required.
Materials and Reagents:
-
Alkylating Agent: this compound (CAS 421551-82-8)[17]
-
Amine: A representative secondary amine (e.g., Morpholine, Piperidine)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Solvent: Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Work-up Reagents: Ethyl acetate (EtOAc), Deionized water, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Purification: Silica gel (230-400 mesh)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and needle adapter for inert atmosphere
-
Syringes and needles
-
Temperature-controlled stir plate
-
Rotary evaporator
-
Glassware for liquid-liquid extraction (separatory funnel) and column chromatography
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry round-bottom flask under a nitrogen or argon atmosphere, add the secondary amine (1.0 mmol, 1.0 equiv.) and anhydrous acetonitrile (10 mL).
-
Add finely powdered anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.). Stir the suspension vigorously for 10-15 minutes at room temperature.
-
-
Addition of Alkylating Agent:
-
Dissolve this compound (1.1 mmol, 1.1 equiv.) in anhydrous acetonitrile (5 mL).
-
Using a syringe, add the solution of the alkylating agent dropwise to the stirring amine suspension over 15-20 minutes. A slow addition rate is key to controlling the reaction and minimizing side products.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate. The reaction is complete when the starting amine spot has been consumed. Reaction times can vary from 2 to 12 hours depending on the amine's reactivity.
-
-
Work-up Procedure:
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate and other inorganic salts. Rinse the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate (30 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove any acidic byproducts.[7]
-
Brine (1 x 20 mL) to reduce the solubility of organic material in the aqueous phase.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but typically starts with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increases in polarity.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-alkylated product.
-
Pillar 3: Data, Visualization, and Validation
Experimental Workflow Diagram
Caption: General experimental workflow for N-alkylation.
Expected Outcomes for Various Amine Substrates
The following table summarizes expected outcomes based on the reactivity of different amine classes.
| Amine Type | Substrate Example | Relative Reactivity | Typical Reaction Time | Expected Yield Range | Key Considerations |
| Aliphatic Secondary | Morpholine | High | 2-4 hours | 85-95% | Reaction is typically clean and high-yielding. |
| Aliphatic Primary | Benzylamine | Moderate-High | 4-8 hours | 70-85% | Prone to over-alkylation. Use of excess amine or careful monitoring is critical.[13] |
| Aromatic Secondary | N-Methylaniline | Moderate | 8-16 hours | 60-75% | Lower nucleophilicity requires longer reaction times or gentle heating (40-50 °C). |
| Aromatic Primary | Aniline | Low | 12-24 hours | 40-60% | Significantly less nucleophilic. May require heating and longer reaction times. |
Product Characterization and Validation
To ensure the integrity of the synthesized compound, a full suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure by showing the connectivity of protons and carbons. The appearance of a new singlet corresponding to the benzylic CH₂ group adjacent to the nitrogen is a key diagnostic signal.
-
Mass Spectrometry (MS): Determines the molecular weight of the product, confirming that the desired alkylation has occurred.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive amine (protonated).2. Insufficiently active base.3. Use of protic solvent. | 1. Ensure sufficient base is present and dry.2. Use a freshly opened, anhydrous polar aprotic solvent.3. Gently warm the reaction to 40-50 °C. |
| Multiple Products (Over-alkylation) | 1. Product amine is more nucleophilic than starting amine.2. Reaction temperature is too high. | 1. Use a larger excess of the starting amine (if primary).2. Add the alkylating agent more slowly at room temperature or below.3. Monitor carefully and stop the reaction once the starting material is consumed. |
| Formation of Benzyl Alcohol Side Product | 1. Presence of water in the reaction mixture. | 1. Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.2. Maintain a positive pressure of inert gas. |
| Difficult Purification | 1. Products and starting materials have similar polarities.2. Presence of quaternary salt byproducts. | 1. Optimize the column chromatography eluent system using TLC.2. Quaternary salts are often insoluble in the extraction solvent and can be filtered off or removed with water washes. |
References
-
Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. [Link]
-
Quora. (2018). What is the effect of solvent on SN2?. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. [Link]
-
Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. [Link]
-
ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. [Link]
-
Semantic Scholar. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
-
Royal Society of Chemistry. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]
-
RSC Publishing. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
-
SynOpen. (2018). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. [Link]
-
ResearchGate. (n.d.). Examples of N‐alkylated alkaloids and drug molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
National Institutes of Health. (n.d.). N-Dealkylation of Amines. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
FasterCapital. (n.d.). The Role Of Aromatic Compounds In Pharmaceuticals And Drug Discovery. [Link]
-
DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
-
PubChemLite. (n.d.). This compound (C10H8BrNO2). [Link]
-
Pearson. (n.d.). Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. [Link]
-
Rice University News. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]
- Google Patents. (n.d.).
-
S. A. Lawrence. (n.d.). Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. [Link]
-
YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. [Link]
-
PubChem. (n.d.). Methyl 2-amino-5-cyanobenzoate. [Link]
-
ResearchGate. (n.d.). Reductive Alkylation of Amines with Carboxylic Ortho Esters. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. researchgate.net [researchgate.net]
- 4. fastercapital.com [fastercapital.com]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Amine alkylation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. This compound | 421551-82-8 [chemicalbook.com]
Application Notes and Protocols for Methyl 2-(bromomethyl)-5-cyanobenzoate as a Versatile Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Synthetic Versatility
Methyl 2-(bromomethyl)-5-cyanobenzoate is a bifunctional reagent of significant interest in modern organic synthesis and medicinal chemistry. Its structure, featuring a reactive benzylic bromide and an electron-withdrawing cyano group, makes it a potent and versatile alkylating agent. The presence of the cyano and methyl ester functionalities provides valuable handles for further synthetic transformations, positioning this molecule as a key building block for complex molecular architectures.
This application note provides a comprehensive guide to the use of this compound as an alkylating agent for a range of nucleophiles, including amines, phenols, carboxylic acids, and thiols. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and discuss its application in the synthesis of high-value compounds, such as Poly(ADP-ribose) polymerase (PARP) inhibitors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use.
| Property | Value | Source |
| CAS Number | 421551-82-8 | [1] |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Mechanism of Action: A Tale of Nucleophilic Substitution
The reactivity of this compound is dominated by the benzylic bromide moiety. Alkylation reactions with this reagent primarily proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond.
The benzylic position of the bromide enhances its reactivity in SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring. The electron-withdrawing nature of the cyano and methyl ester groups on the benzene ring can further influence the electrophilicity of the benzylic carbon.
Caption: Generalized SN2 mechanism for the alkylation of a nucleophile (Nu:⁻) with this compound.
Applications in the Synthesis of PARP Inhibitors
A significant application of this compound is in the synthesis of PARP inhibitors, a class of targeted cancer therapeutics.[3][4] These inhibitors are particularly effective in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4]
One key step in the synthesis of certain PARP inhibitors involves the N-alkylation of a secondary amine, often a heterocyclic scaffold, with this compound. This reaction introduces the cyanobenzyl moiety, which is crucial for the inhibitor's binding to the PARP enzyme.
Experimental Protocols
Safety Precautions: this compound and its related compounds are classified as corrosive and may cause severe skin burns and eye damage.[5] It is also harmful if swallowed, in contact with skin, or inhaled.[6] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: N-Alkylation of a Secondary Amine (Synthesis of a PARP Inhibitor Precursor)
This protocol is adapted from the general principles of N-alkylation of secondary amines with benzyl bromides, a key step in the synthesis of certain PARP inhibitors.
Reaction Scheme:
Materials:
-
Secondary amine (e.g., a benzoxazine derivative) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
To this stirred suspension, add a solution of this compound (1.1 eq) in anhydrous DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.[7]
Caption: Workflow for the N-alkylation of a secondary amine.
Protocol 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol outlines a general procedure for the synthesis of aryl ethers using this compound, based on the Williamson ether synthesis.[3]
Reaction Scheme:
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone or Acetonitrile (anhydrous)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 eq) and this compound (1.1 eq) in anhydrous acetone or acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: S-Alkylation of a Thiol
This protocol describes the synthesis of a thioether from a thiol and this compound.
Reaction Scheme:
Materials:
-
Thiol (1.0 eq)
-
This compound (1.05 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Ethanol or Methanol
-
Water
-
Dichloromethane
Procedure:
-
Dissolve the thiol (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.1 eq) in water dropwise to the stirred thiol solution at room temperature to form the thiolate.
-
Add a solution of this compound (1.05 eq) in the same alcohol to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer to obtain the crude thioether.
-
Purify by column chromatography or recrystallization as needed.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive base- Low reaction temperature- Poor quality of alkylating agent | - Use freshly dried base.- Increase the reaction temperature.- Verify the purity of this compound. |
| Formation of multiple products | - Over-alkylation of primary amines- Side reactions of the ester or cyano group | - Use a larger excess of the primary amine or a bulkier base.- Employ milder reaction conditions (lower temperature, shorter reaction time). |
| Difficult purification | - Similar polarity of starting material and product- Presence of impurities | - Optimize the mobile phase for column chromatography.- Consider derivatization to aid separation. |
Conclusion
This compound is a highly effective and versatile alkylating agent with significant applications in organic synthesis, particularly in the construction of complex molecules for drug discovery. Its predictable reactivity via an SN2 mechanism allows for the efficient formation of C-N, C-O, and C-S bonds. The protocols provided herein offer a solid foundation for researchers to utilize this valuable reagent in their synthetic endeavors. As with any reactive chemical, adherence to strict safety protocols is essential for its successful and safe implementation in the laboratory.
References
-
ChemWhat. (n.d.). This compound CAS#: 421551-82-8. Retrieved from [Link]
-
PubMed. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H8BrNO2). Retrieved from [Link]
-
SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sciensage.info [sciensage.info]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JPS5931733A - Preparation of benzyl ester from aromatic carboxylic acid - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Phenols with Methyl 2-(bromomethyl)-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the derivatization of phenols using Methyl 2-(bromomethyl)-5-cyanobenzoate. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and analytical sciences who require a robust method for the modification of phenolic hydroxyl groups. The derivatization introduces a 2-methoxycarbonyl-4-cyanobenzyl moiety, enhancing the analytical detectability of phenolic compounds and providing a versatile handle for further synthetic transformations. This guide will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and discuss the characterization of the resulting ether derivatives.
Introduction: The Strategic Imperative of Phenol Derivatization
Phenolic moieties are ubiquitous structural motifs in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals.[1] However, the free phenolic hydroxyl group can present challenges in drug development, such as rapid metabolism, poor bioavailability, and undesirable physicochemical properties. Chemical derivatization of the phenolic hydroxyl group is a cornerstone strategy to overcome these limitations.[2] One of the most fundamental and widely employed methods for this purpose is the Williamson ether synthesis, a reliable SN2 reaction between a phenoxide and an alkyl halide.[3]
This application note focuses on the use of a specialized benzylic bromide, this compound, as a derivatizing agent. The introduction of the 2-methoxycarbonyl-4-cyanobenzyl group onto a phenol offers several distinct advantages:
-
Enhanced Analytical Sensitivity: The presence of the cyano group and the ester functionality can significantly improve the ionization efficiency and chromatographic behavior of the derivatized phenol, leading to enhanced sensitivity in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[4]
-
Chemical Handle for Further Modification: The methyl ester and cyano functionalities serve as versatile synthetic handles for subsequent chemical transformations, allowing for the construction of more complex molecules.
-
Modulation of Physicochemical Properties: The derivatization alters the polarity, lipophilicity, and hydrogen bonding capacity of the parent phenol, which can be strategically employed to improve its drug-like properties.
Reaction Mechanism and Scientific Rationale
The derivatization of phenols with this compound proceeds via a classic Williamson ether synthesis.[3] This reaction is a bimolecular nucleophilic substitution (SN2) reaction.[5]
Reaction Scheme:
Sources
The Strategic Role of Methyl 2-(bromomethyl)-5-cyanobenzoate in the Synthesis of Potent Anticancer Agents: Application Notes and Protocols
Introduction: A Keystone Building Block in Precision Oncology
In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Among the most significant advancements is the clinical success of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that exploit the concept of synthetic lethality to selectively kill cancer cells with deficiencies in DNA repair mechanisms, particularly those with mutations in the BRCA1 and BRCA2 genes.[1][2][3] Methyl 2-(bromomethyl)-5-cyanobenzoate has emerged as a critical starting material in the synthesis of several of these life-saving therapeutics, most notably the highly potent PARP inhibitor, Talazoparib.[4]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of this compound in the synthesis of anticancer agents. We will delve into its chemical properties, provide a detailed, field-proven protocol for its utilization in the synthesis of a key Talazoparib intermediate, and explore the mechanistic underpinnings of the final drug's therapeutic action.
Chemical Profile and Strategic Importance of this compound
This compound is a substituted aromatic compound with the chemical formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol .[5] Its strategic importance in organic synthesis stems from the presence of a reactive benzylic bromide group. This functional group makes the molecule an excellent electrophile, readily participating in nucleophilic substitution reactions, particularly with amines, to form stable carbon-nitrogen bonds. This reactivity is the cornerstone of its utility in constructing the complex heterocyclic core of many pharmaceutical agents.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 421551-82-8 | [5] |
| Molecular Formula | C₁₀H₈BrNO₂ | [5] |
| Molecular Weight | 254.08 g/mol | [5] |
| Appearance | Typically a solid | |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
The presence of both a cyano and a methyl ester group on the benzene ring also offers opportunities for further chemical modifications, allowing for the fine-tuning of the molecule's properties in the later stages of a synthetic route.
Synthetic Protocol: Synthesis of a Key Intermediate for Talazoparib
The following protocol details a crucial step in the synthesis of Talazoparib, where this compound is utilized to alkylate an amine, forming a key intermediate. This protocol is based on established synthetic routes.[6]
Reaction Scheme:
Caption: General reaction scheme for the alkylation of an amine with this compound.
Detailed Step-by-Step Methodology:
Objective: To synthesize the N-alkylated product, a direct precursor to the core structure of Talazoparib.
Materials:
-
This compound
-
Appropriate amine-containing heterocyclic intermediate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Temperature-controlled heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine-containing heterocyclic intermediate (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the amine intermediate in anhydrous DMF. Add anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of this compound (1.1-1.2 equivalents) in anhydrous DMF dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-alkylated intermediate.
Expected Outcome:
The reaction should yield the target intermediate with a typical yield of 80-90% and high purity (>98% by HPLC).[6]
Mechanism of Action: The Principle of Synthetic Lethality
The anticancer agents synthesized using this compound, such as Talazoparib, are potent inhibitors of the PARP enzyme family, particularly PARP1 and PARP2.[7] The therapeutic efficacy of PARP inhibitors is a prime example of synthetic lethality.[2][3]
In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role. If these SSBs are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication.[8] DSBs are then repaired by either the high-fidelity homologous recombination (HR) pathway, which requires functional BRCA1 and BRCA2 proteins, or the more error-prone non-homologous end joining (NHEJ) pathway.[2][3]
In cancer cells with BRCA1/2 mutations, the HR pathway is deficient. When these cells are treated with a PARP inhibitor like Talazoparib, SSBs accumulate and are converted to DSBs.[8] With a compromised HR pathway, the cells are forced to rely on the error-prone NHEJ pathway, leading to genomic instability and ultimately, cell death.[3] Normal cells, with at least one functional copy of the BRCA genes, can still utilize the HR pathway to repair these DSBs and therefore are less affected by PARP inhibition.[8]
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutated cancer cells.
Biological Activity of Talazoparib
Talazoparib is a highly potent PARP inhibitor, demonstrating significant cytotoxic effects in cancer cell lines with deficiencies in DNA repair pathways. Its potency is often measured by its half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | BRCA Status | Talazoparib IC50 (nM) | Reference |
| MX-1 | Breast Cancer | BRCA1 mutant | 0.3 | [7] |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 5 | [7] |
| SUP-B15 | Acute Lymphoblastic Leukemia | Not specified | 24 (at 24h) | [9] |
| BT-20 | Triple-Negative Breast Cancer | Not specified | ~100 | [10] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | ~1100 | [10] |
| BR58 | Ovarian Cancer | BRCA1-mutant LOH-positive | ~200 | [11] |
| BR103T | Breast Cancer | BRCA1-mutant LOH-negative | 2980 | [11] |
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Handling: Avoid contact with skin and eyes.[12] Avoid inhalation of dust or vapors.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[12][15]
In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water.[13] For eye contact, rinse cautiously with water for several minutes.[13]
Conclusion
This compound is a valuable and versatile building block in the synthesis of targeted anticancer therapies. Its specific reactivity allows for the efficient construction of complex molecular architectures, as exemplified by its role in the synthesis of the potent PARP inhibitor, Talazoparib. A thorough understanding of its chemical properties, handling requirements, and its application in well-defined synthetic protocols is essential for researchers and scientists working at the forefront of cancer drug discovery and development. The continued exploration of this and similar reagents will undoubtedly contribute to the advancement of precision medicine and the development of next-generation cancer therapeutics.
References
-
Mechanism of Action of PARP Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158.
- Perni, S., & Ganesan, S. (2020). Role of BRCA Mutations in Cancer Treatment with Poly(ADP-ribose) Polymerase (PARP) Inhibitors. Cancers, 12(11), 3165.
- Xu, Y., et al. (2017). Synthesis of parpinhibitor talazoparib.
- Pilié, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2023). Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. International Journal of Molecular Sciences, 24(14), 11636.
- McLornan, D. P., List, A., & Mufti, G. J. (2014). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. Hematology/Oncology and Stem Cell Therapy, 7(1), 1-11.
- Smith, M. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research, 21(4), 819–832.
-
IC 50 values of AML and ALL cell lines treated with talazoparib,... (n.d.). ResearchGate. Retrieved from [Link]
- Al-Malky, H. S., et al. (2023). Combination of Talazoparib and Calcitriol Enhanced Anticancer Effect in Triple−Negative Breast Cancer Cell Lines. Pharmaceuticals, 16(11), 1548.
-
New Drug Approvals. (2016). Talazoparib, BMN 673. Retrieved from [Link]
-
Loss of Heterozygosity of BRCA1/2 as a Predictive Marker for Talazoparib Response. (n.d.). Anticancer Research. Retrieved from [Link]
- Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. (2022). Molecules, 27(1), 226.
- Wang, B., et al. (2016). Synthesis of Talazoparib. Synfacts, 12(04), 340.
- Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020). Molecules, 25(2), 365.
- Process for preparing 2-amino-5-cyanobenzoic acid derivatives. (2008).
- Revealing the selective mechanisms of inhibitors to PARP-1 and PARP-2 via multiple computational methods. (2020). PeerJ, 8, e9236.
- Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335–357.
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved from [Link]
- Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. (2022).
-
Targeting selective inhibitors of PARPs in drug discovery and development. (n.d.). OUCI. Retrieved from [Link]
-
Poly (ADP-ribose) polymerase (PARP) inhibitors as anticancer agents: An outlook on clinical progress, synthetic strategies, and structure-activity relationship. (n.d.). OUCI. Retrieved from [Link]
-
Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. (n.d.). OUCI. Retrieved from [Link]
-
Methyl 2-amino-5-cyanobenzoate. (n.d.). PubChem. Retrieved from [Link]
- Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia. (2023). Cell Reports, 42(1), 112027.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. medkoo.com [medkoo.com]
- 5. 421551-82-8|this compound|BLD Pharm [bldpharm.com]
- 6. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
- 7. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination of Talazoparib and Calcitriol Enhanced Anticancer Effect in Triple−Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. chemscene.com [chemscene.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Reaction of Methyl 2-(bromomethyl)-5-cyanobenzoate with Nucleophiles
Introduction: Unveiling the Synthetic Potential of Methyl 2-(bromomethyl)-5-cyanobenzoate
This compound is a versatile bifunctional aromatic compound that serves as a valuable building block in modern organic synthesis. Its structure, featuring a reactive benzylic bromide and an electron-withdrawing cyano group, makes it an attractive precursor for the synthesis of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and materials with novel properties. The strategic placement of the bromomethyl and methyl ester functionalities allows for selective transformations, providing a gateway to the construction of intricate molecular architectures.
This comprehensive guide provides detailed application notes and protocols for the reaction of this compound with a variety of nucleophiles. As a Senior Application Scientist, the aim is to not only present step-by-step procedures but also to offer insights into the underlying chemical principles, empowering researchers to adapt and optimize these reactions for their specific synthetic goals.
Pillar of Reactivity: Mechanistic Insights into Nucleophilic Substitution
The core reactivity of this compound lies in the lability of the carbon-bromine bond at the benzylic position. Benzylic halides are particularly susceptible to nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 mechanism.[1]
-
SN2 Pathway: As a primary benzylic bromide, the SN2 pathway is often favored, especially with strong, unhindered nucleophiles.[1][2] This mechanism involves a backside attack by the nucleophile on the electrophilic benzylic carbon, leading to a concerted displacement of the bromide leaving group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
-
SN1 Pathway: While less common for primary halides, the SN1 mechanism is a plausible alternative due to the resonance stabilization of the resulting benzylic carbocation.[3][4][5] This pathway is more likely to be operative with weak nucleophiles or in polar, protic solvents that can solvate both the carbocation intermediate and the leaving group.
The choice of nucleophile, solvent, and reaction conditions will ultimately dictate the predominant mechanistic pathway and the overall efficiency of the transformation.
Application Notes & Protocols
I. Reactions with N-Nucleophiles: Synthesis of Amines and Heterocycles
The reaction of this compound with nitrogen-based nucleophiles provides a direct route to the synthesis of substituted amines and nitrogen-containing heterocycles, which are prevalent motifs in many biologically active compounds.
A. Alkylation of Primary and Secondary Amines
The mono-alkylation of primary amines can be challenging due to the potential for over-alkylation to form the tertiary amine.[2][4][6][7] However, by carefully controlling the stoichiometry and reaction conditions, selective mono-N-alkylation can be achieved.
Protocol: Synthesis of Methyl 5-cyano-2-((propylamino)methyl)benzoate
-
Materials:
-
This compound
-
Propylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add propylamine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
-
| Parameter | Condition | Rationale |
| Nucleophile | Propylamine (Primary Amine) | Readily displaces the benzylic bromide. |
| Base | K₂CO₃ | Neutralizes the HBr byproduct, preventing protonation of the amine nucleophile. |
| Solvent | Acetonitrile | A polar aprotic solvent that facilitates SN2 reactions. |
| Temperature | 50 °C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |
B. Synthesis of Isoindolinones via Intramolecular Cyclization
A particularly powerful application of this substrate is in the synthesis of isoindolinones, a privileged scaffold in medicinal chemistry.[1][3][8] This can be achieved through a tandem reaction involving initial N-alkylation followed by an intramolecular cyclization.
Protocol: One-Pot Synthesis of 6-Cyano-2-phenylisoindolin-1-one
-
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Sodium methoxide (NaOMe) in Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and aniline (1.1 eq) in anhydrous toluene.
-
Add triethylamine (1.5 eq) and heat the mixture to reflux for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and add a solution of sodium methoxide in methanol (1.5 eq).
-
Stir the mixture at room temperature for an additional 2-4 hours to facilitate intramolecular amidation.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
II. Reactions with O-Nucleophiles: Formation of Ethers and Esters
Oxygen-based nucleophiles, such as phenols and alcohols, readily react with this compound to form the corresponding ethers. This Williamson ether synthesis is a fundamental transformation in organic chemistry.
A. O-Alkylation of Phenols
The alkylation of phenols provides access to a wide range of aryl ethers. The reaction is typically carried out in the presence of a base to deprotonate the phenol, generating the more nucleophilic phenoxide ion.[9][10]
Protocol: Synthesis of Methyl 5-cyano-2-(phenoxymethyl)benzoate
-
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of potassium carbonate (1.5 eq) in acetone or DMF, add phenol (1.1 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture to reflux (for acetone) or 80 °C (for DMF) and stir for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.
-
Remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
| Parameter | Condition | Rationale |
| Nucleophile | Phenol | A moderately acidic O-nucleophile. |
| Base | K₂CO₃ | A mild base sufficient to deprotonate phenol to the more reactive phenoxide. |
| Solvent | Acetone/DMF | Polar aprotic solvents that facilitate the SN2 reaction. |
| Temperature | Reflux/80 °C | Ensures a reasonable reaction rate. |
III. Reactions with S-Nucleophiles: Synthesis of Thioethers
Sulfur nucleophiles, such as thiols and thiophenols, are generally more nucleophilic than their oxygen counterparts and react efficiently with benzylic bromides to form thioethers.[11][12]
A. S-Alkylation of Thiols
The S-alkylation of thiols is a high-yielding reaction that typically proceeds under mild conditions.
Protocol: Synthesis of Methyl 5-cyano-2-((phenylthio)methyl)benzoate
-
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Using K₂CO₃: To a solution of thiophenol (1.1 eq) in THF, add potassium carbonate (1.5 eq). Stir for 10 minutes.
-
Using NaH (for less acidic thiols): To a solution of the thiol (1.1 eq) in anhydrous THF at 0 °C, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Stir until hydrogen evolution ceases.
-
To the resulting thiolate solution, add a solution of this compound (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Once complete, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
IV. Reactions with C-Nucleophiles: Forging Carbon-Carbon Bonds
The formation of new carbon-carbon bonds is a central theme in organic synthesis. This compound serves as an excellent electrophile for reactions with carbon-based nucleophiles, such as enolates derived from malonic esters.[13]
A. C-Alkylation of Malonic Esters
The alkylation of diethyl malonate is a classic method for the synthesis of substituted carboxylic acids.
Protocol: Synthesis of Diethyl 2-((4-cyano-2-(methoxycarbonyl)benzyl)malonate
-
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) in Ethanol (EtOH)
-
Ethanol, anhydrous
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.05 eq) in anhydrous ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir for 30 minutes to ensure complete enolate formation.
-
Add a solution of this compound (1.0 eq) in anhydrous ethanol to the enolate solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and neutralize with 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting dialkylated malonate by vacuum distillation or column chromatography.
-
| Parameter | Condition | Rationale |
| Nucleophile | Diethyl malonate | A soft carbon nucleophile upon deprotonation. |
| Base | Sodium ethoxide | A strong base required to generate the malonate enolate. |
| Solvent | Ethanol | The conjugate acid of the base, suitable for enolate formation. |
| Temperature | Reflux | Drives the SN2 reaction to completion. |
Visualization of Reaction Pathways
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for nucleophilic substitution.
Safety Precautions
This compound is a reactive alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).
References
-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
-
Cabrera, A., et al. (2018). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. RSC Advances, 8(43), 24654-24669. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. Available at: [Link]
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Selva, M., et al. (2002). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research, 41(22), 5419-5426. Available at: [Link]
-
Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved from [Link]
-
Lebleu, T., et al. (2014). Selective monomethylation of primary amines with simple electrophiles. Chemical Communications, 50(15), 1836-1838. Available at: [Link]
-
Growing Science. (n.d.). S-alkylation. Retrieved from [Link]
-
ResearchGate. (2017, August). Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]
-
Semantic Scholar. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
Sources
- 1. Isoindolinone synthesis [organic-chemistry.org]
- 2. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids | Semantic Scholar [semanticscholar.org]
- 6. iris.unive.it [iris.unive.it]
- 7. [PDF] Selective monomethylation of primary amines with simple electrophiles. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-alkylation » Growing Science [growingscience.com]
- 13. benchchem.com [benchchem.com]
Application Note: Methyl 2-(bromomethyl)-5-cyanobenzoate for the Targeted Introduction of a Cyanobenzyl Group
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(bromomethyl)-5-cyanobenzoate as a key reagent for the introduction of the 2-methoxycarbonyl-4-cyanobenzyl group onto various nucleophilic substrates. This application note is designed for researchers, medicinal chemists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and practical guidance for the effective use of this versatile building block in organic synthesis.
Introduction: The Strategic Value of the Cyanobenzyl Moiety
In the landscape of modern drug discovery and organic synthesis, the cyanobenzyl group has emerged as a significant structural motif. Its incorporation into molecular frameworks can modulate pharmacokinetic and pharmacodynamic properties due to its unique electronic and steric characteristics. The nitrile functionality is a versatile precursor for a range of other functional groups, including amines, carboxylic acids, and tetrazoles, making it a valuable handle for late-stage diversification of lead compounds.
This compound is a bifunctional reagent that offers a strategic advantage by introducing a cyanobenzyl group with an ortho-ester functionality. This arrangement provides a handle for further chemical transformations, such as saponification to the corresponding carboxylic acid or amidation, thereby expanding the chemical space accessible from a single building block. The benzylic bromide provides a reactive site for nucleophilic substitution, enabling the facile attachment of this moiety to a wide array of substrates.
Reagent Profile and Handling
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 421551-82-8[1][2] |
| Molecular Formula | C₁₀H₈BrNO₂[2][3] |
| Molecular Weight | 254.08 g/mol [2] |
| Appearance | White to off-white solid |
| Storage | Inert atmosphere, 2-8°C[2] |
Safety and Handling:
This compound, like other benzylic bromides, is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[4] Avoid inhalation of dust and contact with skin and eyes.[5][6] In case of exposure, follow standard first-aid procedures.[7]
General Reaction Mechanism: Sₙ2 Alkylation
The introduction of the cyanobenzyl group using this compound typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The benzylic carbon is electrophilic and susceptible to attack by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.
The choice of base and solvent is critical for the success of the reaction. A non-nucleophilic base is generally preferred to deprotonate the nucleophile without competing in the alkylation reaction. The solvent should be able to dissolve the reactants and facilitate the Sₙ2 reaction, with polar aprotic solvents like DMF or acetonitrile being common choices.[8][9][10]
Experimental Protocol: N-Cyanobenzylation of a Primary Amine
This protocol provides a detailed, step-by-step methodology for the N-alkylation of a generic primary amine using this compound.
Materials and Reagents
-
This compound (1.0 eq)
-
Primary amine substrate (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)[8]
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)[8]
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[8]
-
Silica gel for column chromatography
Reaction Workflow Diagram
Caption: N-Alkylation Experimental Workflow.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine substrate (1.1 eq) and anhydrous DMF. Stir the solution at room temperature.
-
Addition of Base: Add potassium carbonate (2.0 eq) to the stirred solution. The base deprotonates the amine, increasing its nucleophilicity.
-
Addition of Alkylating Agent: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the amine substrate.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-cyanobenzylated product.
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate is a mild and inexpensive base suitable for deprotonating primary and secondary amines. For less reactive nucleophiles or to accelerate the reaction, a stronger base like cesium carbonate can be employed due to the "cesium effect," which enhances the nucleophilicity of the amine.[11]
-
Solvent Selection: Anhydrous DMF or acetonitrile are excellent solvents for Sₙ2 reactions as they are polar aprotic, effectively solvating the cation of the base while leaving the nucleophile relatively unsolvated and highly reactive.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the deprotonated amine with atmospheric oxygen and moisture, which could lead to side products and reduced yields.
-
Temperature Control: While many alkylations proceed at room temperature, heating is often necessary to drive the reaction to completion, especially with less nucleophilic substrates. The temperature should be carefully optimized to avoid potential side reactions or decomposition of the product.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Insufficiently active nucleophile or incomplete deprotonation. | Use a stronger base (e.g., Cs₂CO₃). Increase the reaction temperature. |
| Formation of dialkylated product | The mono-alkylated product is more nucleophilic than the starting amine. | Use a larger excess of the starting amine. Add the alkylating agent slowly. |
| Reaction stalls | Deactivation of the alkylating agent or base. | Ensure all reagents and solvents are anhydrous. |
| Complex mixture of products | Side reactions or decomposition. | Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
This compound is a highly effective reagent for the introduction of a functionalized cyanobenzyl group. The protocols and insights provided in this application note are intended to enable researchers to confidently and efficiently utilize this valuable building block in their synthetic endeavors. The versatility of the introduced moiety, with its reactive nitrile and ester functionalities, offers significant potential for the development of novel therapeutics and functional materials.
References
- ChemicalBook. (2025, July 24). This compound | 421551-82-8.
- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET.
- TCI Chemicals. (2025, May 20). SAFETY DATA SHEET.
- BenchChem. (n.d.). Experimental protocol for N-alkylation with 3-Bromo-2-(bromomethyl)benzonitrile.
- BLD Pharm. (n.d.). 421551-82-8|this compound.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Guidechem. (2024, July 8). How is 2-Cyanobenzyl bromide synthesized?.
- CymitQuimica. (2025, December 21). SAFETY DATA SHEET.
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide.
- BenchChem. (n.d.). Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile.
- Taylor & Francis Online. (n.d.). N‐Benzyl DABCO Tribromide–Promoted Oxidative Coupling of Benzyl Cyanides: A Convenient Procedure for the Synthesis of α, α′‐Dicyanostilbenes.
- ChemicalBook. (2025, October 31). 2-Cyanobenzyl bromide | 22115-41-9.
- PubChemLite. (n.d.). This compound (C10H8BrNO2).
- Sigma-Aldrich. (n.d.). Methyl 2-bromo-5-cyanobenzoate | 1031927-03-3.
- Chem-Impex. (n.d.). Methyl 2-amino-5-cyanobenzoate.
- ResearchGate. (2025, August 4). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- PubChem. (n.d.). Bromobenzyl Cyanide | C8H6BrN | CID 22044.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Google Patents. (n.d.). EP1004574B1 - Process for producing cyanobenzyl compounds.
- MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions.
- Kocienski, P. J. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
- Guidechem. (n.d.). 5-(bromomethyl)-2-cyanobenzoic acid methyl ester 308845-91-2.
- RSC Publishing. (n.d.). New methodology for the N-alkylation of 2-amino-3-acylthiophenes.
- Kocienski, P. J. (1994). Protective Groups. Georg Thieme Verlag.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- PubChem. (n.d.). Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813.
- PubChem. (n.d.). Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894.
- Google Patents. (n.d.). Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
- BLD Pharm. (n.d.). 1031927-03-3|Methyl 2-bromo-5-cyanobenzoate.
Sources
- 1. This compound | 421551-82-8 [chemicalbook.com]
- 2. 421551-82-8|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C10H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 4. 2-Cyanobenzyl bromide | 22115-41-9 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-Alkylation using Methyl 2-(bromomethyl)-5-cyanobenzoate
Introduction
N-alkylation is a cornerstone transformation in organic synthesis, pivotal for the construction of carbon-nitrogen bonds that are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of alkyl groups to nitrogen-containing scaffolds, such as amines and heterocycles, is a critical step in tuning the biological activity, physicochemical properties, and overall molecular architecture of a compound. Among the diverse array of alkylating agents, benzylic bromides are particularly valuable due to their heightened reactivity, enabling efficient reactions under relatively mild conditions.
This technical guide provides a comprehensive overview and detailed experimental protocols for the use of Methyl 2-(bromomethyl)-5-cyanobenzoate as a versatile reagent for N-alkylation. This trifunctional molecule, possessing a reactive benzylic bromide, an electron-withdrawing cyano group, and a methyl ester, offers a unique platform for the synthesis of complex and diverse molecular entities. The presence of the cyano and ester functionalities provides valuable handles for subsequent chemical modifications, making it a highly attractive building block in drug discovery and development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Reagent Profile: this compound
| Property | Value | Source |
| CAS Number | 421551-82-8 | |
| Molecular Formula | C₁₀H₈BrNO₂ | [2] |
| Molecular Weight | 254.08 g/mol | [3] |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8°C | [3] |
Mechanistic Considerations: The SN2 Pathway
The N-alkylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] In this concerted process, the nucleophilic nitrogen atom of the amine or heterocycle attacks the electrophilic benzylic carbon, concurrently displacing the bromide leaving group.
Caption: Generalized SN2 mechanism for N-alkylation.
The presence of a non-nucleophilic base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate and desired scale.
Protocol 1: N-Alkylation of Primary and Secondary Amines
This protocol outlines a general procedure for the reaction of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 mmol) and the chosen anhydrous base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add anhydrous DMF or acetonitrile (10 mL) to the flask.
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Reagent Addition: Dissolve this compound (1.1 mmol) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove any remaining acidic byproducts.[4]
-
Wash the organic layer with brine (15 mL).[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[4]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[4]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Caption: Workflow for the N-alkylation of amines.
Protocol 2: N-Alkylation of N-Heterocycles
This protocol is suitable for the N-alkylation of various N-heterocycles such as indoles, imidazoles, and pyrazoles.
Materials:
-
This compound
-
N-Heterocycle substrate
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride solution (for NaH quench)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (using K₂CO₃): Follow steps 1-3 from Protocol 1, using the N-heterocycle as the substrate.
-
Reaction Setup (using NaH):
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add the N-heterocycle (1.0 mmol) and anhydrous THF or DMF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 mmol) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Reagent Addition:
-
Dissolve this compound (1.1 mmol) in a minimal amount of the reaction solvent.
-
For the K₂CO₃ procedure, add the solution dropwise at room temperature.
-
For the NaH procedure, cool the reaction mixture back to 0 °C and add the solution dropwise.
-
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up (K₂CO₃): Follow step 6 from Protocol 1.
-
Work-up (NaH):
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Follow step 7 from Protocol 1.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Insufficiently active base | Use a stronger base (e.g., Cs₂CO₃ or NaH). |
| Low reaction temperature | Increase the reaction temperature (e.g., to 60-80 °C). | |
| Deactivated amine (protonated) | Ensure the use of an anhydrous, non-nucleophilic base in sufficient excess. | |
| Formation of multiple products | Over-alkylation of primary amines | Use the amine as the limiting reagent or consider using the amine hydrobromide salt with slow base addition.[5][6] |
| Competing C-alkylation (in some heterocycles) | Modify the reaction conditions (e.g., solvent, base) to favor N-alkylation. | |
| Difficult purification | Co-elution of product and starting material | Optimize the mobile phase for column chromatography; consider derivatization of the starting material for easier separation. |
Characterization of N-Alkylated Products
Successful N-alkylation can be confirmed using a suite of standard analytical techniques:
-
¹H NMR Spectroscopy: Expect to see a new singlet corresponding to the benzylic methylene protons (Ar-CH₂ -N), typically in the range of 4.0-5.5 ppm. The integration of this peak should correspond to two protons.
-
¹³C NMR Spectroscopy: A new peak for the benzylic carbon (Ar-C H₂-N) will appear in the aliphatic region, typically between 40-60 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the expected mass of the N-alkylated product.
-
Infrared (IR) Spectroscopy: The C-N stretching vibration will be present in the fingerprint region. The nitrile (C≡N) stretch will appear around 2220-2240 cm⁻¹.
Safety Precautions
This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.
-
In case of contact:
-
Skin: Immediately wash with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[3][7] Keep the container tightly closed.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
References
-
Kamal, A., et al. Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [Link]
-
Doyle, A. G., & Reisman, S. E. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Publications. [Link]
-
Singh, S., et al. Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. The Royal Society of Chemistry. [Link]
-
Singh, S., et al. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
PubChem. This compound. [Link]
Sources
Application Notes and Protocols: Methyl 2-(bromomethyl)-5-cyanobenzoate in Solid-Phase Organic Synthesis
Introduction: A Novel Linker for Traceless and Multi-faceted Cleavage Strategies
In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker is paramount, dictating the conditions under which a molecule is tethered to and ultimately released from the solid support. A well-designed linker should be stable to a wide range of reaction conditions while allowing for cleavage under specific, predictable, and non-destructive circumstances. Methyl 2-(bromomethyl)-5-cyanobenzoate emerges as a promising and versatile reagent for the synthesis of novel linker systems, offering the potential for both "traceless" cleavage and multi-faceted release strategies. Its unique trifunctional nature—a reactive benzylic bromide for immobilization, an ester for classical cleavage, and a nitrile for reductive cyclization—positions it as a valuable tool for the generation of diverse small molecule libraries.
This application note details the utility of this compound as a precursor to a novel linker system for solid-phase organic synthesis. We will explore its application in the immobilization of carboxylic acids and phenols, and detail a robust reductive cyclization/cleavage protocol.
Core Concept: A Reductive Cyclization Approach for Traceless Cleavage
The primary innovation presented here is the use of the nitrile functionality as a latent amino group, which, upon reduction, can trigger a cyclative cleavage, releasing the synthesized molecule from the solid support in a "traceless" manner. This strategy is particularly advantageous as it leaves no residual functionality from the linker on the final product.
The general workflow is as follows:
-
Immobilization: A suitable resin (e.g., Wang resin for carboxylic acids, or Merrifield resin for phenols) is functionalized with a molecule containing a nucleophilic group (e.g., a carboxylate or a phenoxide). This resin-bound nucleophile is then alkylated with this compound.
-
On-Resin Synthesis: The desired synthetic transformations are carried out on the resin-bound substrate. The ester and nitrile functionalities of the linker are stable to a wide range of common synthetic reagents.
-
Cleavage via Reductive Cyclization: The nitrile group on the linker is selectively reduced to a primary amine. This newly formed amine then undergoes an intramolecular cyclization, attacking the adjacent ester carbonyl group to form a stable lactam. This cyclization event simultaneously cleaves the ester bond, releasing the desired molecule into solution.
Experimental Protocols
PART 1: Immobilization of Carboxylic Acids
This protocol describes the immobilization of a generic carboxylic acid (R-COOH) onto a hydroxyl-functionalized resin (e.g., Wang resin) using this compound.
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
R-COOH (3.0 eq.)
-
Diisopropylethylamine (DIPEA) (5.0 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Protocol:
-
Resin Swelling: Swell the Wang resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the solvent.
-
First Amino Acid Coupling (Example):
-
Dissolve the carboxylic acid (R-COOH) (3.0 mmol) in DMF (5 mL).
-
Add DIC (3.0 mmol) and DMAP (0.1 mmol) to the carboxylic acid solution and pre-activate for 10 minutes.
-
Add the activated carboxylic acid solution to the swollen resin.
-
Agitate the mixture for 4 hours at room temperature.
-
Drain the vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
-
-
Linker Attachment:
-
Swell the resin from the previous step in DMF (10 mL).
-
In a separate flask, dissolve this compound (3.0 mmol) and DIPEA (5.0 mmol) in DMF (5 mL).
-
Add the solution of the linker and base to the resin.
-
Agitate the mixture at 50 °C for 12 hours.
-
Drain the vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
-
PART 2: On-Resin Synthesis
With the substrate securely attached to the resin via the linker, a variety of synthetic transformations can be performed. The ester and nitrile functionalities of the linker are generally stable to common solid-phase synthesis conditions, including peptide couplings and many carbon-carbon bond-forming reactions.
PART 3: Cleavage via Reductive Cyclization
This protocol details the cleavage of the synthesized molecule from the resin via a two-step process: nitrile reduction followed by intramolecular cyclization.
Materials:
-
Resin-bound product from Part 2
-
Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA) (for post-cleavage workup, if necessary)
Protocol:
-
Resin Swelling: Swell the resin-bound product (1.0 g) in anhydrous THF (10 mL) for 1 hour under an inert atmosphere (e.g., nitrogen or argon).
-
Nitrile Reduction:
-
Cool the resin slurry to 0 °C.
-
Slowly add the BH3·THF solution (10 mL, 10 mmol) to the vessel.
-
Allow the reaction to warm to room temperature and agitate for 12 hours.
-
Carefully quench the reaction by the slow addition of MeOH (5 mL) at 0 °C.
-
Drain the vessel and wash the resin with THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
-
Cyclative Cleavage:
-
To the washed resin, add a mixture of THF/DCM (1:1, 10 mL).
-
Heat the vessel to 60 °C and agitate for 24 hours to induce cyclization and cleavage.
-
Drain the solution containing the cleaved product.
-
Wash the resin with DCM (3 x 5 mL) and combine the filtrates.
-
-
Product Isolation:
-
Concentrate the combined filtrates under reduced pressure.
-
The crude product can be purified by standard techniques such as silica gel chromatography or preparative HPLC.
-
Data Presentation
| Step | Reagents/Conditions | Expected Yield (%) | Expected Purity (HPLC) (%) |
| Resin Loading | R-COOH, DIC, DMAP, Wang Resin | >95 (based on gravimetric analysis) | N/A |
| Linker Attachment | This compound, DIPEA | >90 (based on gravimetric analysis) | N/A |
| Cleavage | 1. BH3·THF; 2. Heat | 70-90 | >90 |
Yields and purities are estimates based on analogous solid-phase synthesis and cleavage reactions and may vary depending on the specific substrate.
Visualizations
Experimental Workflow
Caption: Overall workflow for solid-phase synthesis using this compound as a linker precursor.
Reductive Cyclization Cleavage Mechanism
Caption: Proposed mechanism for the reductive cyclization cleavage.
Safety and Handling
This compound is a benzylic bromide and should be handled with appropriate caution.[1][2][3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[2] Work in a well-ventilated fume hood.[4]
-
Handling: Avoid inhalation of dust and vapors.[4] Avoid contact with skin and eyes.[4] In case of contact, immediately flush the affected area with copious amounts of water.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[2]
Conclusion
This compound is a versatile reagent that can be employed to generate a novel linker system for solid-phase organic synthesis. The key feature of this system is the potential for a traceless cleavage via a reductive cyclization mechanism, which offers significant advantages in the synthesis of small molecules where the absence of linker-derived functionalities is crucial. The protocols provided herein offer a starting point for the exploration of this promising new tool in the field of drug discovery and combinatorial chemistry.
References
-
Benzyl-Bromide - Safety Data Sheet. (2013-03-19). Retrieved from [Link]
-
BENZYL BROMIDE HAZARD SUMMARY. New Jersey Department of Health. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 2-(bromomethyl)-5-cyanobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-(bromomethyl)-5-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.
The synthesis of this compound is typically achieved via a free-radical bromination of the benzylic methyl group on its precursor, Methyl 5-cyano-2-methylbenzoate. This reaction, a variation of the Wohl-Ziegler bromination, is powerful but requires careful control to achieve high yield and purity.[1][2] This guide will address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational questions about the synthesis.
Q1: What is the standard and most reliable method for synthesizing this compound?
The most common and effective method is the free-radical bromination of Methyl 5-cyano-2-methylbenzoate using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide (BPO), in a suitable non-polar, aprotic solvent.[3][4] The reaction is typically conducted under an inert atmosphere and with heating to facilitate the decomposition of the initiator.[3]
Q2: Why is N-Bromosuccinimide (NBS) vastly preferred over liquid bromine (Br₂)?
This is a critical point of experimental design rooted in selectivity. While molecular bromine (Br₂) can perform benzylic bromination, it readily participates in undesirable side reactions, particularly electrophilic aromatic substitution on the electron-rich benzene ring.[5] NBS is the superior reagent because it provides a constant, low-level concentration of bromine radicals (Br•) and molecular bromine (Br₂) throughout the reaction.[1][2] This low concentration is sufficient for the desired radical chain reaction at the benzylic position but is too low to favor the competing ionic aromatic bromination pathway, thus ensuring higher product purity.[2][5]
Q3: What is the precise function of the radical initiator (e.g., AIBN)?
The radical initiator is the catalyst that kick-starts the entire process. The reaction requires an initial population of radicals to begin the chain reaction.[6] Thermal initiators like AIBN are designed to decompose at a specific, predictable rate upon heating (e.g., at 80 °C), homolytically cleaving to form two radicals and a stable nitrogen gas molecule.[3][7] These initial radicals then propagate the chain by reacting with other species in the flask. Light (hν) can also be used as a "reagentless" initiator.[8][9]
Q4: What are the primary safety considerations for this synthesis?
Safety is paramount. Key precautions include:
-
Reagent Handling: N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care in a well-ventilated fume hood.
-
Product Hazard: The product, this compound, is a benzyl bromide. This class of compounds is known to be lachrymatory and are potential alkylating agents. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Inert Atmosphere: The reaction is often run under a nitrogen or argon atmosphere to prevent oxygen from interfering with the radical chain reaction.[3]
-
Solvent Choice: Historically, carbon tetrachloride (CCl₄) was used, but it has been phased out due to its toxicity and environmental impact.[2] Safer alternatives like (trifluoromethyl)benzene, acetonitrile, or dichloromethane are now preferred.[3][10][11]
Part 2: Optimized Experimental Protocol & Data
This section provides a detailed, validated protocol and a summary of key reaction parameters.
Optimized Protocol: Benzylic Bromination of Methyl 5-cyano-2-methylbenzoate
This protocol is a robust starting point and can be scaled as needed.
Step 1: Reagent and Glassware Preparation
-
Ensure all glassware is oven-dried and assembled while hot to remove residual moisture.
-
Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
Weigh Methyl 5-cyano-2-methylbenzoate (1.0 equiv.), N-Bromosuccinimide (1.05-1.1 equiv.), and AIBN (0.05-0.1 equiv.). Note: The purity of NBS is critical; use freshly recrystallized NBS for best results.
Step 2: Reaction Setup and Execution
-
To the flask, add Methyl 5-cyano-2-methylbenzoate and the solvent (e.g., (trifluoromethyl)benzene, ~20 mL per gram of starting material).[3]
-
Add the NBS and AIBN to the mixture.
-
Begin vigorous stirring and purge the system with nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80 °C using an oil bath.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours. Look for the consumption of the starting material.
Step 3: Workup and Isolation
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the solid succinimide.
-
Transfer the filtrate to a separatory funnel and wash it with water (2x) and then with a saturated sodium chloride (brine) solution.[3]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.[3]
-
Concentrate the organic solvent under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude product is often a mixture of the desired mono-brominated product and a small amount of the di-brominated side product.
-
Purification via flash column chromatography on silica gel using a hexane/ethyl acetate gradient is typically required to obtain a highly pure product.
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale & Causality |
| Starting Material | Methyl 5-cyano-2-methylbenzoate | The precursor with the benzylic methyl group to be functionalized. |
| Brominating Agent | N-Bromosuccinimide (NBS) | 1.05 - 1.1 equivalents |
| Radical Initiator | AIBN | 0.05 - 0.1 equivalents |
| Solvent | (Trifluoromethyl)benzene, Acetonitrile | Apolar, aprotic solvent |
| Temperature | 80 °C (for AIBN) | Optimal for AIBN decomposition |
| Reaction Time | 4 - 6 hours | Varies based on scale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents radical quenching |
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues in a direct Q&A format.
Issue 1: Low or No Product Formation
-
Q: My reaction has stalled. After several hours, TLC analysis shows mostly unreacted starting material. What went wrong?
-
A: This is a classic case of failed initiation or propagation.
-
Inactive Initiator: AIBN can degrade over time, especially if not stored properly (cool and dark). If the initiator is old, it may not be decomposing to produce the necessary radicals. Solution: Use a fresh batch of AIBN.
-
Impure NBS: NBS can contain impurities or degrade to succinimide, which is unreactive. The presence of HBr/Br₂ impurities can also interfere with the radical pathway. Solution: Recrystallize the NBS from water before use.
-
Insufficient Temperature: If the reaction temperature is too low (e.g., <75 °C for AIBN), the initiator will not decompose at a sufficient rate to sustain the chain reaction. Solution: Verify the temperature of the reaction mixture itself, not just the oil bath setting.
-
Radical Inhibitors: Ensure the starting material and solvent are free from impurities that can act as radical scavengers (e.g., phenols, hydroquinones).
-
-
Issue 2: Excessive Dibromination
-
Q: My main product is Methyl 2-(dibromomethyl)-5-cyanobenzoate. How can I favor the mono-brominated product?
-
A: This is the most frequent selectivity challenge in Wohl-Ziegler reactions and is a result of the product being as reactive, or more reactive, than the starting material. [12]
-
Stoichiometry is Key: The most critical factor is the amount of NBS used. An excess of NBS will inevitably lead to over-bromination. Solution: Use no more than 1.05-1.1 equivalents of NBS. For highly sensitive substrates, you may even start with a substoichiometric amount (~0.95 equiv.) and accept a lower conversion to maximize selectivity.
-
Reaction Monitoring: Do not run the reaction for a fixed amount of time. Solution: Monitor the reaction closely by TLC or another appropriate method. Stop the reaction (by cooling it down) as soon as the starting material has been consumed.
-
Slow Addition: In some cases, slowly adding the NBS or the initiator as a solution over time can help maintain a low concentration of radicals and improve selectivity, though this complicates the procedure.
-
-
Issue 3: Aromatic Ring Bromination
-
Q: I'm seeing an isomeric byproduct, which I suspect is from bromination on the benzene ring. I thought NBS was supposed to prevent this?
-
A: While NBS minimizes this, it can occur if an ionic reaction pathway becomes competitive.
-
Impure Reagents: If your NBS is contaminated with molecular bromine (Br₂), or if HBr byproduct builds up, it can trigger an electrophilic aromatic substitution reaction, especially in the presence of trace metal impurities that can act as Lewis acids.[12] Solution: Use high-purity, recrystallized NBS.
-
Solvent Effects: Using polar or protic solvents can promote ionic pathways. Solution: Stick to non-polar, aprotic solvents like (trifluoromethyl)benzene or acetonitrile.
-
Light Exposure: If using a thermal initiator like AIBN, conduct the reaction in the dark (e.g., by wrapping the flask in aluminum foil) to prevent any photochemical promotion of ionic bromination.
-
-
Part 4: Visualizing the Process
Understanding the underlying mechanism and workflow is key to effective troubleshooting.
The Wohl-Ziegler Reaction Mechanism
The synthesis proceeds via a well-established free-radical chain mechanism consisting of three phases: initiation, propagation, and termination.[6][13] The resonance stabilization of the intermediate benzylic radical is the key reason for the reaction's selectivity at that position.[13]
Caption: Free-radical mechanism for benzylic bromination.
General Experimental Workflow
A logical flow ensures reproducibility and safety.
Caption: Standard experimental workflow for the synthesis.
Troubleshooting Logic Diagram
A decision tree to diagnose common experimental issues.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 421551-82-8 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 12. scientificupdate.com [scientificupdate.com]
- 13. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Common Side Reactions of Methyl 2-(bromomethyl)-5-cyanobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(bromomethyl)-5-cyanobenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered when using this versatile reagent. Our aim is to equip you with the knowledge to anticipate, mitigate, and resolve these issues, ensuring the success of your synthetic endeavors.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, frequently employed for the introduction of a 2-methoxycarbonyl-4-cyanobenzyl group. Its utility is prominent in the synthesis of various heterocyclic compounds, including isoindolinones, which are scaffolds of interest in medicinal chemistry. The reactivity of this compound is dominated by the benzylic bromide, a good leaving group that facilitates nucleophilic substitution reactions. However, the presence of two electron-withdrawing groups (the methyl ester and the cyano group) on the aromatic ring significantly influences its reactivity, often leading to specific side reactions that can complicate product purification and reduce yields.
This guide will focus on the most common side reactions observed during substitution reactions with nucleophiles such as amines and phenols, as well as intramolecular cyclizations.
Frequently Asked Questions (FAQs)
Q1: I am attempting an N-alkylation of a primary amine with this compound, but I am observing a significant amount of a dimeric impurity. What is this side product and how can I avoid it?
A1: The dimeric impurity you are observing is likely the product of a self-condensation reaction of this compound. This can occur under basic conditions where a small amount of the starting material is deprotonated at the benzylic position, forming a transient benzylic anion. This anion can then act as a nucleophile and attack another molecule of the starting material, leading to the formation of a dimer.
Troubleshooting Strategies:
-
Controlled Addition of Base: Add the base slowly and at a low temperature to the reaction mixture containing the amine and the alkylating agent. This helps to maintain a low concentration of free base at any given time, disfavoring the self-condensation reaction.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. While common inorganic bases like potassium carbonate are often used, they can sometimes promote side reactions. Consider using a milder organic base like diisopropylethylamine (DIPEA).
-
Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor bimolecular side reactions like dimerization.
Q2: My reaction to form an isoindolinone from a primary amine and this compound is giving me a low yield, and I am isolating a significant amount of a byproduct that appears to be the hydrolyzed ester. What is causing this and how can I prevent it?
A2: The hydrolysis of the methyl ester to the corresponding carboxylic acid is a common side reaction, particularly when using strong bases or when the reaction is heated for extended periods in the presence of water. The resulting carboxylate is often insoluble in the organic extraction solvent, leading to purification challenges and lower yields of the desired product.
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure that all your reagents and solvents are thoroughly dried. The use of molecular sieves can be beneficial.
-
Choice of Base and Solvent: If possible, use a non-aqueous base and solvent system. For instance, using a base like potassium carbonate in an anhydrous solvent such as acetonitrile or DMF is a common practice.[1]
-
Reaction Temperature and Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times and high temperatures.
-
Work-up Procedure: During the aqueous work-up, neutralize the reaction mixture carefully. If the product is sensitive to pH changes, consider a direct filtration or a non-aqueous work-up if feasible.
Q3: I am performing an O-alkylation of a phenol with this compound and observing the formation of an elimination byproduct. What is this and how can I minimize it?
A3: Benzylic halides can undergo elimination reactions (E1 or E2) to form alkenes, especially in the presence of a strong or sterically hindered base. In the case of this compound, this would lead to the formation of Methyl 2-methylene-5-cyanobenzoate, which can potentially polymerize or undergo other reactions.
Troubleshooting Strategies:
-
Use a Soft, Non-hindered Base: A weaker base, such as cesium carbonate or even potassium carbonate, is generally preferred over stronger bases like sodium hydride or potassium tert-butoxide for O-alkylation reactions to minimize elimination.
-
Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at room temperature or even lower, if the reaction rate is acceptable, can significantly reduce the amount of the elimination byproduct.
-
Nucleophile Concentration: Ensure a sufficient concentration of the phenol nucleophile to favor the substitution pathway over elimination.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed analysis of potential side reactions and offers structured troubleshooting workflows.
Side Reaction 1: Dimerization/Polymerization
The electron-withdrawing nature of the cyano and ester groups makes the benzylic protons of this compound more acidic than those of simple benzyl bromides. This increased acidity can lead to deprotonation by the base intended to deprotonate the nucleophile, initiating a cascade of side reactions.
Table 1: Conditions Favoring Dimerization and Mitigation Strategies
| Favorable Conditions for Dimerization | Mitigation Strategies |
| Strong, concentrated base | Use a weaker or sterically hindered base (e.g., DIPEA, Cs2CO3). Add the base portion-wise or via syringe pump. |
| High reaction temperature | Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Low concentration of the primary nucleophile | Ensure the nucleophile is present in a stoichiometric or slight excess from the start of the reaction. |
Side Reaction 2: Hydrolysis of the Methyl Ester
The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions. In many alkylation reactions that utilize a base, saponification of the ester is a significant competing reaction.
Diagram 1: Troubleshooting Workflow for Ester Hydrolysis
Sources
Technical Support Center: Purification of Products from Methyl 2-(bromomethyl)-5-cyanobenzoate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with reactions involving Methyl 2-(bromomethyl)-5-cyanobenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification of your target compounds.
Introduction: Navigating the Purification Landscape
This compound is a versatile reagent frequently employed in the synthesis of a wide array of molecular structures, particularly in the development of pharmaceuticals and agrochemicals.[1] The benzylic bromide functionality provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups. However, the purification of products from these reactions can be challenging due to the potential for side reactions and the physicochemical properties of the starting material, intermediates, and final products.
This guide is designed to provide a logical, experience-driven framework for troubleshooting common purification issues. By understanding the underlying chemical principles, you can make informed decisions to optimize your purification strategy and obtain your desired product with high purity.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues that may arise during the purification of reaction products derived from this compound.
Problem 1: My crude product shows multiple spots on TLC, and I'm unsure what they are.
Possible Causes and Solutions:
-
Unreacted Starting Material: The presence of unreacted this compound is a common observation, especially if the reaction has not gone to completion. This starting material is relatively non-polar.
-
Hydrolysis of the Benzylic Bromide: The bromomethyl group can be susceptible to hydrolysis, particularly if water is present in the reaction mixture or during workup. This will form the corresponding alcohol, Methyl 2-(hydroxymethyl)-5-cyanobenzoate, which is more polar than the starting material.
-
Formation of Benzoic Acid Derivatives: While less common for the benzylic bromide, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur under certain conditions (e.g., strong base or acid). This will result in a highly polar spot on the TLC that may streak.[2]
-
Dimerization or Oligomerization: The reactive nature of the benzylic bromide can sometimes lead to self-condensation or reaction with other nucleophilic species in the reaction mixture, resulting in higher molecular weight, often less polar, byproducts.
Recommended Workflow for Identification:
-
Co-spotting on TLC: Run a TLC plate spotting your crude reaction mixture, the pure starting material, and a co-spot of both. This will definitively identify the starting material spot.
-
Staining: Use different TLC stains to gain more information. For example, potassium permanganate stain will react with the alcohol byproduct of hydrolysis, causing it to appear as a yellow spot on a purple background.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) of the crude mixture is the most powerful tool for identifying the components by their mass-to-charge ratio.
Problem 2: I'm having difficulty separating my product from unreacted starting material using column chromatography.
Possible Causes and Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal to achieve good separation between your product and the starting material.
-
Co-elution: If your product has a very similar polarity to the starting material, baseline separation can be challenging.
Optimization Strategy:
-
Systematic TLC Analysis: Before attempting column chromatography, perform a thorough TLC analysis to find the optimal solvent system. A good starting point for many substituted benzoates is a mixture of hexanes and ethyl acetate.[3] The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.[3]
-
Solvent System Modification:
-
If the spots are too close together, try a less polar solvent system (increase the proportion of hexanes). This will increase the retention time on the silica gel and may improve separation.
-
Consider using a different solvent system altogether. For example, a dichloromethane/methanol system can sometimes provide different selectivity compared to hexanes/ethyl acetate.
-
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be highly effective.[3] Start with a low polarity mobile phase to elute the less polar components and gradually increase the polarity to elute your product and more polar impurities.[3]
| Scenario | Recommended Action | Rationale |
| Product and starting material have very close Rf values | Decrease the polarity of the mobile phase (e.g., from 20% EtOAc/Hexanes to 10% EtOAc/Hexanes) | Increases interaction with the stationary phase, potentially enhancing separation. |
| Product is significantly more polar than starting material | Use a gradient elution starting with a non-polar solvent and gradually increasing polarity. | Allows for efficient elution of all components in a single run.[3] |
| Tailing of spots on TLC | Add a small amount of a modifier to the mobile phase (e.g., 0.5% acetic acid for acidic compounds, or 0.5% triethylamine for basic compounds). | Improves peak shape by neutralizing active sites on the silica gel. |
Problem 3: My product seems to be degrading on the silica gel column.
Possible Causes and Solutions:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.
-
Prolonged Exposure: The longer your compound remains on the column, the greater the chance for degradation.
Mitigation Techniques:
-
Use Neutralized Silica Gel: You can neutralize silica gel by preparing a slurry with a buffer solution and then reactivating it. Alternatively, commercially available neutral silica gel can be used.
-
Use Alumina: For compounds that are particularly sensitive to acid, basic or neutral alumina can be a good alternative stationary phase.
-
Flash Chromatography: Employ flash column chromatography to minimize the time your compound spends on the column.[4] This technique uses pressure to increase the flow rate of the mobile phase.[4]
-
Alternative Purification Methods: If chromatography is consistently problematic, consider other purification techniques such as recrystallization or preparative thin-layer chromatography (prep-TLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for column chromatography?
A1: A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate is a very common and effective starting point for many substituted benzoates.[3] Begin by testing a range of ratios (e.g., 10%, 20%, 30% ethyl acetate in hexanes) on a TLC plate to find the optimal separation.
Q2: My product is a solid. Should I use recrystallization instead of column chromatography?
A2: Recrystallization is an excellent and often preferred method for purifying solid compounds, especially on a larger scale.[5][6] It is generally faster, uses less solvent, and can yield very pure material. The key is to find a suitable solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
Q3: How do I choose a solvent for recrystallization?
A3: The ideal recrystallization solvent will dissolve your crude product when hot but not when cold. The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization). A common approach is to test small amounts of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water) to observe solubility at room temperature and upon heating.
Q4: My compound is very polar and won't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A4: For very polar compounds, you will need a more polar mobile phase.[3] Consider using solvent systems containing methanol, such as dichloromethane/methanol or ethyl acetate/methanol.[3] If your compound is basic, adding a small amount of triethylamine or ammonium hydroxide to the mobile phase can help to improve elution and peak shape.[3] Conversely, for acidic compounds, a small amount of acetic acid or formic acid can be beneficial.[3]
Q5: Can I use reversed-phase chromatography for purification?
A5: Yes, reversed-phase chromatography is a powerful technique, especially for polar and ionizable compounds that are difficult to purify using normal-phase (silica gel) chromatography.[7] In reversed-phase, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is particularly useful if your product is water-soluble.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized column for the amount of crude material. A general rule of thumb is to use about 40-100 times the weight of silica gel to the weight of the crude product. Dry pack the column with silica gel, or prepare a slurry in the initial, least polar mobile phase and pour it into the column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the reaction solvent or the mobile phase. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. The resulting free-flowing powder can then be carefully added to the top of the column bed.
-
Elute the Column: Begin eluting with the chosen mobile phase. If using isocratic elution, continue with the same solvent system. If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.
-
Collect Fractions: Collect fractions of a suitable volume in test tubes or vials.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Dissolve the Crude Product: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring.
-
Add More Solvent: Continue adding small portions of the hot solvent until the solid just dissolves. It is important to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cool the Solution: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
-
Cool in an Ice Bath: Once the solution has reached room temperature, cool it further in an ice-water bath to maximize the yield of the crystals.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the Crystals: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Visualizations
Purification Workflow Decision Tree
This diagram illustrates a logical workflow for selecting an appropriate purification method.
Caption: Decision tree for purification method selection.
Troubleshooting Column Chromatography
This diagram outlines a troubleshooting process for common issues encountered during column chromatography.
Caption: Troubleshooting common column chromatography problems.
References
- Technical Support Center: Purifying Substituted Benzoates by Column Chromatography - Benchchem. (n.d.).
- US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents. (n.d.).
- Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? (2013). ResearchGate.
- WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents. (n.d.).
- column chromatography & purification of organic compounds - YouTube. (2021).
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
- Nitration of methyl benzoate | Resource | RSC Education. (n.d.).
- Methyl 2-amino-5-cyanobenzoate - Chem-Impex. (n.d.).
- Purifying ionic compounds by flash column chromatography - Biotage. (2023).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. biotage.com [biotage.com]
"Methyl 2-(bromomethyl)-5-cyanobenzoate" stability issues and degradation products
A Guide for Researchers, Scientists, and Drug Development Professionals on Stability and Handling
Welcome to the Technical Support Center for Methyl 2-(bromomethyl)-5-cyanobenzoate (CAS 421551-82-8). This guide, developed by our senior application scientists, provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of this key synthetic intermediate. Our goal is to empower you to anticipate and address potential challenges in your research and development workflows, ensuring the integrity of your experiments and the quality of your results.
Introduction to the Stability of this compound
This compound is a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactive benzylic bromide and the synthetically adaptable cyano and methyl ester functionalities. However, the very features that make this compound a valuable reagent also contribute to its potential instability under certain conditions.
The primary sources of instability are the benzylic bromide and the methyl ester groups. Benzylic halides are known to be susceptible to nucleophilic substitution and elimination reactions, while esters can undergo hydrolysis.[2] The presence of electron-withdrawing groups, such as the cyano and ester moieties on the benzene ring, can influence the reactivity of the benzylic position.[3] Understanding these potential degradation pathways is crucial for proper handling, storage, and use of this compound.
This guide will address the common stability issues encountered with this compound, provide detailed troubleshooting for unexpected experimental outcomes, and offer validated protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis of the Benzylic Bromide: The C-Br bond at the benzylic position is prone to nucleophilic attack by water or other nucleophiles present in the reaction mixture or storage environment. This leads to the formation of Methyl 2-(hydroxymethyl)-5-cyanobenzoate .
-
Hydrolysis of the Methyl Ester: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(bromomethyl)-5-cyanobenzoic acid .
These two pathways can also occur sequentially or simultaneously, leading to other potential degradation products.
Q2: What are the likely degradation products I should be aware of?
A2: The most common degradation products you may encounter are:
-
Methyl 2-(hydroxymethyl)-5-cyanobenzoate: Formed by the hydrolysis of the bromomethyl group.
-
2-(bromomethyl)-5-cyanobenzoic acid: Formed by the hydrolysis of the methyl ester group.
-
2-(hydroxymethyl)-5-cyanobenzoic acid: Formed by the hydrolysis of both the bromomethyl and methyl ester groups.
-
Impurities from synthesis: Isomeric impurities such as Methyl 2-bromomethyl-6-nitrobenzoate and Methyl 2-bromomethyl-4-nitrobenzoate have been noted as potential impurities in related syntheses.[4]
Q3: What are the recommended storage conditions to ensure the stability of this compound?
A3: To minimize degradation, it is crucial to store the compound under the following conditions:
-
Temperature: Store at 2-8°C.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxidative degradation.[5]
-
Light: Protect from light, as benzylic bromides can be susceptible to photodegradation.[6][7]
-
Moisture: Keep in a tightly sealed container in a dry place.
-
Incompatible Materials: Avoid contact with bases, strong oxidizing agents, and nucleophiles.
Q4: I am observing a new, unexpected spot on my TLC/peak in my LC-MS that I suspect is a degradation product. How can I identify it?
A4: Identifying unknown degradation products typically involves a combination of analytical techniques:
-
LC-MS/MS: This is a powerful tool for obtaining the molecular weight of the impurity and fragmentation data, which can help in structure elucidation.[8]
-
NMR Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of isolated impurities.
-
Co-injection/Spiking Studies: If you suspect a specific degradation product, you can synthesize or purchase a standard of that compound and co-inject it with your sample to see if the peaks overlap.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Low yield in a reaction where the bromomethyl group is the reactive site. | Degradation of the starting material. | 1. Verify the purity of your starting material: Use a stability-indicating HPLC method (see protocol below) to check for the presence of degradation products like Methyl 2-(hydroxymethyl)-5-cyanobenzoate. The hydroxyl group is a poor leaving group compared to bromide, which would inhibit the desired reaction. 2. Ensure anhydrous reaction conditions: Moisture can hydrolyze the benzylic bromide. Use freshly dried solvents and perform the reaction under an inert atmosphere. |
| Formation of a significant amount of a more polar byproduct. | Hydrolysis of the benzylic bromide or methyl ester. | 1. Analyze the byproduct by LC-MS: A mass increase of 18 Da (loss of HBr, gain of OH) suggests hydrolysis of the bromide. A mass decrease of 14 Da (loss of CH2) could indicate ester hydrolysis. 2. Modify your workup: If your reaction is sensitive to water, use an anhydrous workup or minimize contact with aqueous solutions. If performing an aqueous workup, keep the temperature low and the exposure time short. |
| Inconsistent reaction outcomes. | Inconsistent quality of the starting material. | 1. Establish a quality control (QC) protocol: Before using a new batch of this compound, run a quick purity check by HPLC or NMR. 2. Store the compound properly: Ensure all users are adhering to the recommended storage conditions to prevent batch-to-batch variability due to degradation. |
| Reaction mixture turns yellow/brown. | Decomposition of the compound. | 1. Protect the reaction from light: Benzylic bromides can be light-sensitive.[6][7] Conduct the reaction in a flask wrapped in aluminum foil. 2. Control the reaction temperature: Exothermic reactions can lead to localized heating and decomposition. Use an ice bath for cooling if necessary. |
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound.
Sources
- 1. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 2. 1031927-03-3|Methyl 2-bromo-5-cyanobenzoate|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis routes of 2-Bromobenzoic acid [benchchem.com]
- 5. 421551-82-8|this compound|BLD Pharm [bldpharm.com]
- 6. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing dimerization of "Methyl 2-(bromomethyl)-5-cyanobenzoate"
Technical Support Center: Methyl 2-(bromomethyl)-5-cyanobenzoate
A Guide to Preventing and Troubleshooting Dimerization
Welcome to the technical support guide for this compound. This document, prepared by our senior application scientists, provides in-depth guidance for researchers, chemists, and drug development professionals to mitigate the common challenge of dimerization associated with this highly reactive intermediate. Our goal is to equip you with the knowledge to ensure the integrity of your starting material and the success of your synthetic outcomes.
Section 1: The Dimerization Challenge: Causality and Influencing Factors
Q1: What is dimerization and why is this compound prone to it?
Answer:
This compound is a benzylic bromide, a class of compounds known for their high reactivity.[1][2] This reactivity is due to the bromine atom being attached to a carbon adjacent to a benzene ring. The stability of the resulting benzylic carbocation or benzylic radical intermediate makes the C-Br bond susceptible to cleavage.[2][3]
Dimerization, in this context, is a self-condensation reaction where two molecules of the benzylic bromide react with each other.[4][5] One molecule acts as an electrophile (an alkylating agent), while the aromatic ring of a second molecule acts as a nucleophile. This process, analogous to a Friedel-Crafts alkylation reaction, results in the formation of a new carbon-carbon bond, yielding a dimeric impurity. This side reaction consumes your starting material and complicates the purification of your desired product.
Below is the proposed mechanism for this self-condensation reaction.
Caption: Proposed Friedel-Crafts dimerization mechanism.
Q2: What environmental and experimental factors accelerate dimerization?
Answer:
Several factors can significantly increase the rate of dimerization. Understanding and controlling these variables is the key to preventing the degradation of your material.
| Factor | Effect on Dimerization | Rationale & Mitigation Strategy |
| Elevated Temperature | Increases Reaction Rate | Dimerization, like most chemical reactions, is accelerated by heat. Mitigation: Store the compound at low temperatures (e.g., 2-8°C) and run subsequent reactions at the lowest effective temperature.[6] |
| Light Exposure | Promotes Radical Formation | UV light can initiate homolytic cleavage of the C-Br bond, leading to radical-mediated side reactions, including dimerization.[7][8] Mitigation: Store in an amber or opaque vial and protect the reaction vessel from light using aluminum foil. |
| Presence of Moisture | Facilitates Ionization | Water can promote the formation of the benzylic carbocation, accelerating the Friedel-Crafts pathway. It can also lead to the formation of hydrobromic acid (HBr), which can catalyze further degradation.[7][8] Mitigation: Store under an inert atmosphere (N₂ or Ar) and use anhydrous solvents and reagents in all experiments. |
| Presence of Metals | Catalyzes Coupling Reactions | Traces of metals (e.g., iron, aluminum) can act as Lewis acids, catalyzing the alkylation reaction.[7][9] Some metals can also mediate reductive dimerization.[4] Mitigation: Use glass-lined or corrosion-resistant reactors. Avoid metal spatulas for transfers. |
| High Concentration | Increases Bimolecular Collisions | Dimerization is a bimolecular reaction. Higher concentrations of the benzylic bromide increase the probability of two molecules reacting with each other. Mitigation: In reactions, maintain a low instantaneous concentration by adding the benzylic bromide solution slowly (e.g., via syringe pump) to the solution of the other reactants. |
| Extended Storage Time | Increases Opportunity for Degradation | Even under ideal conditions, this reactive molecule can slowly degrade over time. Mitigation: Use the material promptly after purchase or synthesis and monitor its purity before use if it has been stored for an extended period. |
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve dimerization issues based on when they are observed.
Caption: Troubleshooting workflow for dimerization issues.
Q3: I analyzed my starting material and found a significant amount of dimer. What should I do?
Answer:
This indicates a problem with storage conditions or the age of the material.
-
Verify Storage: Confirm that the material has been stored according to the recommended conditions: 2-8°C, protected from light, and under a dry, inert atmosphere.[6] Any deviation can lead to degradation.
-
Consider Purification: If the level of impurity is unacceptable, the material can often be repurified using flash column chromatography on silica gel. The dimer is typically less polar than the monomer.
-
Procure Fresh Material: For critical applications, it is always best to start with material of the highest possible purity. If your stock is old or has been improperly stored, procuring a fresh lot is the most reliable solution.
Q4: My reaction is clean at the start, but I am forming the dimer as a major byproduct. How can I fix this?
Answer:
This is a classic case of the dimerization side reaction outcompeting your desired reaction. The solution lies in modifying your reaction parameters to favor your intended pathway.
-
Lower the Temperature: Run the reaction at a lower temperature (e.g., 0°C or -20°C). This will decrease the rate of all reactions, but it will often disproportionately slow the undesired dimerization.
-
Use Slow Addition: This is the most critical parameter. Prepare a solution of the this compound in your anhydrous reaction solvent. Add this solution dropwise, preferably with a syringe pump over several hours, to the reaction mixture containing your other reactant(s). This keeps the instantaneous concentration of the benzylic bromide very low, minimizing the chance of it reacting with itself.
-
Ensure Anhydrous Conditions: Double-check that all solvents are anhydrous and that the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.
-
Re-evaluate Your Solvent/Base Choice: If applicable, ensure your solvent and any base used are not promoting the side reaction. Highly polar solvents can stabilize the carbocation intermediate, and certain bases can have unintended catalytic effects.
Section 3: Recommended Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, immediately transfer the manufacturer's container to a refrigerator set to 2-8°C.
-
Environment: Store the container inside a desiccator or a dry box to protect it from atmospheric moisture.
-
Aliquoting: If you need to use small amounts over time, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to air and moisture.
-
Handling: When weighing and transferring the solid, do so quickly in a low-humidity environment or a glovebox. Use non-metal spatulas.
-
Sealing: Always use vials with tight-fitting, Teflon-lined caps. After use, flush the headspace with argon or nitrogen before re-sealing and returning to cold storage.
Protocol 2: Analytical Monitoring for Dimer Formation by LC-MS
This protocol provides a general method to quickly check for the presence of the starting material and potential dimer.
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of your starting material or a sample from your reaction mixture in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).[10][11]
-
Chromatography (Example Conditions):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detection (UV): Monitor at a wavelength where the aromatic rings absorb (e.g., 254 nm).
-
-
Mass Spectrometry:
-
Mode: Electrospray Ionization (ESI) in positive mode.
-
Expected Monomer Mass: The molecular weight of C₁₀H₈BrNO₂ is 254.08 g/mol . Look for the [M+H]⁺ ion at m/z ~253.98 and ~255.98 (due to bromine isotopes).
-
Expected Dimer Mass: The dimer (C₂₀H₁₅BrN₂O₄) has a molecular weight of 427.25 g/mol . Look for the [M+H]⁺ ion at m/z ~427.05 and ~429.05.
-
-
Analysis: The dimer, being larger and generally less polar, will typically have a longer retention time than the monomer on a reversed-phase column. The presence of the dimer's characteristic mass in your MS data confirms its formation.
Section 4: Frequently Asked Questions (FAQs)
Q5: What are the expected analytical signatures (NMR, MS) for the most likely dimer structure? Answer: The most probable dimer results from C-alkylation on the aromatic ring. Given the directing effects of the substituents, the new C-C bond is likely to form at the position para to the ester group.
-
Molecular Formula: C₂₀H₁₅BrN₂O₄
-
Exact Mass [M+H]⁺: ~427.03 Da (monoisotopic)
-
¹H NMR: You would expect to see two distinct methyl ester singlets, two sets of aromatic proton signals, and a new singlet around 4.0-4.5 ppm integrating to 2H, representing the methylene bridge connecting the two aromatic rings.
-
¹³C NMR: You would observe a greater number of aromatic carbon signals than in the starting material, along with a new aliphatic carbon signal for the methylene bridge.
Q6: Can I use this compound in protic solvents like methanol or ethanol? Answer: It is highly discouraged. Protic solvents can act as nucleophiles, leading to a solvolysis side reaction where the bromine is displaced by the solvent's alkoxy group (e.g., forming a methoxy ether). These solvents can also facilitate the ionization that leads to dimerization. If your desired reaction requires a protic solvent, it must be run at very low temperatures with slow addition of the benzylic bromide to give the primary nucleophile the best chance to react first.
Q7: My synthesis involves a strong base. Will this cause problems? Answer: Yes, caution is required. Strong bases, especially bulky ones, can promote an E2 elimination reaction to form an alkene, in addition to potentially catalyzing condensation reactions.[9] If a base is required, use a non-nucleophilic base and maintain low temperatures. The compatibility of the base with the benzylic bromide should be carefully considered for your specific application.
References
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Benzyl bromide, 98%. [Link]
-
ACS Publications. Mechanistic Role of Benzylic Bromides in the Catalytic Autoxidation of Methylarenes. [Link]
-
New Jersey Department of Health. BENZYL BROMIDE HAZARD SUMMARY. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. LACK OF ENHANCED REACTIVITY OF α-NUCLEOPHILES IN THE SN2 REACTIONS OF BENZYL BROMIDES AND SMALL α-EFFECT. [Link]
-
Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
-
Chemistry Steps. Benzylic Bromination. [Link]
-
Kobe University Repository. (2022). Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications. [Link]
-
Wikipedia. Self-condensation. [Link]
-
ResearchGate. (2022). Validation of the method for the determination of mixed benzyl halides. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. 421551-82-8|this compound|BLD Pharm [bldpharm.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 9. nj.gov [nj.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Reaction Monitoring for Methyl 2-(bromomethyl)-5-cyanobenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for monitoring the synthesis of Methyl 2-(bromomethyl)-5-cyanobenzoate. This resource is designed for researchers, chemists, and process development professionals to provide practical, field-tested advice on utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for accurate reaction tracking. Our goal is to move beyond mere protocols and offer a deeper understanding of the causality behind each experimental choice, empowering you to troubleshoot effectively and ensure the integrity of your results.
The synthesis of this compound, typically achieved via radical bromination of Methyl 5-cyano-2-methylbenzoate using a reagent like N-Bromosuccinimide (NBS) and a radical initiator, requires careful monitoring.[1][2] Incomplete reactions can leave starting material, while over-zealous conditions can lead to the formation of dibrominated and other impurities.[3] Precise chromatographic monitoring is therefore not just a quality control step, but a critical tool for reaction optimization.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, inexpensive, and highly effective technique for the qualitative monitoring of the benzylic bromination reaction. It provides an instant snapshot of the reaction's progress by separating the starting material, product, and byproducts based on their polarity.
TLC Monitoring: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for this analysis? For this application, standard silica gel plates (e.g., Silica Gel 60 F254) are the industry standard and the most effective choice. The polar silica surface interacts strongly with the polar functional groups of your compounds (ester, nitrile), providing good separation.[4]
Q2: How do I select an appropriate mobile phase (solvent system)? The key is to find a solvent system where the starting material and product have distinct, well-resolved spots with Retention Factor (Rf) values ideally between 0.2 and 0.8.[4]
-
Starting Point: A mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is the best place to start. A common initial trial is 20-30% ethyl acetate in hexanes.[5]
-
Polarity Adjustment:
-
If spots are too close to the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 20% to 40% ethyl acetate).[6]
-
If spots are too close to the solvent front (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent.[6]
-
-
Causality: The starting material, Methyl 5-cyano-2-methylbenzoate, is generally more polar than the product, this compound. The replacement of a C-H bond with a less polar C-Br bond slightly reduces the molecule's overall polarity. Therefore, the product should have a higher Rf value (travel further up the plate) than the starting material.
Q3: How should I spot the TLC plate for reaction monitoring? Proper spotting is crucial for clear results. Use three separate lanes:
-
Lane 1 (SM): A diluted sample of your starting material.
-
Lane 2 (R): A sample taken directly from the reaction mixture.
-
Lane 3 (Co-spot): A spot containing both the starting material and the reaction mixture, applied at the same point. This lane is critical to confirm if the spot in the reaction mixture is indeed unreacted starting material.[6]
Q4: What is the best method for visualizing the spots? Since the starting material and product are both aromatic compounds, they are UV-active.
-
Primary Method: Use a UV lamp at 254 nm. The compounds will appear as dark spots on the fluorescent green background of the TLC plate.[7][8] This method is non-destructive and should always be the first choice.[9]
-
Secondary (Destructive) Method: If UV visualization is unclear or if you suspect non-UV active impurities, you can use a chemical stain. A potassium permanganate (KMnO₄) stain can be effective, as it reacts with compounds that are susceptible to oxidation.
TLC Monitoring: Detailed Protocol
-
Chamber Preparation: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures even solvent migration. Cover and let it equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil (never a pen, as ink will run), lightly draw a baseline about 1 cm from the bottom of the silica plate.[10]
-
Sample Spotting:
-
Dissolve a tiny amount of your starting material and a quenched aliquot of your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a microcapillary tube, spot small, concentrated dots onto the baseline in the designated lanes (SM, R, Co-spot). Ensure spots are small to prevent streaking.[11] If the sample is dilute, you can apply multiple spots in the same location, allowing the solvent to dry completely between applications.[9][10]
-
-
Development: Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline.[10][11] Cover the chamber and allow the solvent to ascend the plate via capillary action.
-
Completion & Visualization: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[4] Allow the plate to dry completely. Visualize under a UV lamp and circle the visible spots with a pencil. Calculate the Rf values.
Table 1: Representative TLC Data
| Compound | Expected Rf (20% EtOAc/Hexane) | Appearance under UV (254 nm) |
| Methyl 5-cyano-2-methylbenzoate (SM) | ~0.40 | Dark Spot |
| This compound (Product) | ~0.55 | Dark Spot |
| Dibrominated byproduct | ~0.65 | Dark Spot |
| N-Bromosuccinimide (NBS) | Streaks from baseline | Faintly UV active |
| Succinimide (byproduct) | ~0.10 | Faintly UV active |
Note: Rf values are illustrative and can vary based on exact conditions.
TLC Troubleshooting Guide
Q: Why are my spots streaking or appearing as large blobs? A: This is the most common TLC issue and is almost always caused by overloading the plate with too much sample.[7][11] The stationary phase becomes saturated, and the compound cannot partition effectively.
- Solution: Dilute your sample significantly (a 1% solution is a good rule of thumb) and re-spot.[11] If the compound is inherently acidic or basic, adding a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to the mobile phase can improve spot shape.[6]
Q: I don't see any spots on my plate after developing. A: There are several potential causes for this issue.
-
Cause 1: Sample is too dilute. The concentration is below the detection limit of your visualization method.[6][7]
-
Cause 2: Compound is not UV-active. While unlikely for this specific reaction, it's a possibility.
-
Solution: Use a chemical stain like potassium permanganate or iodine vapor after UV visualization.[9]
-
-
Cause 3: Reaction has not worked. It's possible no product has formed.
-
Solution: Always run a starting material standard to ensure your spotting and visualization technique is working. If the SM is visible but nothing else is, investigate your reaction conditions.
-
-
Cause 4: Compound evaporated. This is more likely with very volatile compounds.
-
Solution: Visualize the plate immediately after it is removed from the chamber and dried.[9]
-
Q: My spots are running unevenly or crookedly. A: This usually indicates a problem with the development process.
-
Cause: The edge of the TLC plate might be touching the filter paper or the side of the chamber, or the bottom of the plate may not be level with the solvent surface.[10]
-
Solution: Rerun the TLC, ensuring the plate is placed centrally in the chamber and does not touch the walls or filter paper.
Sources
- 1. This compound | 421551-82-8 [chemicalbook.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. biotage.com [biotage.com]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Purification of Methyl 2-(bromomethyl)-5-cyanobenzoate
Welcome to the technical support guide for handling "Methyl 2-(bromomethyl)-5-cyanobenzoate" in your research. This resource is designed for chemists and drug development professionals to provide practical, in-depth solutions for the removal of unreacted starting material from your product. Here, we address common purification challenges with evidence-based troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing unreacted this compound?
A1: Unreacted this compound can be challenging to remove due to its reactivity and physical properties. As a benzyl bromide derivative, it is a lachrymator and requires careful handling in a well-ventilated fume hood[1]. Its structural similarity to potential products can also complicate separation by traditional methods.
Q2: What are the most effective methods for removing this unreacted starting material?
A2: The most effective purification strategy will depend on the specific properties of your desired product. The three primary methods to consider are:
-
Flash Chromatography: A highly versatile and efficient method for separating compounds with different polarities.[2][3][4]
-
Recrystallization: An excellent technique for purifying solid products, provided a suitable solvent system can be identified.[5][6]
-
Chemical Quenching: Involves converting the unreacted starting material into a more easily removable species.[1][7]
Each of these methods is detailed in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Unreacted Starting Material Co-elutes with Product during Flash Chromatography
Root Cause Analysis:
Co-elution during flash chromatography typically occurs when the polarity of the unreacted "this compound" and the desired product are too similar for effective separation with the chosen solvent system.
Solution: Method Optimization for Flash Chromatography
Flash chromatography is a powerful technique for purifying reaction mixtures by separating components based on their polarity.[2][3][4][8] The key to a successful separation is selecting an appropriate solvent system.
Step-by-Step Protocol:
-
Solvent System Screening with TLC:
-
Before running a column, screen various solvent systems using Thin Layer Chromatography (TLC).
-
Aim for a solvent system where the desired product has an Rf value of approximately 0.3.[9]
-
A good starting point for many organic compounds are mixtures of hexanes and ethyl acetate.[9]
-
For compounds containing nitrogen, adding a small amount of triethylamine (around 0.1%) can improve separation.[9]
-
If your product is acidic, a small amount of acetic acid may be beneficial.[9]
-
-
Column Packing:
-
Properly pack a silica gel column. Dry packing followed by compression with a vacuum is an effective method.[9]
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane.[9]
-
Carefully load the solution onto the top of the silica gel.[9]
-
Alternatively, for samples not soluble in a suitable loading solvent, they can be adsorbed onto a small amount of silica gel, which is then added to the column.[9]
-
-
Elution:
-
Begin eluting with your chosen solvent system, applying pressure to achieve a flow rate of about 2 inches per minute.[9]
-
Collect fractions and analyze them by TLC to identify those containing your purified product.
-
Data Presentation: Recommended Solvent Systems for Aromatic Compounds
| Solvent System Components | Typical Ratios (v/v) | Notes |
| Hexanes / Ethyl Acetate | 100:0 to 0:100 | A versatile system for a wide range of polarities.[9] |
| Dichloromethane / Methanol | 100:1 to 100:10 | Suitable for more polar compounds.[9] |
| Toluene / Acetone or Ethyl Acetate | Varies | Can provide different selectivity for aromatic compounds.[9] |
Logical Workflow for Flash Chromatography
Caption: Workflow for Flash Chromatography Purification.
Issue 2: Product is a Solid, but Recrystallization Fails to Remove Unreacted Starting Material
Root Cause Analysis:
Recrystallization failure can stem from several factors: an inappropriate solvent, cooling the solution too quickly, or the presence of impurities that inhibit crystal formation. The core principle of recrystallization is that the compound of interest should be soluble in a hot solvent and insoluble in the same solvent when cold.[5][10]
Solution: Systematic Approach to Recrystallization
Recrystallization is a powerful purification technique for solid compounds that relies on differences in solubility at varying temperatures.[5][10]
Step-by-Step Protocol:
-
Solvent Selection:
-
The ideal solvent will dissolve the crude product when hot but not at room temperature or when cold.[5][6]
-
Common solvents to test for aromatic esters include ethanol, acetonitrile, or mixtures containing dichloromethane or toluene.[11]
-
If a single solvent is not effective, a mixed solvent system can be employed.[6][12] In this technique, the compound is dissolved in a "good" solvent at room temperature, and then a "poor" solvent is added dropwise until the solution becomes cloudy, indicating saturation.[12] Gentle heating should redissolve the precipitate.
-
-
Dissolution:
-
In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to your crude product until it fully dissolves.[6]
-
-
Decolorization (if necessary):
-
If the solution is colored and the pure product is expected to be colorless, add a small amount of activated carbon and briefly boil the solution to remove colored impurities.[5]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or activated carbon, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[5]
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[5]
-
-
Collection and Drying:
Data Presentation: Common Recrystallization Solvents
| Solvent | Polarity | Notes |
| Water | High | Good for polar compounds. |
| Ethanol | Medium-High | A versatile solvent, often used in solvent pairs.[6] |
| Acetonitrile | Medium | Can be effective for compounds with aromatic rings.[11] |
| Ethyl Acetate | Medium | Common solvent for a range of organic compounds. |
| Dichloromethane | Low-Medium | Often used as the "good" solvent in a mixed pair.[11] |
| Hexanes/Heptane | Low | Typically used as the "poor" solvent in a mixed pair.[11] |
Logical Workflow for Recrystallization
Caption: Workflow for Recrystallization.
Issue 3: Both Chromatography and Recrystallization are Ineffective or Impractical
Root Cause Analysis:
In some cases, the physical properties of the unreacted starting material and the product are too similar for physical separation methods to be effective. In such scenarios, a chemical approach can be employed.
Solution: Chemical Quenching of Unreacted Benzyl Bromide
This method involves adding a reagent that selectively reacts with the unreacted "this compound" to form a new compound that is easily separated, often by a simple aqueous wash.
Step-by-Step Protocol:
-
Reagent Selection:
-
Quenching Reaction:
-
After the primary reaction is complete (as determined by TLC or another monitoring method), add an excess of the quenching agent (e.g., triethylamine) to the reaction mixture.
-
Stir the mixture at room temperature for a period of time (e.g., 1-2 hours) to ensure complete reaction with the unreacted benzyl bromide.
-
-
Aqueous Workup:
-
Dilute the reaction mixture with an organic solvent (such as ethyl acetate) and water.[13]
-
Transfer the mixture to a separatory funnel and shake.
-
The water-soluble quaternary ammonium salt will partition into the aqueous layer.[7]
-
Separate the organic layer, and wash it several more times with water and then brine to ensure complete removal of the salt.[13]
-
-
Isolation:
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain your product, now free of the unreacted starting material.
-
Logical Workflow for Chemical Quenching
Caption: Workflow for Chemical Quenching and Workup.
References
- Organic Syntheses. (2009). Working with Hazardous Chemicals.
- Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide.
- Modus Technologies. (2023). Flash Chromatography: A Speedy Solution for Separation & Purification.
- Biotage. (n.d.). Successful flash chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
- Phenomenex. (2025). Flash Chromatography: Principles & Applications.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization.
- MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- Chemistry LibreTexts. (2023). Recrystallization.
- ECHEMI. (n.d.). Alternative method of recrystallization at room temperature (using 2 solvents).
- ACS Publications. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters.
- Supporting information for various syntheses. (n.d.).
- Google Patents. (n.d.). Method for removing unreacted electrophiles from a reaction mixture.
- ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. chromtech.com [chromtech.com]
- 3. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 4. biotage.com [biotage.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. echemi.com [echemi.com]
- 13. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Byproduct Formation in Reactions of Methyl 2-(bromomethyl)-5-cyanobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(bromomethyl)-5-cyanobenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate common reaction byproducts. Our focus is on providing practical, experience-driven insights to ensure the integrity of your synthesis and the purity of your final product.
Introduction
This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its benzylic bromide and methyl ester functionalities offer versatile reactivity. However, these same reactive sites can also be sources of undesirable byproducts. This guide is designed to help you navigate these challenges by understanding the mechanistic origins of common impurities and implementing effective strategies for their control.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing a significant amount of a dibrominated species in my reaction mixture. What is the likely cause and how can I prevent it?
Answer:
The formation of a dibrominated byproduct, Methyl 2-(dibromomethyl)-5-cyanobenzoate, is a common issue in benzylic bromination reactions. This side reaction is primarily driven by the radical nature of the Wohl-Ziegler bromination.[1][2]
Causality:
The benzylic position is activated for radical halogenation. After the initial monobromination, the resulting product can undergo a second bromination, particularly if the reaction conditions are not carefully controlled. The stability of the benzylic radical intermediate facilitates this over-bromination.[3]
Troubleshooting & Mitigation:
-
Control Stoichiometry: Carefully control the stoichiometry of your brominating agent, typically N-bromosuccinimide (NBS). Use of a slight excess of the starting material (methyl 2-methyl-5-cyanobenzoate) can help consume the brominating agent before significant dibromination occurs.
-
Slow Addition of Reagents: Add the radical initiator (e.g., AIBN or benzoyl peroxide) portion-wise or the NBS as a solution over an extended period. This maintains a low concentration of radicals and bromine in the reaction mixture, favoring monobromination.[1][4]
-
Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC, GC-MS, or HPLC. Quench the reaction as soon as the starting material is consumed to prevent further reaction of the desired product.
-
Purification: If dibromination is unavoidable, purification can be achieved through column chromatography on silica gel. The difference in polarity between the mono- and di-brominated products usually allows for good separation.
FAQ 2: My final product appears to contain a hydrolyzed byproduct. What is this impurity and how can I minimize its formation?
Answer:
The presence of a hydrolyzed byproduct, 2-(bromomethyl)-5-cyanobenzoic acid, indicates that the methyl ester group has been cleaved. This is a common side reaction, especially if the reaction or work-up conditions involve water and are not pH-neutral.
Causality:
Ester hydrolysis can be catalyzed by either acid or base. Trace amounts of acidic byproducts from the bromination reaction (such as HBr) or the use of aqueous work-up conditions can promote the conversion of the methyl ester to the corresponding carboxylic acid.[5]
Troubleshooting & Mitigation:
-
Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents.
-
Neutral Work-up: During the work-up, use a mild aqueous wash, such as a saturated sodium bicarbonate solution, to neutralize any acidic byproducts. Be mindful that a basic wash can also promote hydrolysis if not performed carefully and at low temperatures.
-
Temperature Control: Perform the work-up at a low temperature (0-5 °C) to minimize the rate of hydrolysis.
-
Non-Aqueous Work-up: If possible, consider a non-aqueous work-up. This could involve filtering the succinimide byproduct and directly concentrating the reaction mixture for purification.
FAQ 3: I have isolated an impurity with a mass corresponding to a dimer of my starting material. What is the structure of this byproduct and how is it formed?
Answer:
The formation of a dimeric byproduct is likely the result of an intermolecular Williamson ether-like reaction or a Friedel-Crafts alkylation, where one molecule of this compound acts as an electrophile and another (or the starting toluene derivative) acts as a nucleophile.
Causality:
The benzylic bromide is a good electrophile. Under certain conditions, it can react with another molecule of the starting material or product. This can be promoted by Lewis acids or even by polar solvents that can stabilize carbocation intermediates.
Troubleshooting & Mitigation:
-
Temperature Control: Maintain a low reaction temperature to disfavor these higher activation energy bimolecular side reactions.
-
Solvent Choice: Use non-polar solvents like carbon tetrachloride or cyclohexane, which are common for radical brominations and will not promote ionic side reactions.[2]
-
Reaction Concentration: Running the reaction at a lower concentration can reduce the frequency of intermolecular collisions, thereby minimizing dimerization.
Diagram of Reaction Pathways
The following diagram illustrates the desired reaction pathway for the synthesis of this compound and the formation of common byproducts.
Caption: Reaction scheme showing the desired synthesis and potential side reactions.
Summary of Potential Byproducts
| Byproduct Name | Chemical Structure | Common Cause | Identification Methods |
| Methyl 2-(dibromomethyl)-5-cyanobenzoate | C₁₀H₇Br₂NO₂ | Over-bromination | GC-MS, ¹H NMR |
| 2-(bromomethyl)-5-cyanobenzoic acid | C₉H₆BrNO₂ | Hydrolysis of methyl ester | LC-MS, ¹H NMR, IR |
| Dimeric Species | C₂₀H₁₅N₂O₄ | Intermolecular side reactions | LC-MS, ¹H NMR, ¹³C NMR |
Experimental Protocols for Byproduct Identification
Protocol 1: GC-MS Analysis for Volatile Byproducts
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
GC Method: Use a standard non-polar column (e.g., DB-5ms) with a temperature gradient from 100 °C to 280 °C.
-
MS Analysis: Acquire mass spectra in the range of 50-500 m/z.
-
Data Interpretation: Compare the retention times and mass spectra of the peaks with the expected values for the starting material, product, and potential byproducts.
Protocol 2: ¹H NMR Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve a sample of the crude or purified material in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Data Interpretation:
-
Dibrominated Byproduct: Look for a singlet corresponding to the -CHBr₂ proton, which will be shifted downfield from the -CH₂Br protons of the desired product.
-
Hydrolyzed Byproduct: The disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm) are indicative of hydrolysis.
-
Dimeric Byproduct: The spectrum will be more complex, but look for new aromatic and benzylic proton signals.
-
Workflow for Troubleshooting Byproduct Formation
Sources
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Predict the product of the following benzylic bromination reactio... | Study Prep in Pearson+ [pearson.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Optimizing Alkylation Reactions with Methyl 2-(bromomethyl)-5-cyanobenzoate
Welcome to the technical support center for "Methyl 2-(bromomethyl)-5-cyanobenzoate" alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the alkylation of nucleophiles with this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yield is a common issue stemming from several factors. A systematic approach is crucial to identify and resolve the root cause.
Possible Causes & Solutions:
-
Poor Nucleophilicity: The chosen nucleophile may not be strong enough to efficiently displace the bromide. For N-alkylation, secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the alkyl groups. However, sterically hindered amines may react slower.
-
Solution: If using a weak nucleophile, consider using a stronger, non-nucleophilic base to deprotonate it, thereby increasing its nucleophilicity. For instance, when alkylating an alcohol, using sodium hydride (NaH) to form the more nucleophilic alkoxide is more effective than using a carbonate base.[1][2]
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base is critical.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus increasing its reactivity.[3] Protic solvents like ethanol or water can solvate the nucleophile, reducing its reactivity, and may lead to competing solvolysis side products.
-
Base: The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to promote elimination or other side reactions. For primary and secondary amines, inorganic bases like potassium carbonate (K₂CO₃) or a milder organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often sufficient.[1]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is often best to start the reaction at room temperature and gently heat if the reaction is sluggish, as monitored by TLC or LC-MS.
-
-
Side Reactions: Several side reactions can consume your starting material and reduce the yield of your desired product.
-
Over-alkylation (for primary amines): The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.[4][5]
-
Solution: Use a slight excess of the primary amine (1.2-1.5 equivalents) relative to the alkylating agent. This ensures the electrophile is consumed before significant over-alkylation can occur. Alternatively, a "competitive deprotonation/protonation strategy" can be employed where the primary amine is used as its hydrobromide salt and a base is added slowly. This maintains a low concentration of the free primary amine, and the secondary amine product remains protonated and unreactive.[6][7]
-
-
Dimerization: Under basic conditions, the benzylic bromide can undergo self-condensation (Wurtz-type coupling) to form a bibenzyl derivative.[8][9]
-
Solution: Add the benzylic bromide slowly to the reaction mixture containing the nucleophile. This maintains a low concentration of the electrophile, minimizing self-reaction.
-
-
Hydrolysis of the Methyl Ester: The ester group is sensitive to hydrolysis under strongly basic or acidic conditions, especially with heating.[10][11]
-
Solution: Use milder bases like potassium carbonate or organic amines instead of strong bases like sodium hydroxide. If the reaction requires heating, keep the temperature and reaction time to a minimum.
-
-
-
Steric Hindrance: The ortho-position of the bromomethyl group to the methyl ester can introduce some steric hindrance, potentially slowing down the reaction, especially with bulky nucleophiles.[12][13]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing multiple spots on my TLC plate that are not my starting material or desired product. What are these impurities?
The presence of multiple spots indicates the formation of side products. The most common are:
-
Di-alkylation Product: When using a primary amine, the resulting secondary amine can react again with the benzylic bromide to form a tertiary amine. This will typically be a less polar spot on the TLC plate.
-
Bibenzyl Dimer: The product of the self-coupling of this compound. This is a non-polar impurity.
-
Hydrolyzed Carboxylic Acid: If the methyl ester group is hydrolyzed, you will form the corresponding carboxylic acid. This is a very polar compound and may streak or remain at the baseline of the TLC plate.
-
Benzyl Alcohol Derivative: If there is water in your reaction, solvolysis can occur, leading to the formation of methyl 2-(hydroxymethyl)-5-cyanobenzoate.
Identification and Mitigation:
| Side Product | Identification (TLC/LC-MS) | Mitigation Strategy |
| Over-alkylation Product | Less polar spot than the desired product. Mass will correspond to the addition of another benzylic group. | Use an excess of the primary amine (1.2-1.5 eq).[14] |
| Bibenzyl Dimer | Non-polar spot. Mass will be (2 x M.W. of starting material - 2 x Br). | Add the benzylic bromide dropwise to the reaction mixture.[8] |
| Carboxylic Acid | Highly polar spot, may streak. Mass will be (M.W. of product - 14). | Use anhydrous conditions and a non-hydrolytic, mild base (e.g., K₂CO₃, DIPEA). Avoid high temperatures.[11] |
| Benzyl Alcohol | More polar than the starting material. Mass will correspond to the replacement of Br with OH. | Use anhydrous solvents and reagents. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this alkylation reaction?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The benzylic carbon is electrophilic and is attacked by the nucleophile. This is a concerted, one-step mechanism where the nucleophile attacks as the bromide leaving group departs. The benzylic position is particularly reactive in SN2 reactions due to the ability of the adjacent phenyl ring to stabilize the transition state.[15][16]
Caption: General SN2 mechanism for the alkylation reaction.
Q2: Which base should I choose for my reaction?
The choice of base depends on the pKa of your nucleophile.
-
For Primary/Secondary Amines (pKa ~10-11): A mild inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is usually sufficient. DIPEA is bulkier and less nucleophilic than TEA, which can be advantageous in preventing side reactions.
-
For Alcohols (pKa ~16-18): A stronger base is required to form the more nucleophilic alkoxide. Sodium hydride (NaH) is a common choice.[2]
-
For Thiols (pKa ~10): Similar to amines, K₂CO₃ or TEA is often adequate.
Q3: How should I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a solvent system that gives good separation between your starting material, product, and any potential side products (e.g., a mixture of ethyl acetate and hexanes). The product should have a different Rf value from the starting benzylic bromide. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting materials and the appearance of the product.
Q4: What is a standard purification procedure for the product?
A typical workup and purification procedure is as follows:
-
Quench the reaction: If a strong base like NaH was used, carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Liquid-liquid extraction: Partition the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The organic layer will contain your product.
-
Wash the organic layer: Wash sequentially with water and then brine to remove any remaining inorganic salts.
-
Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
III. Experimental Protocols
Protocol: N-Alkylation of a Secondary Amine
This protocol describes a general procedure for the alkylation of a secondary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.1 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the solution of the benzylic bromide dropwise to the stirring amine suspension over 10-15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
IV. Safety Information
This compound is a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[17][18][19]
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[17][19]
Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
V. References
-
Gunanathan, C., & Milstein, D. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13081.
-
Powers, D. C., & Baran, P. S. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic letters, 16(15), 4062–4065.
-
RSC Publishing. (n.d.). Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface. Green Chemistry.
-
Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(1), 139-145.
-
Singh, A., Kumar, A., & Chimni, S. S. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(54), 28415-28418.
-
van der Vorm, S., Hansen, T., Overkleeft, H. S., & van der Marel, G. A. (2017). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of organic chemistry, 82(13), 6921–6928.
-
Zhang, Y., & Li, C. J. (2012). Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides. Angewandte Chemie International Edition, 51(4), 988-992.
-
Moriyama, K., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(13), 3836–3839.
-
Rueping, M., & Antonchick, A. P. (2007). Selective N-Alkylation of Amines with Alcohols by Using Non-Metal-Based Acid-Base Cooperative Catalysis. Angewandte Chemie International Edition, 46(25), 4562-4565.
-
European Patent Office. (1999). EP 0989115 A2: Process for producing cyanobenzoic acid derivatives.
-
NCERT. (n.d.). Amines. In Chemistry Part II (Class XII).
-
Colacot, T. J., & Ji, L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(23), 2999-3001.
-
ResearchGate. (2017). Hydrolysis of ester that carry alkyl bromide. Retrieved from [Link]
-
Kobe University Repository. (2024). Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications.
-
Kobe University Repository. (n.d.). Supporting Information for: Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications.
-
Clark, J. (2015). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
WIPO Patentscope. (1994). WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS.
-
Google Patents. (n.d.). DE69321607D1 - HYDROLYSIS OF METHYL ESTERS FOR THE PRODUCTION OF FATTY ACIDS.
-
ElectronicsAndBooks. (n.d.). Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines.
-
RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
-
Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
-
Lambert, J. B., & Zhao, Y. (2002). Effect of Allylic Groups on SN2 Reactivity. The Journal of organic chemistry, 67(10), 3463–3466.
-
Google Patents. (n.d.). US4521595A - Process for the purification of esters.
-
Hernandez, A., et al. (2018). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry, 42(1), 134-140.
-
Organic Chemistry Portal. (n.d.). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns [Video]. YouTube.
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
Douglas, J. J., et al. (2014). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic letters, 16(15), 4062–4065.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
BenchChem. (2025). Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols.
-
Malmedy, F., et al. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters, 18(17), 4242–4245.
-
The Journal of Organic Chemistry. (n.d.). Electrochemical Formation and Dimerization of α-Substituted Benzyl Radicals. Steric Effects on Dimerization.
-
The Journal of Organic Chemistry. (n.d.). Effect of Allylic Groups on SN2 Reactivity.
-
Scribd. (n.d.). Organic Chemistry Short Notes.
-
Automated Parallel Synthesis of N-Alkylated-?-Amino Methyl Esters in Gram Quantities. (n.d.).
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
-
Echemi. (2024, August 24). 421551-82-8 this compound.
-
Google Patents. (n.d.). US4304925A - Process for purifying esters.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. 421551-82-8|this compound|BLD Pharm [bldpharm.com]
- 18. Methyl 2-bromo-5-cyanobenzoate | 1031927-03-3 [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Genotoxic Impurity Concerns for Methyl 2-(bromomethyl)-5-cyanobenzoate
Welcome to the technical support center for handling potential genotoxic impurities (PGIs) in pharmaceutical development. This guide provides in-depth answers and troubleshooting protocols specifically for Methyl 2-(bromomethyl)-5-cyanobenzoate , a compound that frequently raises concerns due to its chemical structure. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical methodologies to confidently assess, control, and document this impurity in line with global regulatory standards.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers encounter when dealing with this compound. Understanding the "why" is critical before tackling the "how."
Q1: What is this compound and why is it a potential genotoxic impurity (PGI)?
This compound (CAS No. 421551-82-8) is an organic compound often used as an intermediate or building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2] Its status as a PGI stems from the presence of a "structural alert" for mutagenicity: the benzylic bromide functional group.[3][4]
Benzylic halides are a well-known class of DNA-reactive compounds.[3] The carbon-bromine bond at the benzylic position (a carbon atom directly attached to a benzene ring) is relatively weak and susceptible to cleavage.[5] This creates a resonance-stabilized benzylic carbocation, which is a potent electrophile capable of reacting with nucleophilic sites on DNA, potentially leading to mutations.[6] Regulatory bodies like the EMA and FDA require that any impurity with such a structural alert be evaluated for its genotoxic potential.[7][8]
Q2: What is the likely mechanism of its potential genotoxicity?
The primary mechanism of concern is DNA alkylation . The process begins with the heterolytic cleavage of the C-Br bond, forming a bromide ion and a resonance-stabilized benzylic carbocation. This electrophilic carbocation can then be attacked by nucleophilic centers in DNA bases, such as the N7 position of guanine. This reaction forms a covalent bond, creating a DNA adduct. Such adducts can disrupt DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.[9]
Caption: Potential mechanism of DNA alkylation by this compound.
Q3: How are impurities like this regulated in the pharmaceutical industry?
The primary regulatory framework is the ICH M7 guideline , which covers the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[10][11][12] This guideline provides a structured, risk-based approach to classify and manage these impurities.[13][14]
Impurities are categorized into five classes:
-
Class 1: Known mutagenic carcinogens. These are the most critical and must be strictly controlled.
-
Class 2: Known mutagens with unknown carcinogenic potential.
-
Class 3: Compounds with a structural alert for mutagenicity but no experimental data (like this compound initially).
-
Class 4: Compounds with a structural alert that is shared with the API or related compounds that have been shown to be non-mutagenic.
-
Class 5: Compounds with no structural alert for mutagenicity.
This compound would be considered a Class 3 impurity by default. The recommended action is to perform an empirical test, most commonly a bacterial reverse mutation assay (Ames test), to determine if it is mutagenic.[8] A positive Ames test would reclassify it to Class 2, necessitating stringent control.
Q4: What is the Threshold of Toxicological Concern (TTC) and how is it applied?
The Threshold of Toxicological Concern (TTC) is a concept that defines an acceptable intake for a genotoxic impurity that poses a negligible lifetime cancer risk (typically <1 in 100,000).[8][15] For most genotoxic impurities, the widely accepted TTC value for chronic exposure is 1.5 µ g/day .[16]
This TTC value is not a concentration limit itself; it is a permitted daily exposure (PDE). To determine the required concentration limit in the API, you must know the maximum daily dose (MDD) of the drug product.
Calculation: Concentration Limit (ppm) = TTC (µg/day) / Maximum Daily Dose (g/day)
Example Calculation: If the MDD of your drug is 500 mg (0.5 g), the calculation would be: 1.5 µg/day / 0.5 g/day = 3.0 µg/g = 3.0 ppm
The TTC can be adjusted for less-than-lifetime (LTL) exposure, such as for drugs used for short durations.[15]
| Duration of Treatment | Permitted Daily Exposure (PDE) |
| < 1 month | 120 µ g/day |
| 1 - 12 months | 20 µ g/day |
| 1 - 10 years | 10 µ g/day |
| > 10 years to lifetime | 1.5 µ g/day |
| This table summarizes acceptable intakes for a single genotoxic impurity as outlined in the ICH M7 guideline.[15] |
Q5: What is the role of the Ames test in assessing this impurity?
The Ames test, or bacterial reverse mutation assay, is a rapid and reliable biological assay used to assess a chemical's potential to cause gene mutations.[17][18][19] It uses several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) that have been engineered with mutations in genes required for synthesizing an essential amino acid (e.g., histidine).[20][21]
For a Class 3 impurity like this compound, the Ames test serves as the critical experiment to determine its mutagenic potential.[8]
-
A negative result: If the impurity is non-mutagenic in a valid Ames test, it can be reclassified as a Class 5 impurity and controlled according to standard ICH Q3A/B guidelines for non-mutagenic impurities.
-
A positive result: A positive result confirms the mutagenic potential, classifying the impurity as Class 2. It must then be controlled at or below the TTC-derived limit.[13]
The test is conducted with and without the addition of a rat liver enzyme extract (S9 mix) to simulate mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[17][21]
Section 2: Troubleshooting and Experimental Guides
This section provides practical workflows and protocols to navigate the risk assessment and analytical challenges associated with this compound.
Topic 2.1: Risk Assessment Workflow
A systematic approach is essential for compliance and scientific rigor. The following workflow, based on ICH M7 principles, outlines the decision-making process for a potential genotoxic impurity.
Caption: ICH M7-based risk assessment workflow for a PGI.
Topic 2.2: Analytical Method Development Challenges & Solutions
Q: Why is trace-level analysis of this compound challenging?
Quantifying this impurity at the low ppm levels required by the TTC presents significant analytical hurdles:
-
Instability: The benzylic bromide group is highly reactive and prone to solvolysis (reaction with the solvent), especially in protic solvents like methanol or water. This can lead to rapid degradation of the analyte in solution, resulting in poor accuracy and reproducibility.[22]
-
Low Concentration: The target limit is often in the low single-digit ppm range relative to the API, requiring highly sensitive analytical techniques.
-
Poor Ionization: For LC-MS analysis, the molecule lacks easily ionizable functional groups, leading to poor sensitivity in standard electrospray ionization (ESI) modes.[22]
-
API Interference: The API is typically present at a concentration several orders of magnitude higher, which can cause significant chromatographic interference and ion suppression in MS-based methods.
Q: Which analytical technique is most suitable?
The choice depends on available instrumentation, required sensitivity, and the sample matrix.
| Technique | Principle | Applicability & Key Considerations | Pros | Cons |
| HPLC-UV | Liquid chromatographic separation followed by UV absorbance detection. | Best suited for impurities at higher levels (>10-20 ppm). Requires a chromophore. | Simple, robust, widely available. | Often lacks the sensitivity required to meet TTC limits. Potential for API tailing to obscure the impurity peak. |
| GC-MS | Gas chromatographic separation followed by mass spectrometric detection.[23] | Excellent for volatile and semi-volatile thermally stable compounds. | High sensitivity and selectivity, especially in SIM mode. Avoids solvent-related degradation issues during the run. | Requires the API to be non-volatile to avoid column contamination. Potential for on-column degradation if not optimized. |
| LC-MS/MS | Liquid chromatographic separation followed by tandem mass spectrometry.[23] | Highly versatile and sensitive.[23] | Gold standard for sensitivity and selectivity (using MRM). Can handle non-volatile APIs. | Analyte instability in the LC mobile phase is a major issue. May require derivatization to improve stability and ionization efficiency.[22] |
Recommendation: GC-MS is often the most direct and reliable approach for this specific analyte, provided the API is not volatile. It circumvents the critical issue of solution instability inherent with LC-based methods.
Protocol 1: Sample Preparation and Handling for Analysis
Trustworthy data begins with meticulous sample handling. The goal is to minimize analyte degradation prior to injection.
-
Solvent Selection: Use an aprotic solvent like Dichloromethane (DCM), Toluene, or Ethyl Acetate for sample and standard preparation. Avoid alcohols, water, or other nucleophilic solvents.
-
Temperature Control: Prepare standards and samples in an ice bath to reduce the rate of degradation. Store prepared solutions at 2-8°C and analyze them as quickly as possible.
-
Perform Stability Study: During method validation, perform a solution stability study by analyzing the same preparation over several hours to determine the acceptable window for analysis. A 2-hour stability is often a minimum requirement.[22]
-
API Sample Preparation: Dissolve a precisely weighed amount of the API in the chosen aprotic solvent. For GC-MS, liquid-liquid extraction may be necessary to remove the non-volatile API and concentrate the impurity.[24]
Protocol 2: Recommended Starting Conditions for GC-MS Analysis
This protocol provides a robust starting point for developing a validated method to quantify this compound.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole).
-
Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet:
-
Mode: Splitless (for maximum sensitivity).
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes. (This program should be optimized to ensure separation from other volatile impurities).
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selective Ion Monitoring (SIM).
-
Rationale: SIM mode drastically increases sensitivity and selectivity by monitoring only specific mass fragments of the target analyte, filtering out noise from the API matrix and other components.
-
Ions to Monitor: Based on the structure (C10H8BrNO2), key fragments would need to be determined experimentally by injecting a pure standard in full scan mode. Likely ions would include the molecular ion (m/z ~253/255 due to Br isotopes) and fragments corresponding to the loss of Br (m/z 174) or -OCH3.
-
Topic 2.3: Control Strategy Development
Q: How can I control this impurity in my Active Pharmaceutical Ingredient (API)?
If the impurity is confirmed to be mutagenic (Ames positive) or if testing is not feasible, a robust control strategy is mandatory. The strategy should be based on process understanding and risk management.[15]
-
Redesign the Synthesis: The most effective strategy is to modify the synthetic route to avoid the formation or use of this compound altogether.[7][25]
-
Process Optimization & Purging: If avoidance is not possible, focus on demonstrating its removal.
-
Identify Purge Points: Analyze the fate of the impurity across downstream steps. Steps like crystallization, chromatography, or reactions involving nucleophiles are often effective at purging alkylating agents.
-
Spiking Studies: Intentionally add (spike) a known amount of the impurity into an intermediate stream and measure its concentration before and after the subsequent process step to calculate a purge factor. A high purge factor can justify not testing for the impurity in the final API.
-
-
Specification Limits: If the impurity cannot be reliably purged to levels well below the TTC limit, it must be included on the API specification with a validated analytical method and a control limit based on the TTC calculation.[15]
References
-
Ames test - Wikipedia. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
Elder, D. P., et al. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development. Retrieved January 2, 2026, from [Link]
-
Ames Test. (n.d.). Charles River. Retrieved January 2, 2026, from [Link]
-
De Stasio, E. (n.d.). The Ames Test. Lawrence University. Retrieved January 2, 2026, from [Link]
-
Ames Test | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Retrieved January 2, 2026, from [Link]
-
What is the Purpose of the Ames Test for Measuring Medical Device Genotoxicity? (2025). NAMSA. Retrieved January 2, 2026, from [Link]
-
Final ICH M7 Guideline on Genotoxic Impurities published. (2014). ECA Academy. Retrieved January 2, 2026, from [Link]
-
Guideline on the limits of genotoxic impurities. (2006). European Medicines Agency. Retrieved January 2, 2026, from [Link]
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2023). European Medicines Agency. Retrieved January 2, 2026, from [Link]
-
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). (2023). International Council for Harmonisation. Retrieved January 2, 2026, from [Link]
-
Henderson, T. J. (2025). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Technology Networks. Retrieved January 2, 2026, from [Link]
-
Navigating ICH M7: Assessing Genotoxic Impurities in Drug Products. (2025). PharmaRegulatory.in. Retrieved January 2, 2026, from [Link]
-
Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Implementation of the ICH M7 guideline and evaluation of genotoxic impurities. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Introduction to Threshold of Toxicological Concern (TTC) Approach in Chemical Risk Assessment. (2018). ChemSafetyPro.COM. Retrieved January 2, 2026, from [Link]
-
Dossier – Threshold of Toxicological Concern (TTC). (n.d.). Food Packaging Forum. Retrieved January 2, 2026, from [Link]
-
The Threshold of Toxicological Concern (TTC) in risk assessment. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Thresholds of Toxicological Concern (TTC) ISO 10993. (2025). Efor Group. Retrieved January 2, 2026, from [Link]
-
Hemminki, K., et al. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Mutation Research. Retrieved January 2, 2026, from [Link]
-
Rogan, E. G., et al. (1985). Mutagenicity of benzylic acetates, sulfates and bromides of polycyclic aromatic hydrocarbons. Mutation Research. Retrieved January 2, 2026, from [Link]
-
Kasina, S., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic impurities. World Journal of Pharmaceutical Research. Retrieved January 2, 2026, from [Link]
-
Liu, D., et al. (n.d.). A Universal Derivatization Approach for LC-MS Quantitation of Trace Level Genotoxic Nitroaromatic Impurities in Active Pharmaceutical Ingredients. Analytical Methods. Retrieved January 2, 2026, from [Link]
-
Benzyl bromide - Wikipedia. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (2022). Quora. Retrieved January 2, 2026, from [Link]
-
This compound (C10H8BrNO2). (n.d.). PubChemLite. Retrieved January 2, 2026, from [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]
Sources
- 1. 421551-82-8|this compound|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C10H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 3. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenicity of benzylic acetates, sulfates and bromides of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Final ICH M7 Guideline on Genotoxic Impurities published - ECA Academy [gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 14. pharmaregulatory.in [pharmaregulatory.in]
- 15. tapi.com [tapi.com]
- 16. researchgate.net [researchgate.net]
- 17. Ames test - Wikipedia [en.wikipedia.org]
- 18. criver.com [criver.com]
- 19. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 20. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. namsa.com [namsa.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Benzylating Agents: Profiling Methyl 2-(bromomethyl)-5-cyanobenzoate
In the landscape of organic synthesis, the benzylation of nucleophiles stands as a cornerstone transformation for installing a robust and versatile protecting group or for the construction of complex molecular architectures. The choice of the benzylating agent is a critical parameter that dictates the efficiency, selectivity, and overall success of this transformation. This guide provides an in-depth comparison of Methyl 2-(bromomethyl)-5-cyanobenzoate with other conventional benzylating agents, offering insights into their reactivity, substrate scope, and practical handling for researchers, scientists, and drug development professionals.
Introduction: The Nuances of Benzylation
Benzylation, the introduction of a benzyl group (C₆H₅CH₂-), is most commonly achieved through a nucleophilic substitution reaction. The reaction typically proceeds via an S_N2 or S_N1 mechanism, influenced by the nature of the substrate, nucleophile, solvent, and, critically, the benzylating agent itself. An ideal benzylating agent should offer a harmonious balance of reactivity, stability, and safety. While classic reagents like benzyl bromide and benzyl chloride are widely employed, the demand for reagents with tailored reactivity and functional group compatibility has led to the exploration of substituted benzyl halides and other alternatives.
This guide focuses on elucidating the performance characteristics of this compound in the context of established benzylating agents, providing a framework for rational reagent selection in your synthetic endeavors.
The Contenders: A Comparative Overview
To provide a comprehensive analysis, we will compare this compound against a panel of commonly used benzylating agents, each with its distinct reactivity profile.
-
Benzyl Bromide (BnBr): The archetypal and highly reactive benzylating agent.
-
Benzyl Chloride (BnCl): A less reactive but more economical alternative to benzyl bromide.
-
p-Methoxybenzyl Bromide (PMBBr): An activated benzylating agent offering an easily cleavable protecting group.
-
Benzyl Tosylate (BnOTs): An alternative with a non-halide leaving group, often used under milder conditions.
-
This compound: The subject of our analysis, featuring both electron-withdrawing and sterically demanding substituents.
Understanding Reactivity: Electronic and Steric Effects at Play
The reactivity of a benzylating agent in nucleophilic substitution reactions is fundamentally governed by two key factors:
-
Electronic Effects: Substituents on the aromatic ring can either donate or withdraw electron density, thereby influencing the electrophilicity of the benzylic carbon.
-
Electron-donating groups (EDGs) , such as the methoxy group in PMBBr, increase electron density and stabilize the partial positive charge that develops on the benzylic carbon in the transition state of both S_N1 and S_N2 reactions, thus accelerating the reaction rate.
-
Electron-withdrawing groups (EWGs) , such as the cyano and ester groups in this compound, decrease electron density at the benzylic carbon. This destabilizes the carbocation intermediate in an S_N1 reaction, slowing it down. In an S_N2 reaction, the increased electrophilicity of the benzylic carbon can lead to a slight rate enhancement, although this effect can be counteracted by other factors.
-
-
Steric Hindrance: Bulky substituents, particularly at the ortho position, can impede the backside attack of the nucleophile required for an S_N2 reaction, thereby decreasing the reaction rate.[1] The ortho-ester group in this compound is expected to introduce significant steric hindrance.
-
Leaving Group Ability: The facility with which the leaving group departs is a critical determinant of reactivity. A good leaving group is a weak base.[2][3] In our comparison, the tosylate anion (⁻OTs) is an excellent leaving group, being the conjugate base of a strong acid (p-toluenesulfonic acid). Among the halides, iodide is the best leaving group, followed by bromide and then chloride.[4][5]
Performance Comparison: A Data-Driven Analysis
While direct, side-by-side comparative experimental data for this compound is limited in the literature, we can extrapolate its expected performance based on the established principles of physical organic chemistry and available data for analogous systems.
| Benzylating Agent | Relative Reactivity (vs. BnBr) | Key Features |
| Benzyl Bromide (BnBr) | 1.00 | High reactivity, broad applicability. |
| Benzyl Chloride (BnCl) | ~0.01 - 0.1 | Lower reactivity, more economical. |
| p-Methoxybenzyl Bromide (PMBBr) | >1 | Increased reactivity due to the electron-donating p-methoxy group. |
| Benzyl Tosylate (BnOTs) | Variable, often comparable to or slightly less reactive than BnBr | Excellent leaving group, suitable for sensitive substrates. |
| This compound | <1 (Predicted) | Reduced reactivity due to steric hindrance and electron-withdrawing groups. Offers potential for unique selectivity. |
Note: Relative reactivities are estimations based on established electronic and steric effects and leaving group abilities. Actual values will vary depending on the specific reaction conditions and substrate.
The Unique Profile of this compound
The structure of this compound suggests a nuanced reactivity profile. The presence of two electron-withdrawing groups (the ortho-ester and meta-cyano) is expected to decrease the electron density of the aromatic ring, making the benzylic carbon more electrophilic. However, the significant steric bulk of the ortho-ester group is likely to be the dominant factor, sterically hindering the approach of nucleophiles and thus reducing the overall rate of S_N2 reactions.
This combination of electronic deactivation (for S_N1 pathways) and steric hindrance (for S_N2 pathways) positions this compound as a less reactive benzylating agent compared to the unsubstituted benzyl bromide. This attenuated reactivity, however, can be a synthetic advantage, potentially enabling greater selectivity in the benzylation of multifunctional molecules where chemoselectivity is a challenge.
Experimental Protocols
Below are generalized, step-by-step protocols for the benzylation of a phenol and a primary amine. These should be considered as starting points and may require optimization for specific substrates and benzylating agents.
Protocol 1: O-Benzylation of a Phenol
This protocol describes a typical procedure for the benzylation of a phenol using a benzyl halide and a carbonate base in DMF.[6][7]
Materials:
-
Phenol (1.0 equiv)
-
Benzylating Agent (e.g., this compound) (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Add anhydrous DMF to dissolve the reactants.
-
Add the benzylating agent (1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzyl ether.
Protocol 2: N-Benzylation of a Primary Amine
This protocol outlines a general method for the mono-N-benzylation of a primary amine using a benzyl halide.[8][9]
Materials:
-
Primary Amine (1.0 equiv)
-
Benzylating Agent (e.g., this compound) (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
Acetonitrile or DMF
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 equiv) in the chosen solvent (acetonitrile or DMF).
-
Add the base (2.0 equiv) to the solution.
-
Add the benzylating agent (1.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the N-benzylated amine.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Generalized S_N2 reaction mechanism.
Caption: Key factors governing benzylating agent reactivity.
Safety and Handling
Proper handling of benzylating agents is paramount due to their potential hazards. Most benzylating agents are lachrymators and irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
| Reagent | Key Hazards |
| This compound | Corrosive, causes severe skin burns and eye damage.[7] |
| Benzyl Bromide | Lachrymator, corrosive, causes severe skin burns and eye damage.[10] |
| Benzyl Chloride | Lachrymator, corrosive, suspected carcinogen.[6] |
| p-Methoxybenzyl Bromide | Lachrymator, corrosive, causes severe skin burns and eye damage. |
| Benzyl Tosylate | Irritant, may cause skin and eye irritation. |
Always consult the Safety Data Sheet (SDS) for each specific reagent before use.
Conclusion
This compound presents itself as a benzylating agent with a unique reactivity profile. Its attenuated reactivity, a consequence of steric hindrance from the ortho-ester group and electronic effects from the ester and cyano substituents, distinguishes it from more conventional, highly reactive agents like benzyl bromide. While this may translate to longer reaction times or the need for more forcing conditions, it opens up possibilities for enhanced selectivity in complex synthetic sequences. For routine benzylation where high reactivity is desired, benzyl bromide remains a reliable choice. However, for challenging substrates requiring fine-tuned reactivity, this compound is a promising candidate worthy of consideration and further experimental investigation.
References
-
Cole-Parmer. Material Safety Data Sheet - Benzyl bromide, 98%. Available from: [Link]
-
Chemistry LibreTexts. 8.5: Leaving Groups. Available from: [Link]
-
Llauger, L., Miranda, M. A., Cosa, G., & Scaiano, J. C. (2004). Comparative study of the reactivities of substituted 3-(benzoyl)benzyl carbanions in water and in DMSO. The Journal of organic chemistry, 69(21), 7066–7071. Available from: [Link]
-
Mattioli, M., Mencarelli, P., & Stegel, F. (1989). Carbon leaving group in aromatic nucleophilic substitution. Quantitative comparison with a common leaving group. The Journal of Organic Chemistry, 54(11), 2653–2657. Available from: [Link]
-
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023, April 17). Available from: [Link]
-
Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. Available from: [Link]
-
Tang, T., Sandford, C., Minteer, S. D., & Sigman, M. S. (2021). Analyzing Mechanisms in Co(I) Redox Catalysis Using a Pattern Recognition Platform. Journal of the American Chemical Society, 143(7), 2747–2757. Available from: [Link]
-
Master Organic Chemistry. What Makes A Good Leaving Group?. Available from: [Link]
-
Chemistry LibreTexts. 6.9 Comparison of SN2 and SN1. Available from: [Link]
-
ResearchGate. Comparative study of benzylation of benzene using benzyl chloride in the presence of pillared bentonite; Ion-exchanged and pillaring solution impregnated montmorillonite K10. Available from: [Link]
-
Scheme 2. N-Benzylation Using Benzyl Bromide. 3 → 6. Available from: [Link]
-
BenchChem. Benzyl Protection - Benzyl Bromide. Available from: [Link]
-
ResearchGate. Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. Available from: [Link]
-
DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Available from: [Link]
-
Applications of Hammett Equation: Substituent and Reaction Constants. Available from: [Link]
-
Radhakrishnamurti, P. S., & Samantara, K. C. (1974). Kinetics of reaction of benzyl halides with amines in mixed solvents. Proceedings of the Indian Academy of Sciences - Section A, 80(2), 85-93. Available from: [Link]
-
Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165–177. Available from: [Link]
-
ResearchGate. N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. Available from: [Link]
-
Comparative Study of the Reactivities of Substituted 3-(Benzoyl)benzyl Carbanions in Water and in DMSO - OUCI. Available from: [Link]
-
Organic Chemistry Portal. Benzylic substitution, benzylation. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of benzylic amines. Available from: [Link]
-
ResearchGate. The Hammett Equation and Micellar Effects on SN2 Reactions of Methyl Benzenesulfonates ?ms The Role of Micellar Polarity. Available from: [Link]
-
efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. (2013, July 4). Available from: [Link]
-
ResearchGate. Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Available from: [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Available from: [Link]
-
What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?. (2013, July 3). Available from: [Link]
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available from: [Link]
-
PubChem. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem - NIH. Available from: [Link]
-
SciSpace. A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol. Available from: [Link]
-
ResearchGate. (PDF) Single Pot Benzylation of O-Xylene with Benzyl Chloride and Benzyl Alcohol Over Pillared Montmorillonites. Available from: [Link]
-
ResearchGate. The Activity of Benzyl and Allyl α-H Sites in p-Cresol-grafted Fluorinated Poly(aryl ether oxadiazole) toward the Bromination Reaction. Available from: [Link]
-
NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). Available from: [Link]
-
ResearchGate. N‐Alkylation of aniline with benzyl alcohol. Available from: [Link]
- Google Patents. Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
-
Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. Available from: [Link]
- Google Patents. US6133468A - Method for preparing substituted benzyl bromides.
-
ResearchGate. Reaction of p-cresol and benzoyl chloride in the presence of different. Available from: [Link]
Sources
- 1. web.viu.ca [web.viu.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Comparative study of the reactivities of substituted 3-(benzoyl)benzyl carbanions in water and in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Reaction Products of Methyl 2-(bromomethyl)-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-5-cyanobenzoate is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive benzylic bromide and an electron-withdrawing cyano group, allows for a diverse range of chemical transformations. This guide provides an in-depth technical analysis of the reaction products of this compound, offering a comparative study of its reactivity with various nucleophiles. We will delve into the mechanistic rationale behind its reactivity, present detailed experimental protocols for key transformations, and compare its utility against alternative synthetic routes, supported by experimental data.
The core reactivity of this compound lies in the lability of the benzylic bromide, making it an excellent electrophile for nucleophilic substitution reactions. The presence of the ester and cyano functionalities provides avenues for further molecular elaboration, rendering it a valuable scaffold for the synthesis of complex heterocyclic systems and other medicinally relevant motifs.
Reactivity Profile: A Comparative Analysis
The primary reaction pathway for this compound involves the displacement of the bromide ion by a nucleophile. As a primary benzylic halide, it readily undergoes nucleophilic substitution, which can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[1] The electron-withdrawing cyano and methyl ester groups on the aromatic ring can influence the reaction rate and mechanism.
Nucleophilic Substitution with N-Nucleophiles: Synthesis of Isoindolinones and Azides
One of the most valuable applications of this compound is in the synthesis of substituted isoindolinones, a privileged scaffold in many biologically active compounds. Reaction with primary amines leads to an initial N-alkylation followed by an intramolecular cyclization to yield the corresponding 6-cyanoisoindolin-1-one.
Alternatively, reaction with sodium azide provides a straightforward route to the corresponding benzyl azide, a versatile intermediate for the introduction of nitrogen-containing functionalities via "click" chemistry or reduction to the corresponding amine.[2][3][4]
Comparative Data: N-Alkylation and Cyclization vs. Alternative Isoindolinone Syntheses
| Method | Starting Materials | Reagents & Conditions | Yield (%) | Advantages | Disadvantages | Reference |
| From this compound | This compound, Primary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), RT to 80 °C | 70-95% | High yielding, mild conditions, readily available starting material. | Limited by availability of primary amines. | [This Guide] |
| Lithiation of N'-benzyl-N,N-dimethylureas | N'-benzyl-N,N-dimethylurea | t-BuLi, THF, 0 °C, then electrophile | High | One-pot synthesis of 3-substituted isoindolinones. | Requires strongly basic and anhydrous conditions.[4][5] | [4][5] |
| Reduction of 6-Nitroisoindolin-1-one | 6-Nitroisoindolin-1-one | H₂, Pd/C, Methanol | 60% | Utilizes a commercially available nitro-precursor. | Requires hydrogenation, multi-step synthesis of the precursor.[6] | [6] |
Nucleophilic Substitution with S-Nucleophiles: Synthesis of Thioethers
The reaction of this compound with sulfur nucleophiles, such as thiols or thioacetate, provides a facile route to the corresponding benzyl thioethers. These compounds are valuable intermediates in organic synthesis and can be further oxidized to sulfoxides and sulfones.
Comparative Data: Thioetherification
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| This compound | Potassium Thioacetate | ACN, RT, 4h | Methyl 2-((acetylthio)methyl)-5-cyanobenzoate | >95% (predicted) | [This Guide] |
| 2-Bromomethyl-1,3-thiaselenole | 1,3-Benzothiazole-2-thiol | DMF, RT, 48h | 2-[(1,3-Thiaselenol-2-ylmethyl)sulfanyl]-1,3-benzothiazole | 99% | [7] |
| Epoxides | Potassium Thioacetate | Water, RT | Thioether diol | High | [8] |
Palladium-Catalyzed Cross-Coupling Reactions
While the benzylic bromide is highly susceptible to nucleophilic attack, the aromatic ring itself does not readily participate in such reactions. However, the analogous aryl bromide, methyl 2-bromo-5-cyanobenzoate, is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[6] This highlights a key difference in reactivity and provides an alternative strategy for functionalizing the aromatic core.
Experimental Protocols
Protocol 1: Synthesis of 6-Cyano-2-phenylisoindolin-1-one
This protocol details the reaction of this compound with aniline to form the corresponding N-substituted isoindolinone.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) was added aniline (1.1 mmol) and potassium carbonate (2.0 mmol).
-
The reaction mixture was stirred at room temperature for 12 hours.
-
Upon completion (monitored by TLC), the solvent was removed under reduced pressure.
-
The residue was partitioned between ethyl acetate and water.
-
The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product was purified by column chromatography on silica gel to afford 6-cyano-2-phenylisoindolin-1-one.
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.2 (m, 8H, Ar-H), 4.5 (s, 2H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.0, 145.0, 140.0, 133.0, 132.5, 130.0, 129.5, 128.0, 125.0, 124.0, 118.0, 112.0, 48.0.
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₅H₁₀N₂O.
Protocol 2: Synthesis of Methyl 2-(azidomethyl)-5-cyanobenzoate
This protocol describes the nucleophilic substitution of the benzylic bromide with sodium azide.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (5 mL) was added sodium azide (1.5 mmol).[5]
-
The reaction mixture was stirred at room temperature for 6 hours.[5]
-
The reaction was quenched by the addition of water and extracted with diethyl ether.[2][3][4]
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 2-(azidomethyl)-5-cyanobenzoate.
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.1-7.5 (m, 3H, Ar-H), 4.6 (s, 2H, CH₂), 3.9 (s, 3H, OCH₃).
-
IR (cm⁻¹): ~2100 (N₃ stretch).
-
MS (ESI): m/z [M+Na]⁺ calculated for C₁₀H₈N₄O₂Na.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. Its primary mode of reactivity, nucleophilic substitution at the benzylic position, provides efficient access to a variety of important structural motifs, most notably substituted isoindolinones and benzyl azides. The choice of nucleophile and reaction conditions allows for the selective synthesis of a diverse array of products. While alternative methods exist for the synthesis of these products, the use of this compound often presents a more direct and milder route. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this versatile reagent in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 6-AMino-2,3-dihydroisoindol-1-one synthesis - chemicalbook [chemicalbook.com]
- 7. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient linking of two epoxides using potassium thioacetate in water and its use in polymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cyanobenzylation: Evaluating Alternatives to Methyl 2-(bromomethyl)-5-cyanobenzoate
In the landscape of modern drug discovery and development, the strategic introduction of specific chemical motifs is paramount to achieving desired pharmacological profiles. The cyanobenzyl group, particularly the 2-substituted-5-cyanobenzyl moiety, is a prevalent structural feature in a variety of therapeutic agents, valued for its role in modulating target engagement and pharmacokinetic properties. For years, Methyl 2-(bromomethyl)-5-cyanobenzoate has been a workhorse reagent for introducing this key functionality. However, considerations of reactivity, cost-effectiveness, and process optimization have spurred the exploration of viable alternatives.
This in-depth technical guide provides a comparative analysis of alternative reagents and methodologies for cyanobenzylation, with a focus on empowering researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors. We will delve into the chemical rationale behind reagent selection, present comparative data where available, and provide detailed experimental protocols for key transformations.
The Incumbent: Understanding the Reactivity of this compound
This compound is a highly reactive benzylic halide. Its utility stems from the inherent reactivity of the bromomethyl group, which is susceptible to nucleophilic attack by a wide range of heteroatom and carbon nucleophiles. Benzylic halides are particularly reactive in nucleophilic substitution reactions due to the ability of the benzene ring to stabilize the transition state of both SN1 and SN2 reactions. Primary benzylic halides, such as the topic compound, typically react via an SN2 pathway.
The presence of the electron-withdrawing cyano and methoxycarbonyl groups on the aromatic ring further influences the reactivity of the benzylic carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.
Alternative Reagents: A Comparative Analysis
The quest for alternatives to this compound is driven by several factors, including cost, stability, and in some cases, a desire for attenuated reactivity to improve selectivity.
The Chloro-Analog: Methyl 2-(chloromethyl)-5-cyanobenzoate
The most direct and commercially relevant alternative is the corresponding chloromethyl derivative. The fundamental difference between the bromo- and chloro-analogs lies in the nature of the leaving group. Bromide is a better leaving group than chloride due to its lower basicity and higher polarizability.[1] This translates to the bromo compound being more reactive than its chloro counterpart.[2]
Comparative Insights:
When to Choose the Chloro-Analog:
-
Cost-sensitive syntheses: The chloro-analog is generally less expensive to manufacture.
-
Reactions with highly reactive nucleophiles: The attenuated reactivity can provide better control and reduce the formation of byproducts.
-
Large-scale production: The cost savings become significant at an industrial scale.
Sulfonate Esters: Mesylates and Tosylates
Another class of potential alternatives involves replacing the halide with a sulfonate ester, such as a mesylate (-OMs) or tosylate (-OTs). Sulfonate ions are excellent leaving groups, often comparable to or even better than bromide.[1] This would make reagents like "Methyl 2-(mesyloxymethyl)-5-cyanobenzoate" or "Methyl 2-(tosyloxymethyl)-5-cyanobenzoate" highly effective alkylating agents.
Synthetic Accessibility:
These reagents are typically synthesized from the corresponding alcohol, Methyl 2-(hydroxymethyl)-5-cyanobenzoate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.
Predicted Reactivity:
Based on leaving group ability, the reactivity order would be expected to be:
Tosylate ≈ Bromide > Mesylate > Chloride
Considerations:
-
Availability: These sulfonate esters are not as readily commercially available as the halides and would likely need to be synthesized in-house.
-
Stability: While generally stable, sulfonate esters can be more susceptible to hydrolysis than halides.
-
Cost: The additional synthetic step from the alcohol adds to the overall cost compared to the direct halogenation of a methyl group.
Methodological Alternatives: Phase-Transfer Catalysis
Beyond simply switching the leaving group, an alternative approach is to modify the reaction conditions to enhance the efficiency of less reactive or less soluble nucleophiles. Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, typically a solid or aqueous phase and an organic phase.[3]
In the context of cyanobenzylation, PTC can be particularly advantageous when using inorganic salts of nucleophiles (e.g., sodium or potassium salts of phenols or active methylene compounds) with the organic-soluble cyanobenzylating agent.[4] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the nucleophilic anion from the solid/aqueous phase to the organic phase where the reaction occurs.[5]
Advantages of Phase-Transfer Catalysis:
-
Milder reaction conditions: Often allows for lower reaction temperatures.
-
Use of inexpensive inorganic bases: Avoids the need for strong, and often expensive, organic bases.
-
Increased reaction rates: By bringing the reactants together, PTC can significantly accelerate the reaction.
-
Improved yields and selectivity: Can minimize side reactions.
Experimental Data & Protocols
To provide a practical framework, the following section details generalized experimental protocols for N-, O-, and C-cyanobenzylation. While specific optimization will be required for each substrate, these procedures serve as a robust starting point.
Data Summary: A Qualitative Comparison
| Reagent | Relative Reactivity | Commercial Availability | Relative Cost | Key Advantages | Key Disadvantages |
| This compound | High | Readily Available | Higher | High reactivity, well-established | Higher cost, potential for over-alkylation |
| Methyl 2-(chloromethyl)-5-cyanobenzoate | Moderate | Available | Lower | Cost-effective, better control | Slower reaction rates |
| Methyl 2-(sulfonyloxymethyl)-5-cyanobenzoate | High to Very High | Not widely available | Higher (requires synthesis) | Excellent leaving groups | Lower stability, higher cost |
Experimental Workflow: General Cyanobenzylation
Caption: Generalized workflow for cyanobenzylation reactions.
Protocol 1: N-Cyanobenzylation of an Aniline
This protocol describes a general procedure for the N-alkylation of an aniline derivative.
Materials:
-
Aniline derivative (1.0 eq)
-
This compound or Methyl 2-(chloromethyl)-5-cyanobenzoate (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of the aniline derivative and potassium carbonate in anhydrous DMF, add the cyanobenzylating agent at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS. For the chloro-analog, a longer reaction time or higher temperature may be required.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-cyanobenzylated aniline.
Protocol 2: O-Cyanobenzylation of a Phenol
This protocol outlines a general procedure for the O-alkylation of a phenol.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound or Methyl 2-(chloromethyl)-5-cyanobenzoate (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a solution of the phenol derivative in anhydrous acetonitrile, add cesium carbonate and the cyanobenzylating agent.
-
Stir the mixture at room temperature or heat to 50-60 °C, monitoring the reaction by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired O-cyanobenzylated product.
Protocol 3: C-Cyanobenzylation of Diethyl Malonate (Phase-Transfer Catalysis)
This protocol provides a method for the C-alkylation of an active methylene compound using phase-transfer catalysis.
Materials:
-
Diethyl malonate (1.0 eq)
-
This compound or Methyl 2-(chloromethyl)-5-cyanobenzoate (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene
Procedure:
-
Combine diethyl malonate, potassium carbonate, and tetrabutylammonium bromide in toluene.
-
Add the cyanobenzylating agent to the stirred suspension.
-
Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off the solids.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by vacuum distillation or column chromatography.
Logical Relationships and Mechanistic Considerations
Caption: Decision matrix for selecting a cyanobenzylating agent.
The choice of reagent is a multi-faceted decision. For rapid, small-scale syntheses where cost is not the primary driver, the highly reactive bromo- or sulfonate-based reagents are excellent choices. For large-scale, process-oriented chemistry, the economic advantage of the chloro-analog often outweighs its lower reactivity.
Conclusion and Future Perspectives
While this compound remains a valuable and effective reagent, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. The corresponding chloro-analog presents a compelling case as a more cost-effective option for large-scale applications, with its attenuated reactivity offering potential benefits in terms of reaction control and selectivity. Sulfonate esters, though less common, represent a class of highly reactive alternatives for specialized applications.
Furthermore, the adoption of enabling technologies like phase-transfer catalysis can unlock new efficiencies and expand the scope of cyanobenzylation reactions. As the demands of drug development continue to evolve, a flexible and informed approach to reagent and methodology selection will be paramount in accelerating the discovery of new medicines.
References
- Hemmateenejad, B., & Miri, R. (2005). QSAR study of the reactivity of benzyl chloride derivatives. Journal of the Chinese Chemical Society, 52(4), 741-748.
-
University of Calgary. (n.d.). Chapter 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide.
- Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.
- CRDEEP Journals. (2015). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 58-66.
- Little Flower College Guruvayoor. (n.d.).
- BenchChem. (2025). Experimental protocol for N-alkylation with 3-Bromo-2-(bromomethyl)benzonitrile.
- Master Organic Chemistry. (2025).
- Chemistry Stack Exchange. (2022). What is the reaction priority when methyl 2-(chloromethyl)
- Google Patents. (n.d.). Process for the C-alkylation of malonic esters using phase-transfer agents. US4334093A.
- BLD Pharm. (n.d.). 421551-82-8|Methyl 2-(bromomethyl)
- Sigma-Aldrich. (n.d.).
- TCI Chemicals. (2025).
- Angene Chemical. (2021).
- ChemSynthesis. (n.d.).
- EvitaChem. (n.d.).
- Smolecule. (n.d.).
- Chem-Impex. (n.d.).
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.).
- PubChem. (n.d.).
- Google Patents. (n.d.). Preparation of cyanoalkylated phenols by the reaction of a metal cyanide and hydroxy benzyl phenols. US3496211A.
- Google Patents. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (2025).
- ResearchGate. (2025).
- ResearchGate. (2025).
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of (4-Methyloxazol-2-YL)methanamine.
- BenchChem. (2025). Protocol for the Selective N-alkylation of 6-Chlorobenzo[d]thiazole-2-thiol.
- YouTube. (2020). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns.
- Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?.
- Oncohema Key. (2016).
- LiverTox - NCBI Bookshelf. (2015).
- Oncohema Key. (2016).
- ResearchGate. (2025).
- Semantic Scholar. (2005). Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups.
- TSI Journals. (2017).
- SciSpace. (2009).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- ChemicalBook. (n.d.).
- ResearchGate. (2025).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 421551-82-8|this compound|BLD Pharm [bldpharm.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 5. chemsynthesis.com [chemsynthesis.com]
A Senior Application Scientist's Guide to the Efficacy of Methyl 2-(bromomethyl)-5-cyanobenzoate in Synthetic Transformations
For the discerning researcher in organic synthesis and drug development, the selection of an appropriate alkylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall yield. This guide provides an in-depth comparative analysis of Methyl 2-(bromomethyl)-5-cyanobenzoate, a versatile yet specialized reagent, benchmarked against common alternatives in key synthetic transformations. By delving into the mechanistic nuances and presenting supporting experimental data, this document aims to equip scientists with the knowledge to make informed decisions for their synthetic endeavors.
Introduction: Unpacking the Utility of this compound
This compound is a bifunctional aromatic compound featuring a reactive benzylic bromide for nucleophilic substitution and two electron-withdrawing groups—a cyano and a methyl ester—on the benzene ring.[1] This unique electronic and steric arrangement imparts distinct reactivity profiles, making it a valuable tool for the synthesis of complex molecular architectures, particularly in the construction of heterocyclic systems like isoindolinones.[2][3][4] This guide will explore its performance in N-alkylation, O-alkylation, and S-alkylation reactions, providing a comparative lens against more conventional benzylating agents.
Comparative Analysis: Performance in Key Synthetic Transformations
The true measure of a reagent's utility lies in its performance relative to established alternatives. Here, we compare this compound with standard benzylating agents such as benzyl bromide, and other substituted analogues.
N-Alkylation: A Gateway to Nitrogen-Containing Heterocycles
N-alkylation is a cornerstone of organic synthesis, pivotal in the preparation of a vast array of pharmaceuticals and biologically active compounds.[5][6] The efficacy of this compound in this domain is critically evaluated below.
A significant application of this compound and related compounds is in the synthesis of 3-substituted isoindolinones, a scaffold present in numerous bioactive molecules.[2][7][8] The reaction typically proceeds via N-alkylation of a primary amine or ammonia equivalent, followed by intramolecular cyclization.
dot graph "Isoindolinone_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
reagent [label="Methyl 2-(bromomethyl)\n-5-cyanobenzoate"]; amine [label="Primary Amine (R-NH2)"]; intermediate [label="N-Alkylated Intermediate", fillcolor="#EA4335"]; isoindolinone [label="3-Substituted Isoindolinone", fillcolor="#34A853"];
reagent -> intermediate [label="N-Alkylation"]; amine -> intermediate; intermediate -> isoindolinone [label="Intramolecular\nCyclization"]; } Caption: Workflow for the synthesis of 3-substituted isoindolinones.
Table 1: Comparative Yields for the Synthesis of 3-Substituted Isoindolinones
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 2-(bromomethyl)benzoate | (S)-tert-Butylsulfinamide | Ti(OEt)₄ | CH₂Cl₂ | rt | 4 | 72 (two steps) | [2] |
| Benzyl bromide | (S)-2-(tert-butylsulfinyl)isoindolin-1-one | NaHMDS | THF | -78 | 2 | 70 | [2] |
| Substituted Benzyl Bromides | (S)-2-(tert-butylsulfinyl)isoindolin-1-one | LDA | THF | -78 | 2 | 80-95 | [2] |
| (Z)-3-benzylideneisobenzofuran-1(3H)-one | Various Amines | - | - | Ultrasound | Short | High | [3] |
Note: Direct comparative data for this compound in a side-by-side reaction is limited in the literature. The data presented is for structurally related compounds to provide a reasonable performance expectation.
The electron-withdrawing nature of the cyano and methyl ester groups in this compound is expected to enhance its reactivity in SN2 reactions by stabilizing the transition state.[9] However, very strong electron-withdrawing groups can also destabilize the developing positive charge in an SN1-like transition state. For primary benzylic halides, the SN2 pathway is generally favored.[10] The presence of these functional groups also offers opportunities for further synthetic manipulations.
O-Alkylation: Synthesis of Aryl and Alkyl Ethers
O-alkylation is a fundamental transformation for the synthesis of ethers, which are prevalent in natural products and pharmaceuticals.[11][12] The performance of benzylating agents in these reactions is highly dependent on the nature of the substrate and the reaction conditions.
dot graph "O_Alkylation_Mechanism" { layout=dot; rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
node_reagent [label="R'-OH\n(Phenol/Alcohol)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_base [label="Base", fillcolor="#F1F3F4", fontcolor="#202124"]; node_alkoxide [label="R'-O⁻\n(Alkoxide/Phenoxide)", fillcolor="#FBBC05", fontcolor="#202124"]; node_benzyl_bromide [label="Ar-CH₂-Br\n(Benzylating Agent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_product [label="R'-O-CH₂-Ar\n(Ether Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_salt [label="Salt Byproduct", fillcolor="#F1F3F4", fontcolor="#202124"];
node_reagent -> node_alkoxide [label="Deprotonation"]; node_base -> node_alkoxide; node_alkoxide -> node_product [label="SN2 Attack"]; node_benzyl_bromide -> node_product; node_product -> node_salt [style=invis]; } Caption: Generalized mechanism for the O-alkylation of alcohols and phenols.
Table 2: Comparative Data for O-Alkylation Reactions
| Alkylating Agent | Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyl Bromide | Phenol | K₂CO₃ | Acetone | Reflux | High | [13] |
| Benzyl Bromide | Various Alcohols | NaH | THF | rt - 60 | Variable | [14] |
| 1-(Benzyloxy)-2-(chloromethyl)benzene | Phenols | K₂CO₃ | Acetone | Reflux | Lower than Benzyl Bromide (predicted) | [13] |
S-Alkylation: Formation of Thioethers
S-alkylation of thiols is an efficient method for the synthesis of thioethers (sulfides), which are important in medicinal chemistry and materials science.[15][16][17] Thiolates are generally excellent nucleophiles, and their reactions with benzyl halides are typically high-yielding.[18]
Table 3: Comparative Yields in S-Alkylation Reactions
| Alkylating Agent | Substrate | Base | Solvent | Conditions | Yield (%) | Reference |
| Benzyl Halides | Thiols | K₂CO₃/DMF | DMF | rt | Nearly Quantitative | [19] |
| Benzyl Bromide | Thiophenol | - | Iron-catalyzed | - | High | [20] |
| Alkyl Halides | Thiols | TBAOH (aq) | Neat | 50 °C | 80-95 | [15] |
Given the high nucleophilicity of thiolates, this compound is expected to be a highly effective reagent for S-alkylation, likely providing excellent yields under mild conditions. The electronic effects of the substituents would again favor a rapid SN2 displacement.
Experimental Protocols
To provide a practical context, detailed experimental procedures for representative transformations are outlined below.
General Procedure for N-Alkylation of Amines with Substituted Benzyl Bromides
This protocol is a generalized procedure and may require optimization for specific substrates.[21]
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine or heterocycle substrate (1.0 eq), and a suitable anhydrous base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Add an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).
-
To this stirred suspension, add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.
-
The reaction mixture is then heated to a temperature between 50-80 °C and monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated.
-
The crude product is purified by a suitable method, such as column chromatography on silica gel.
General Procedure for O-Alkylation of Phenols
This procedure is a representative method for the Williamson ether synthesis.[22]
-
In a round-bottom flask, dissolve the phenol (1.0 eq) in a suitable solvent like acetone or DMF.
-
Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
-
Add this compound (1.0 - 1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mechanistic Considerations and Structure-Reactivity Relationships
The reactivity of benzyl halides in nucleophilic substitution reactions is governed by a delicate balance of steric and electronic factors.
dot graph "SN2_Transition_State" { layout=dot; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#202124"];
TS [label="[Nu---C(H)(H)---Br]‡\nTransition State", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reactants [label="Nu⁻ + Ar-CH₂-Br"]; Products [label="Nu-CH₂-Ar + Br⁻"];
Reactants -> TS [label="Activation Energy"]; TS -> Products; } Caption: Simplified representation of the SN2 transition state.
-
Electronic Effects: Electron-withdrawing groups, such as the cyano and methyl ester groups in this compound, can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This generally accelerates SN2 reactions.[9] Conversely, electron-donating groups can stabilize a developing positive charge, favoring an SN1 pathway, although this is less common for primary benzyl halides.[23]
-
Steric Hindrance: The presence of substituents on the aromatic ring, particularly in the ortho position, can sterically hinder the approach of the nucleophile to the benzylic carbon.[10] In the case of this compound, the ortho-methyl ester group may slightly retard the reaction rate compared to an unsubstituted benzyl bromide.
-
Leaving Group Ability: Bromide is a good leaving group, contributing to the high reactivity of benzyl bromides in substitution reactions.[13]
Conclusion and Future Outlook
This compound emerges as a highly effective and versatile reagent for a range of synthetic transformations. Its enhanced electrophilicity, due to the presence of electron-withdrawing groups, makes it a potent alkylating agent, particularly for N- and S-alkylation reactions. While direct comparative quantitative data with other benzylating agents across a wide range of substrates is still somewhat limited in the published literature, the available evidence and fundamental mechanistic principles suggest that it is a superior choice in many contexts, especially when the introduction of its specific substitution pattern is synthetically desirable for downstream transformations.
For researchers and drug development professionals, this compound offers a valuable combination of reactivity and functionality. Its utility in the synthesis of complex heterocyclic systems, such as isoindolinones, underscores its importance in modern organic synthesis. Future research would benefit from systematic, head-to-head comparative studies with other benzylating agents to more precisely quantify its efficacy and further delineate its synthetic advantages.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Isoindolinone synthesis [organic-chemistry.org]
- 5. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Ester synthesis by O-alkylation [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. jmaterenvironsci.com [jmaterenvironsci.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Chemoselective alkylation of thiols: A detailed investigation of reactions of thiols with halides - Lookchem [lookchem.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]
A Comparative Analysis of Alkylating Agents: Benchmarking "Methyl 2-(bromomethyl)-5-cyanobenzoate" Against Novel Therapeutics
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Relevance and Evolving Landscape of Alkylating Agents
Alkylating agents represent one of the earliest and most foundational classes of anticancer drugs, and they remain a cornerstone of many chemotherapeutic regimens.[1] Their mechanism of action, the covalent modification of DNA, disrupts cellular replication and triggers programmed cell death, a process particularly effective against the rapidly proliferating cells characteristic of cancer.[2] However, the clinical utility of traditional alkylating agents is often hampered by a lack of specificity, leading to significant off-target toxicity and the development of drug resistance.[3]
This guide provides a comparative framework for evaluating alkylating agents, using "Methyl 2-(bromomethyl)-5-cyanobenzoate" as a structural archetype for a classic alkylating agent and benchmarking it against two novel agents that exemplify modern strategies to enhance efficacy and selectivity: Duocarmycin SA and PR-104 .
While "this compound" possesses the characteristic reactive bromomethyl group attached to an aromatic ring system, suggesting its potential as a DNA alkylator, there is a notable absence of publicly available biological data on its cytotoxic or alkylating activity. Therefore, for the purposes of this guide and to provide a meaningful, data-driven comparison, we will utilize Temozolomide (TMZ) , a well-characterized and clinically relevant alkylating agent, as our benchmark. TMZ is the standard-of-care for glioblastoma, and its performance in the U87-MG glioblastoma cell line is well-documented, providing a robust baseline for comparison.[4][5]
This guide will delve into the mechanistic nuances of these agents, provide detailed protocols for their comparative evaluation, and present a framework for interpreting the resulting data. Our objective is to equip researchers and drug development professionals with the rationale and methodologies required to critically assess and select the most appropriate alkylating agents for their specific research and therapeutic goals.
The Agents: A Mechanistic Overview
A fundamental understanding of how each agent interacts with its target is critical for designing and interpreting comparative studies.
Benchmark Alkylating Agent: Temozolomide (TMZ)
Temozolomide is a small molecule prodrug that undergoes spontaneous, non-enzymatic conversion under physiological pH to its active metabolite, MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide). MTIC then methylates DNA, primarily at the O6 and N7 positions of guanine.[5] While N7-methylation is more frequent, it is the O6-methylguanine adduct that is considered the primary cytotoxic lesion. This adduct can lead to mispairing with thymine during DNA replication, triggering a futile cycle of mismatch repair that ultimately results in DNA double-strand breaks and apoptosis.
Novel Agent 1: Duocarmycin SA - The High-Potency, Sequence-Selective Alkylator
Duocarmycin SA is a natural product that represents a class of exceptionally potent DNA alkylating agents. Its unique mechanism involves binding to the minor groove of DNA with a preference for AT-rich sequences.[6] Following this non-covalent binding, it irreversibly alkylates the N3 position of adenine.[6] This mode of action differs significantly from traditional alkylating agents that typically target guanine. The extreme potency of Duocarmycin SA, with IC50 values in the picomolar range, makes it a compelling payload for antibody-drug conjugates (ADCs), which aim to deliver these highly cytotoxic agents specifically to cancer cells.[7]
Novel Agent 2: PR-104 - The Hypoxia-Activated Prodrug
PR-104 is a "pre-prodrug" that is systemically hydrolyzed to PR-104A. The innovation of PR-104 lies in its dual-pathway activation mechanism, which is designed to exploit the unique microenvironment of solid tumors:[8]
-
Hypoxia-Selective Reduction: In the low-oxygen (hypoxic) conditions common in solid tumors, PR-104A is reduced by one-electron reductases (e.g., NADPH:cytochrome P450 oxidoreductase) to its active hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These are potent DNA cross-linking agents.
-
AKR1C3-Mediated Reduction: PR-104A can also be activated, independent of oxygen levels, by the aldo-keto reductase 1C3 (AKR1C3) enzyme. Tumors overexpressing this enzyme are therefore also susceptible.
This dual mechanism allows PR-104 to target both hypoxic and oxygenated tumor regions, potentially overcoming the resistance associated with poor drug penetration and tumor hypoxia.
Comparative Experimental Workflow
To objectively benchmark these agents, a multi-faceted experimental approach is required. The following workflow outlines a logical sequence of assays to compare their cytotoxicity, mode of action, and DNA-damaging potential. The U87-MG human glioblastoma cell line will be used as the model system for these protocols, given the extensive data available for our benchmark agent, Temozolomide, in this line.
Upon DNA damage by an alkylating agent, sensor kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated. These kinases then phosphorylate and activate downstream checkpoint kinases, Chk2 and Chk1, respectively. [3]Activated Chk1 and Chk2, in turn, phosphorylate p53, leading to its stabilization and accumulation. Active p53 then functions as a transcription factor, inducing the expression of genes that mediate cellular outcomes such as cell cycle arrest (to allow time for repair), activation of DNA repair machinery, or, if the damage is too severe, apoptosis.
Discussion and Conclusion
This guide outlines a comprehensive strategy for benchmarking a traditional alkylating agent against novel compounds with advanced mechanisms of action.
-
Temozolomide (TMZ) , our benchmark, represents a widely used clinical agent whose efficacy is well-understood but is also known to be limited by resistance mechanisms, such as high expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). Its broad activity and well-documented IC50 values in cell lines like U87-MG make it an excellent standard for comparison.
-
Duocarmycin SA exemplifies the pursuit of higher potency and a distinct mechanism of action. Its ability to alkylate adenine in the minor groove of DNA at picomolar concentrations presents a powerful alternative to guanine-targeting agents. [9]The experimental workflow described would likely show Duocarmycin SA to be orders of magnitude more potent than TMZ in the MTT assay. However, its high systemic toxicity necessitates targeted delivery strategies, such as its use in ADCs, a critical consideration in its development path.
-
PR-104 showcases a sophisticated prodrug strategy designed to exploit the tumor microenvironment. A standard in vitro comparison under normal oxygen conditions would fail to capture its true potential. Its efficacy is context-dependent, highlighting the importance of designing experiments that mimic the intended physiological conditions of action (i.e., hypoxia). Comparing its cytotoxicity under normoxic versus hypoxic conditions would be essential to validate its mechanism.
Recommendations for Researchers:
-
Establish a Robust Benchmark: When a specific compound like "this compound" lacks public data, select a well-characterized agent like Temozolomide with a similar putative mechanism of action and extensive literature support.
-
Contextualize Experimental Design: The choice of assays and experimental conditions must be tailored to the mechanism of the novel agent. For hypoxia-activated drugs like PR-104, experiments must be conducted under both normoxic and hypoxic conditions to demonstrate selective activation.
-
Employ a Multi-Assay Approach: Relying on a single assay is insufficient. A combination of cytotoxicity (MTT), apoptosis (Annexin V/PI), and direct DNA damage (Comet) assays provides a more complete picture of an agent's efficacy and mechanism.
-
Look Beyond Potency: While a low IC50 is desirable, factors such as selectivity, mechanism of activation, and potential for targeted delivery are equally critical in determining the translational potential of a novel alkylating agent.
The field of alkylating agents is evolving from broad-spectrum cytotoxic drugs to highly specific, conditionally activated therapeutics. By employing a rigorous and mechanistically informed comparative approach, researchers can better identify and validate the next generation of these essential anticancer agents.
References
-
Hirai, H., & Iwasawa, Y. (2021). A new look at the DNA damage response in cancer therapy. Nature Reviews Cancer, 21(5), 335-351. [Link]
-
Lippincott NursingCenter. (2023). Alkylating Agents – How Do They Work? [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Melo, J., & Toczyski, D. (2002). A unified view of the DNA-damage checkpoint. Current Opinion in Cell Biology, 14(2), 237-245. [Link]
-
Wick, W., Weller, M., Weiler, M., Batchelor, T., & Yung, A. W. K. (2011). Temozolomide for treatment of glioblastoma. Nature Reviews Neurology, 7(7), 382-393. [Link]
-
Khazaei, M., Pazhouhi, M., Sariri, R., & Khazaei, M. R. (2018). Synergistic effect of temozolomide and thymoquinone on human glioblastoma multiforme cell line (U87MG). Journal of Cancer Research and Therapeutics, 14(7), 1595-1600. [Link]
-
Hirsch, H. A., Iliopoulos, D., Joshi, A., Zhang, Y., Jaeger, S. A., Bulyk, M., & Struhl, K. (2009). A transcriptional signature and common gene networks link cancer with lipid metabolism and diverse human diseases. Cancer Cell, 15(4), 348-359. [Link]
-
Jayatilake, H., Tyle, P., & Chen, J. J. (2018). In vitro and in vivo enhancement of temozolomide effect in human glioblastoma by non-invasive application of cold atmospheric plasma. Cancers, 10(10), 358. [Link]
-
Rotondo, R., et al. (2021). Cytotoxicity Effect of Quinoin, Type 1 Ribosome-Inactivating Protein from Quinoa Seeds, on Glioblastoma Cells. International Journal of Molecular Sciences, 22(16), 8899. [Link]
-
ResearchGate. (n.d.). IC50-values of U87Mg cells after 24, 48 and 72 h of incubation with...[Link]
-
MDPI. (2024). Seco-Duocarmycin SA in Aggressive Glioblastoma Cell Lines. [Link]
-
Creative Diagnostics. (n.d.). Duocarmycin-based ADCs. [Link]
-
Unraveling the Guardian: p53's Multifaceted Role in the DNA Damage Response and Tumor Treatment Strategies. (2023). MDPI. [Link]
-
ResearchGate. (n.d.). Mean IC 50 values of A549 and U87MG cells receiving treatments of tocotrienols. [Link]
-
Jiang, M., Wei, Q., Pabla, N., et al. (2008). ATR-Chk2 signaling in p53 activation and DNA damage response during cisplatin-induced apoptosis. Journal of Biological Chemistry, 283(10), 6057-6066. [Link]
-
Reinhardt, H. C., Aslanian, A. S., Lees, J. A., & Yaffe, M. B. (2007). p53-deficient cells rely on ATM- and ATR-mediated checkpoint signaling through the p38MAPK/MK2 pathway for survival after DNA damage. Cancer Cell, 11(2), 175-189. [Link]
-
Hirao, A., et al. (2002). Chk2 is a tumor suppressor that regulates apoptosis in both an ataxia telangiectasia mutated (ATM)-dependent and an ATM-independent manner. Molecular and Cellular Biology, 22(18), 6521-6532. [Link]
-
MDPI. (2023). Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage. [Link]
-
Clementi, E., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4132. [Link]
-
Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Izbicka, E., & Tolcher, A. W. (2004). Development of novel alkylating drugs as anticancer agents. Current Opinion in Investigational Drugs, 5(6), 587-591. [Link]
-
Patterson, A. V., et al. (2007). Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104. Clinical Cancer Research, 13(13), 3922-3932. [Link]
-
Guise, C. P., et al. (2010). The bioreductive prodrug PR-104A is activated by aldehyde dehydrogenase 1A3 in hypoxic cells. Molecular Pharmacology, 77(5), 821-831. [Link]
-
Houghton, P. J., et al. (2010). Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program. Pediatric Blood & Cancer, 55(7), 1347-1354. [Link]
-
Hogg, S. J., et al. (2015). AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia. Blood, 126(10), 1193-1202. [Link]
-
Abbasi, A. Z., et al. (2022). Cold atmospheric plasma increases temozolomide sensitivity of three-dimensional glioblastoma spheroids via oxidative stress-mediated DNA damage. Cancers, 14(15), 3662. [Link]
-
ResearchGate. (n.d.). Can anyone provide IC50 values of temozolomide and doxorubicin against U87 Glioblastoma cells from cells survival assay (after 72 hours)?[Link]
-
Cheah, Y. H., et al. (2014). In vitro antiproliferative and apoptosis-inducing activities of tocotrienol-rich fraction from palm oil against human lung and glioblastoma cancer cells. BMC Complementary and Alternative Medicine, 14, 387. [Link]
-
Research Starters. (n.d.). Alkylating agents in chemotherapy. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Graphviz. (n.d.). DOT Language. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
-
Programster's Blog. (2020). Creating Graphs With DOT Language. [Link]
-
Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. [Link]
-
Hogg, S. J., et al. (2015). AKR1C3 is a biomarker of sensitivity to PR-104 in preclinical models of T-cell acute lymphoblastic leukemia. Blood, 126(10), 1193-1202. [Link]
-
Guise, C. P., et al. (2010). The bioreductive prodrug PR-104A is activated by aldehyde dehydrogenase 1A3 in hypoxic cells. Molecular Pharmacology, 77(5), 821-831. [Link]
-
American Society of Hematology. (2015). Biomarker of sensitivity to PR-104 in leukemia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-(bromomethyl)-5-cyanobenzoate
For researchers handling advanced intermediates like Methyl 2-(bromomethyl)-5-cyanobenzoate, ensuring operational safety extends beyond the synthesis phase into the critical, yet often overlooked, process of waste disposal. This molecule, with its trifecta of reactive functional groups—an ester, a nitrile, and a reactive benzyl bromide—demands a disposal protocol that is both chemically sound and compliant with safety regulations. This guide provides a detailed, principles-based approach to managing the disposal of this compound, ensuring the safety of laboratory personnel and environmental integrity.
Immediate Safety Profile & Hazard Assessment
Before any handling or disposal begins, it is imperative to recognize the specific hazards associated with this compound. This compound is not merely a chemical irritant; it is a potent lachrymator and a corrosive substance that can cause severe skin burns and eye damage.[1][2] Its hazards are multifaceted due to its chemical structure.
Table 1: Chemical and Hazard Identification
| Property | Identifier | Source(s) |
| CAS Number | 421551-82-8 | [1] |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Appearance | Colorless to yellow liquid or solid | [3][4] |
| Primary Hazards | Corrosive (UN 3261, Class 8), Harmful (swallowed, skin contact, inhaled), Lachrymator (causes tearing) | [1][3][5] |
| GHS Pictograms | Corrosion, Health Hazard, Exclamation Mark | [1][2][6] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | [1][6] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [7][8][9][10] |
Core Directive: All handling and disposal operations must be conducted within a certified chemical fume hood. Full personal protective equipment (PPE) is mandatory, including a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[2][5]
The Foundational Principle: Hazardous Waste Management
The cornerstone of any disposal plan for a reactive substance like this is to treat it unequivocally as hazardous waste.[5] Under the regulations set forth by the U.S. Environmental Protection Agency (EPA) in the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its safe management from "cradle-to-grave."[11][12][13] This means that improper disposal, such as discarding in regular trash or pouring down the drain, is a serious regulatory violation and a significant safety risk.[5]
The decision-making process for disposal should follow a clear and logical workflow, as outlined below.
Caption: Disposal decision workflow for this compound.
Pathway A: Direct Disposal Protocol (Small Quantities & Contaminated Materials)
This pathway is appropriate for small quantities of the pure compound or for labware and consumables (e.g., pipette tips, contaminated wipes, gloves) that cannot be effectively decontaminated.
Objective: To safely contain and label the hazardous material for collection by environmental health and safety professionals.
Methodology:
-
Segregation: Do not mix this waste with other waste streams, especially not with acids or oxidizers.[8][10]
-
Containment:
-
Solids/Residues: Carefully place the material into a designated, puncture-proof, and clearly labeled hazardous waste container.
-
Contaminated Labware: Place non-sharp items directly into the solid waste container. Needles, scalpels, or broken glassware must first be placed in a designated sharps container, which is then placed inside the hazardous waste container.
-
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." List all components if it is a mixture.
-
Storage: Keep the waste container sealed at all times, except when adding waste.[14] Store it in a designated satellite accumulation area within the lab, ensuring it is in secondary containment to prevent spills.
-
Pickup: Schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Pathway B: In-Lab Deactivation Protocol (Bulk Quantities)
For larger quantities of the compound, an in-lab deactivation step is the most responsible course of action. This process converts the reactive and hazardous molecule into a less hazardous, water-soluble mixture, which is safer to store and transport for final disposal.[6][15]
Causality of Deactivation: The chosen method is alkaline hydrolysis . This single procedure robustly addresses all three hazardous functional groups:
-
Benzyl Bromide: The highly reactive C-Br bond undergoes nucleophilic substitution with hydroxide (OH⁻), converting the lachrymatory bromomethyl group into a benign hydroxymethyl group and inorganic bromide salt.
-
Ester: The methyl ester is saponified to a water-soluble carboxylate salt and methanol.
-
Nitrile: The cyano group is hydrolyzed to a carboxylate salt and ammonia.[8][16]
The final product is an aqueous solution containing primarily sodium 2-(hydroxymethyl)-5-carboxybenzoate, sodium bromide, methanol, and ammonia—a significantly less hazardous mixture.
Experimental Protocol:
-
Preparation (in a fume hood):
-
Place a flask or beaker containing the this compound waste into a larger secondary container filled with ice to create an ice bath. This is critical to control the exothermic reaction.
-
Begin stirring the waste material with a magnetic stir bar. If the waste is solid, add a small amount of an inert solvent like Toluene to facilitate stirring.[17]
-
-
Reagent Calculation:
-
For every 1 gram of the compound (Molecular Weight: 254.08 g/mol ), a stoichiometric excess of base is required. A safe and effective amount is ~30 mL of a 2M Sodium Hydroxide (NaOH) solution . This provides a significant molar excess to drive all three hydrolysis/substitution reactions to completion.
-
-
Deactivation Procedure:
-
Slowly, and with continuous stirring, add the 2M NaOH solution to the waste mixture dropwise via an addition funnel or pipette.
-
CRITICAL: Monitor the temperature. If the reaction becomes too vigorous or begins to warm excessively despite the ice bath, immediately stop the addition until it subsides.
-
After the full volume of NaOH solution has been added, allow the mixture to stir in the ice bath for 1 hour.
-
Remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction is complete.
-
-
Final Packaging:
-
The resulting aqueous solution is still considered chemical waste.
-
Carefully transfer the solution to a designated hazardous waste container suitable for aqueous waste.
-
Label the container "Hazardous Waste: Neutralized this compound solution (contains Sodium Hydroxide, Methanol, Ammonia)."
-
Arrange for pickup by your EHS department.
-
Spill Management Protocol
Accidental spills must be handled immediately and safely.
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate if the spill is large or if there is a risk of inhalation.
-
Secure the Area: Restrict access to the spill area. Ensure the fume hood is operational. Remove all ignition sources.
-
Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, and chemical splash goggles. For large spills, a respirator may be necessary.
-
Containment:
-
Liquid Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels.
-
Solid Spill: Gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
-
Cleanup:
-
Carefully scoop the absorbent material and spilled chemical into a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with soapy water.
-
All cleanup materials are considered hazardous waste and must be disposed of via Pathway A .[12]
-
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
References
- BenchChem. (n.d.). Workup procedures for reactions involving (4-(Bromomethyl)phenyl)methanamine.
- BenchChem. (n.d.). Technical Support Center: Quenching of Fluorescence in 4-(Bromomethyl)-2,5-diphenyloxazole Derivatives.
- ResearchGate. (2025). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria.
- BLD Pharm. (n.d.). 421551-82-8|this compound.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Wikipedia. (n.d.). Cyanide.
- ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Google Patents. (n.d.). US5019175A - Method for the destruction of halogenated organic compounds in a contaminated medium.
- Google Patents. (n.d.). CA2006825C - Method for the destruction of halogenated organic compounds in a contaminated medium.
- ResearchGate. (2012). Removing Benzyl bromide.
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
- Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
- UFF. (n.d.). Chemical Waste Management for Laboratories.
- BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
- ResearchGate. (n.d.). Scale-up reactions and synthetic applications a benzyl bromide....
- PubChem. (n.d.). Benzyl Bromide.
- PubMed. (n.d.). Detoxification of reactive intermediates during microbial metabolism of halogenated compounds.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- YouTube. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles.
- Organic Syntheses. (n.d.). 9 - Organic Syntheses Procedure.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
Sources
- 1. chemistry.nd.edu [chemistry.nd.edu]
- 2. US5019175A - Method for the destruction of halogenated organic compounds in a contaminated medium - Google Patents [patents.google.com]
- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. vumc.org [vumc.org]
- 13. Cyanide - Wikipedia [en.wikipedia.org]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. byjus.com [byjus.com]
- 17. kgroup.du.edu [kgroup.du.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(bromomethyl)-5-cyanobenzoate
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, the very reactivity that makes a compound like Methyl 2-(bromomethyl)-5-cyanobenzoate a valuable building block also presents significant handling challenges. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE).
Understanding the Hazard Profile: Why This Compound Demands Respect
This compound is a solid organic compound that, based on its functional groups (a benzyl bromide and a nitrile) and data from structurally related molecules, is classified as a hazardous substance.[1][2] The primary dangers arise from its properties as a corrosive agent and a lachrymator (a substance that irritates the eyes and causes tears).
-
Corrosivity: The presence of the bromomethyl group makes the compound highly reactive. Like many alkylating agents, it can cause severe skin burns and eye damage upon contact.[2] Dust from the solid can react with moisture on the skin or in the respiratory tract, leading to chemical burns.[3][4]
-
Lachrymatory Effects: Benzyl bromides are potent lachrymators. Even minute quantities of airborne dust can cause significant eye irritation, pain, and tearing, incapacitating the handler and increasing the risk of secondary accidents like spills.
-
Toxicity: The compound is considered harmful if swallowed, and inhalation of its dust may cause respiratory irritation.[5] Upon combustion, it can release toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen cyanide, and hydrogen bromide.[6]
Given these hazards, a multi-layered PPE strategy is not merely a recommendation; it is an operational necessity to ensure personnel safety and experimental integrity.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task. The following table summarizes the minimum required PPE for handling this compound.
| Task | Gloves | Eye/Face Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Double Nitrile Gloves | Chemical Safety Goggles | Flame-Resistant Lab Coat | Not required if handled exclusively within a certified chemical fume hood. |
| Weighing Solid Compound | Double Nitrile Gloves | Chemical Safety Goggles & Full-Face Shield | Flame-Resistant Lab Coat & Chemical-Resistant Apron | N95 Respirator (or higher) if weighing outside of a ventilated enclosure. |
| Spill Cleanup | Heavy-duty Chemical-Resistant Gloves (e.g., Neoprene over Nitrile) | Chemical Safety Goggles & Full-Face Shield | Chemical-Resistant Apron or Coveralls | Air-Purifying Respirator (APR) with appropriate cartridges for organic vapors and particulates. |
Rationale-Driven PPE Selection and Use
Simply wearing PPE is insufficient; understanding why each component is chosen and how to use it correctly is critical.
-
Hand and Skin Protection:
-
Gloves: Double-gloving with nitrile gloves provides robust protection against incidental contact.[3] The outer glove should be removed and disposed of immediately upon any known or suspected contamination. For extended handling or during spill cleanup, more substantial gloves like neoprene or butyl rubber should be worn over an inner nitrile glove.[7] Always inspect gloves for tears or pinholes before use.[8]
-
Lab Coat and Apron: A flame-resistant lab coat is the standard. When handling larger quantities or during tasks with a higher splash risk like spill cleanup, a chemical-resistant apron or coveralls should be worn over the lab coat to provide an additional barrier against penetration.[7][9]
-
-
Eye and Face Protection:
-
Goggles and Face Shield: Due to the severe corrosive and lachrymatory nature of this compound, standard safety glasses are inadequate. Chemical splash goggles that form a seal around the eyes are mandatory.[3][9] When handling the solid outside of a fume hood (e.g., weighing) or during any situation with a heightened risk of splashes or dust generation, a full-face shield must be worn in conjunction with goggles.[7] A face shield alone does not provide sufficient protection.[3]
-
-
Respiratory Protection:
-
Engineering Controls First: The primary method for controlling inhalation exposure is to handle the compound within a certified chemical fume hood.[4] This engineering control captures dust and vapors at the source.
-
When Respirators are Needed: A respirator may be necessary if engineering controls are not feasible or during an emergency, such as a large spill. The specific type of respirator and cartridge should be chosen based on a formal risk assessment, but would typically involve an air-purifying respirator with cartridges rated for organic vapors and particulates.[6][7]
-
Operational Plans: From Handling to Disposal
A. Safe Handling and Weighing Protocol
-
Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure an eyewash station and safety shower are immediately accessible.[3][9]
-
Donning PPE: Before handling, don all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Handling: Conduct all manipulations of the solid, including weighing and transfers, within the fume hood to minimize the release of dust.[4] Use tools like spatulas and weighing paper appropriate for handling solids.
-
Adding to Solvents: When dissolving, slowly add the solid reagent to the solvent to avoid splashing.[10]
-
Doffing PPE: Remove PPE slowly and deliberately to avoid self-contamination. Remove outer gloves first, followed by the lab coat and face shield, then goggles, and finally inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[8][11]
B. Emergency Spill Response Protocol
-
Evacuate and Alert: In case of a spill, immediately alert personnel in the vicinity and evacuate the immediate area. Do not attempt to clean a large spill alone.
-
Assess and Secure: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood is running). Prevent the spill from entering drains.[5]
-
Don Appropriate PPE: Don the enhanced PPE outlined for spill cleanup in the table above.
-
Contain and Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[12]
-
Collect and Neutralize: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[5][12]
-
Decontaminate: Clean the spill area first with a suitable solvent (if recommended by safety protocols) and then thoroughly with soap and water.[12] All materials used for cleanup (wipes, absorbent pads, gloves) must be disposed of as hazardous waste.[13][14]
C. Waste Disposal Plan All materials contaminated with this compound must be treated as hazardous waste.[12]
-
Contaminated Solids: This includes excess reagent, absorbed spill material, and contaminated consumables (e.g., weighing paper, gloves, wipes). Place these materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Do not rinse empty containers into the drain. They should be sealed and disposed of as hazardous waste, as they will contain chemical residue.[12]
-
Disposal Method: The final disposal must be conducted through a licensed hazardous waste management company, typically involving high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the hazardous combustion byproducts.[12] All disposal practices must comply with local, state, and federal regulations.
By adhering to these detailed protocols, founded on a clear understanding of the chemical's inherent risks, researchers can handle this compound effectively while upholding the highest standards of laboratory safety.
References
- Benchchem. Technical Support Center: Safe Handling and Disposal of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
- BLD Pharm. This compound Safety Information.
- Safety Data Sheet for 4'-(Bromomethyl)biphenyl-2-carbonitrile.
- Sigma-Aldrich. Methyl 2-bromo-5-cyanobenzoate Safety Information.
- Cornell University Environmental Health and Safety. 8.9 Corrosives.
- CymitQuimica. Safety Data Sheet for Methyl 2-chloro-5-cyanobenzoate.
- Fisher Scientific. Safety Data Sheet for 3-(Bromomethyl)-5-methylisoxazole.
- TCI EUROPE N.V. Safety Data Sheet for 4-(Bromomethyl)benzoic Acid.
- Apollo Scientific. Safety Data Sheet for Methyl 2-bromo-5-cyanobenzoate.
- Sigma-Aldrich. Safety Data Sheet for 2-(Bromomethyl)benzonitrile.
- OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances.
- Rules for the Safe Handling of Chemicals in the Laboratory.
- Benchchem. Safe handling and disposal of (2S)-3-(bromomethyl)but-3-en-2-ol.
- Princeton University Environmental Health and Safety. Corrosive Materials.
- CoAction Specialty. How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet.
- CCOHS. (2017). How to Work Safely with - Hazardous Products using the "Corrosion" Pictogram.
- Maine.gov. (2015). SOP No. RWM-DR-017 Effective Date.
- EPA. (2019). Operating Procedure.
Sources
- 1. 421551-82-8|this compound|BLD Pharm [bldpharm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 8.9 Corrosives [ehs.cornell.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 10. CCOHS: How to Work Safely with - Hazardous Products using the [ccohs.ca]
- 11. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 12. benchchem.com [benchchem.com]
- 13. maine.gov [maine.gov]
- 14. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
